Product packaging for Biotin-PEG11-Azide(Cat. No.:)

Biotin-PEG11-Azide

Cat. No.: B8024726
M. Wt: 797.0 g/mol
InChI Key: WETRQYMCASPBIY-PHDGFQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG11-Azide (CAS 956494-20-5) is a monodisperse biotinylation reagent functionalized with an azide group, designed for efficient conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction . The integrated polyethene glycol (PEG) spacer consists of 11 repeating units, creating a hydrophilic bridge that significantly enhances the aqueous solubility of conjugated molecules and reduces steric hindrance for optimal binding to avidin or streptavidin proteins . With a molecular weight of approximately 797 Da and a high purity of >98%, this single molecular weight, or discrete PEG (dPEG), reagent simplifies the analysis of resulting conjugates by providing predictable and consistent results, unlike polydisperse PEG alternatives . The azide group enables a highly selective and reliable "click" reaction with terminal alkynes to form a stable 1,2,3-triazole linkage, which is widely used in radiochemistry and bioconjugation due to its efficiency and water compatibility . This product is particularly useful for biotinylating fluorescent dyes, peptides, proteins, and other compounds functionalized with alkyne groups . Its primary applications include pull-down assays, affinity purification, plate-based assays like ELISA, and the construction of supramolecular complexes for targeted drug delivery and nanotechnology . For optimal stability, the solid should be stored at -20°C, protected from moisture, and stock solutions are best prepared in DMSO . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64N6O13S B8024726 Biotin-PEG11-Azide

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)/t30-,31-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRQYMCASPBIY-PHDGFQFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64N6O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG11-Azide, a versatile chemical probe used extensively in biological research and drug development. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate its functional logic through diagrams.

Core Concept: A Tripartite Molecular Tool

This compound is a heterobifunctional molecule meticulously designed for a two-step "tag-and-capture" strategy. Its functionality arises from three distinct chemical moieties:

  • Biotin: A high-affinity ligand for avidin and streptavidin proteins.

  • Azide (N₃): A bio-orthogonal reactive group for covalent conjugation via "click chemistry".

  • PEG11 Spacer: A flexible, hydrophilic linker that connects the biotin and azide groups.

The primary mechanism involves two sequential processes. First, the azide group is used to covalently attach the entire molecule to a target of interest that has been modified to contain an alkyne group. This is achieved through the highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] Once the target is "tagged" with biotin, the biotin moiety can be used for detection, isolation, or purification through its exceptionally strong interaction with streptavidin or avidin.

cluster_0 This compound Molecule cluster_1 Molecular Interactions Biotin Biotin (High-Affinity Handle) PEG PEG11 Spacer (Linker) Biotin->PEG Streptavidin Streptavidin / Avidin Biotin->Streptavidin Non-Covalent Binding (Affinity Capture) Azide Azide Group (Reactive Handle) PEG->Azide Target Alkyne-Modified Target Molecule Azide->Target Covalent Bonding (Click Chemistry)

Figure 1: Functional components of this compound.

Detailed Mechanism of Action

The Biotin Moiety: The Affinity Handle

Biotin (Vitamin B7) forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin.[3] This interaction is characterized by a very low dissociation constant (K D), indicating a highly stable complex once formed.[4] The bond forms rapidly and is resistant to extremes of pH, organic solvents, and other denaturing agents. This stability is the foundation for numerous applications, including immunoassays, affinity purification, and protein localization.

The PEG11 Spacer: The Flexible Linker

The Polyethylene Glycol (PEG) spacer is critical for the molecule's efficacy. The PEG11 linker in this reagent is a discrete (monodisperse) chain, meaning it has a defined molecular weight and length, which simplifies the analysis of conjugates. This specific linker consists of 11 PEG units, creating a spacer arm of 40 atoms with a length of approximately 50.4 Å.

The PEG spacer serves several key functions:

  • Reduces Steric Hindrance: It physically separates the biotin from the target molecule, ensuring that the biotin's binding site remains accessible to the large streptavidin tetramer.

  • Increases Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the reagent and the resulting conjugate, which can prevent aggregation, especially of labeled proteins or antibodies.

  • Enhances Bioavailability: By improving solubility and minimizing non-specific interactions, the PEG linker can improve the overall performance and sensitivity of assays.

The Azide Group: The Bio-orthogonal Reactive Handle

The terminal azide group is the reactive component that allows for covalent attachment to a target molecule. It is considered "bio-orthogonal" because it does not react with functional groups typically found in biological systems, ensuring highly specific labeling. The primary reaction for the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide and a terminal alkyne group on the target molecule join to form a stable, covalent triazole ring. This reaction is highly efficient, specific, and can be performed in aqueous, biological-friendly conditions.

reagent Biotin-PEG11-N₃ Biotin PEG11 Spacer Azide (N₃) catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) reagent->catalyst target Alkyne-Target Target Molecule Alkyne (-C≡CH) target->catalyst product Biotin-PEG11-Triazole-Target Biotin PEG11 Spacer Stable Triazole Linkage Target Molecule catalyst->product Click Reaction

Figure 2: The CuAAC reaction mechanism.

Quantitative Data

The performance and application of this compound are underpinned by its specific physical and kinetic properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Weight~797.0 g/mol
Chemical FormulaC₃₄H₆₄N₆O₁₃S
Purity>95%
Spacer Arm Length40 atoms (50.4 Å)
SolubilitySoluble in DMSO, DMF, Methylene Chloride
Table 2: Biotin-Avidin/Streptavidin Interaction Kinetics
ParameterValueDescriptionReference(s)
Dissociation Constant (K D)~10⁻¹⁵ MA measure of binding affinity; lower values indicate stronger binding.
Association Rate (k on)10⁵ to 10⁷ M⁻¹s⁻¹The rate at which biotin binds to avidin/streptavidin.
Dissociation Rate (k off)Varies (slow)The rate at which the biotin-avidin complex dissociates.
Complex Half-Life~5 days (for immobilized complexes)The time taken for half of the bound complexes to dissociate.

Note: Kinetic values can vary based on experimental conditions, such as whether the components are in solution or immobilized on a surface.

Experimental Protocols

General Protocol for Labeling an Alkyne-Modified Protein with this compound via CuAAC

This protocol outlines the essential steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Dimethylsulfoxide (DMSO).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Reducing agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

  • Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water).

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Freshly prepare the Sodium Ascorbate solution immediately before use, as it is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the azide reagent over the protein is a common starting point.

    • Add the THPTA ligand solution to a final concentration of 1-5 mM. Vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from damage.

    • Add the CuSO₄ solution to a final concentration of 0.5-1 mM. Vortex briefly.

  • Initiation of Click Reaction:

    • To start the reaction, add the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Vortex the mixture gently.

    • The final reaction mixture should contain the protein, azide reagent, THPTA, CuSO₄, and sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light if any components are light-sensitive. For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.

  • Purification:

    • Once the reaction is complete, remove the excess unreacted biotin reagent and copper catalyst.

    • This is typically achieved using a desalting column (spin filtration) or through dialysis against a suitable buffer (e.g., PBS).

  • Verification:

    • The success of the biotinylation can be confirmed using methods such as a Western blot with streptavidin-HRP or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

start Start: Alkyne-Protein prep 1. Prepare Reagents (Biotin-Azide, CuSO₄, THPTA, Na-Ascorbate) start->prep mix 2. Mix Protein, Biotin-Azide, THPTA, and CuSO₄ prep->mix initiate 3. Initiate Reaction with Sodium Ascorbate mix->initiate incubate 4. Incubate (1-2 hours at RT) initiate->incubate purify 5. Purify Conjugate (e.g., Desalting Column) incubate->purify verify 6. Verify Labeling (e.g., Western Blot) purify->verify end End: Biotinylated Protein verify->end

Figure 3: Experimental workflow for protein biotinylation.

Applications in Research and Development

The dual-functionality of this compound enables a wide array of applications.

cluster_0 Step 1: Biotin Tagging via Click Chemistry cluster_1 Step 2: Affinity-Based Applications label_protein Labeling Proteins center_node Biotinylated Target Molecule label_protein->center_node label_dna Labeling DNA/RNA label_dna->center_node label_glycans Labeling Glycans label_glycans->center_node pd Pull-Down Assays ap Affinity Purification imaging Fluorescent Imaging (with Strep-Fluorophore) elisa ELISA & Plate Assays center_node->pd center_node->ap center_node->imaging center_node->elisa

Figure 4: Applications enabled by this compound.
  • Proteomics: Used in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) to label and identify newly synthesized proteins in cells.

  • Affinity Purification: Biotinylated molecules can be captured on streptavidin-coated beads, allowing for their isolation from complex mixtures like cell lysates.

  • Pull-Down Assays: Enables the identification of binding partners to a biotinylated protein or other biomolecule.

  • Biological Imaging: When combined with fluorescently-labeled streptavidin, it allows for the visualization and localization of tagged molecules within cells or tissues.

  • Assay Development: Serves as a capture or detection reagent in plate-based assays such as ELISA.

References

An In-depth Technical Guide to the Core Features of the PEG11 Spacer in Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of the 11-unit polyethylene glycol (PEG11) spacer in biotinylation reagents. It delves into the physicochemical properties, advantages, and applications of this versatile linker, offering detailed experimental protocols and visual workflows to support researchers in their experimental design and execution.

Core Concepts: The Role of the Spacer Arm in Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally strong and specific interaction between biotin and avidin or streptavidin is then leveraged for a wide range of applications, including purification, detection, and immobilization. The spacer arm, a chemical linker that connects the biotin moiety to the reactive group of the biotinylation reagent, plays a critical role in the success of these applications. An ideal spacer arm positions the biotin molecule away from the target molecule, minimizing steric hindrance and ensuring its accessibility for binding to avidin or streptavidin.

Key Features of the PEG11 Spacer

The PEG11 spacer is composed of 11 repeating ethylene glycol units. This structure imparts several advantageous properties to biotinylation reagents.

Physicochemical Properties

The defining characteristics of the PEG11 spacer are its hydrophilicity, flexibility, and defined length. These properties directly contribute to the enhanced performance of biotin-PEG11 conjugates in various biological applications.

PropertyDescriptionBenefit in Biotinylation
Hydrophilicity The repeating ethylene glycol units are highly water-soluble.Increases the aqueous solubility of the biotinylated molecule, preventing aggregation and precipitation, which is particularly beneficial for proteins that are prone to aggregation upon modification.[1]
Flexibility The ether linkages in the PEG chain allow for free rotation, making the spacer highly flexible.Reduces steric hindrance, allowing the biotin moiety to extend away from the surface of the labeled molecule and adopt an optimal orientation for binding to the deep biotin-binding pocket of streptavidin.[1]
Defined Length The PEG11 spacer has a discrete and well-defined length, providing consistency in biotinylation reactions.Allows for precise control over the distance between the biotin and the target molecule, which can be optimized for specific applications.
Non-immunogenicity & Biocompatibility Polyethylene glycol is known to be non-toxic and elicits a minimal immune response.Makes biotin-PEG11 reagents suitable for in vivo and cell-based applications where biocompatibility is crucial.
Quantitative Data: Spacer Arm Length Comparison

The length of the spacer arm is a critical parameter that can influence the efficiency of biotin-streptavidin binding. Longer spacer arms are generally more effective at overcoming steric hindrance. The table below provides a comparison of the approximate spacer arm lengths of various biotinylation reagents, including those with PEG spacers.

ReagentSpacer Arm Length (Å)Number of Spacer Atoms
NHS-Biotin13.59
NHS-LC-Biotin22.415
NHS-LC-LC-Biotin30.521
NHS-PEG4-Biotin ~29.0 ~21
NHS-PEG11-Biotin ~52.5 ~45
NHS-PEG12-Biotin ~55.9 ~48

Note: The exact length of PEG spacers can vary slightly depending on the conformation. The values presented are estimations based on the number of ethylene glycol units.

Experimental Protocols

This section provides detailed methodologies for common biotinylation procedures using PEG11-containing reagents.

Protein Biotinylation using Maleimide-PEG11-Biotin

This protocol is designed for the biotinylation of proteins or peptides containing free sulfhydryl (-SH) groups, such as cysteine residues. The maleimide group reacts specifically with sulfhydryls at a pH of 6.5-7.5 to form a stable thioether bond.

Materials:

  • Maleimide-PEG11-Biotin

  • Protein or peptide with free sulfhydryl groups

  • Sulfhydryl-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP-HCl), if disulfide bonds need to be reduced

  • Desalting column for buffer exchange and removal of excess biotin reagent

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be biotinylated in the sulfhydryl-free buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, treat the protein with a 10-fold molar excess of TCEP-HCl for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with the sulfhydryl-free buffer.

  • Preparation of Biotinylation Reagent Stock Solution:

    • Immediately before use, dissolve Maleimide-PEG11-Biotin in anhydrous DMF or DMSO to a final concentration of 10-20 mM. For example, dissolve 2 mg of the reagent in 190 µL of PBS for a 20 mM solution.[3]

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG11-Biotin stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Biotin Reagent:

    • Purify the biotinylated protein from the excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Biotin Incorporation (HABA Assay):

    • Quantify the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay as described in section 3.3.

Cell Surface Biotinylation using Sulfo-NHS-PEG11-Biotin

This protocol is for the specific labeling of proteins on the surface of living cells. The sulfonate group on the Sulfo-NHS ester makes the reagent water-soluble and membrane-impermeable, ensuring that only proteins accessible on the outer cell membrane are biotinylated.

Materials:

  • Sulfo-NHS-PEG11-Biotin

  • Adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation:

    • Wash the cells (approximately 1-5 x 10^7 cells) three times with ice-cold PBS to remove any amine-containing media.

    • Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 1-5 x 10^7 cells/mL.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 1-2 mg/mL solution of Sulfo-NHS-PEG11-Biotin in ice-cold PBS.

    • Add the biotinylation reagent solution to the cell suspension and incubate for 30 minutes on ice with gentle agitation.

  • Quenching the Reaction:

    • Stop the biotinylation reaction by adding the quenching buffer to a final concentration of 100 mM glycine or Tris.

    • Incubate for 10-15 minutes on ice.

    • Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

  • Cell Lysis and Protein Extraction:

    • Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the protein extract with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated surface proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads using a sample buffer containing a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.

HABA Assay for Determining Biotin Incorporation

The HABA assay is a colorimetric method to estimate the amount of biotin incorporated into a protein. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[4]

Materials:

  • HABA/Avidin pre-mixed solution or individual components

  • Biotinylated protein sample (with excess biotin removed)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure (Cuvette Format):

  • Prepare HABA/Avidin Solution:

    • If using individual components, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions. Typically, a solution is prepared to have an initial absorbance at 500 nm between 0.9 and 1.3.

  • Measure Initial Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure and record the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).

  • Add Biotinylated Sample:

    • Add 100 µL of your biotinylated protein sample to the cuvette and mix well.

  • Measure Final Absorbance:

    • Measure the absorbance at 500 nm again. Once the reading is stable, record the value (this is A₅₀₀ HABA/Avidin/Biotin Sample).

Calculation of Moles of Biotin per Mole of Protein:

  • Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

  • Calculate the concentration of biotin (in M): [Biotin] = ΔA₅₀₀ / (ε × path length)

    • ε (molar extinction coefficient of the HABA-avidin complex) = 34,000 M⁻¹cm⁻¹

    • path length is typically 1 cm for a standard cuvette.

  • Calculate the moles of biotin per mole of protein: Moles of Biotin / Mole of Protein = ([Biotin] in sample) / ([Protein] in sample)

Visualizing Workflows and Relationships with Graphviz

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving biotin-PEG11.

Biotinylation_Workflow cluster_prep 1. Sample Preparation cluster_reagent 2. Reagent Preparation cluster_reaction 3. Biotinylation Reaction cluster_purification 4. Purification Protein Protein of Interest (with reactive group) Reaction Incubation (RT or 4°C) Protein->Reaction Buffer Reaction Buffer (e.g., PBS, pH 7.2-8.0) BiotinPEG11 Biotin-PEG11 Reagent (e.g., NHS-ester, Maleimide) Solvent Anhydrous Solvent (e.g., DMSO, DMF) BiotinPEG11->Solvent Dissolve BiotinPEG11->Reaction Purification Desalting Column or Dialysis Reaction->Purification BiotinylatedProtein Purified Biotinylated Protein Purification->BiotinylatedProtein

Caption: General workflow for protein biotinylation using a PEG11-containing reagent.

Proximity_Labeling_Workflow cluster_cell In Living Cells cluster_lysis Post-Labeling cluster_analysis Analysis Bait Bait Protein fused to Promiscuous Biotin Ligase (e.g., TurboID) Prey Proximal 'Prey' Proteins Bait->Prey Biotinylates in proximity Lysis Cell Lysis Bait->Lysis Prey->Lysis Biotin Exogenous Biotin (with PEG11 spacer) Biotin->Bait Capture Affinity Capture on Streptavidin Beads Lysis->Capture Wash Washing Steps Capture->Wash Elution Elution of Biotinylated Proteins Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Identification of Proximal Proteins MS->Data

Caption: Workflow for proximity labeling (e.g., BioID/TurboID) to identify protein-protein interactions.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand PEG11_Linker PEG11 Linker POI_Ligand->PEG11_Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand PEG11_Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitinates Ub Ubiquitin Ub->E3_Ligase

Caption: Mechanism of action for a PROTAC utilizing a PEG11 linker to induce protein degradation.

Conclusion

The PEG11 spacer offers a compelling combination of hydrophilicity, flexibility, and defined length, making it a superior choice for a wide range of biotinylation applications. Its ability to enhance the solubility of labeled molecules, minimize steric hindrance, and improve the accessibility of the biotin moiety for streptavidin binding contributes to the robustness and sensitivity of assays in research, diagnostics, and drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists aiming to effectively utilize biotin-PEG11 reagents in their experimental endeavors.

References

Biotin-PEG11-Azide: A Technical Guide to Solubility and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG11-Azide in commonly used laboratory solvents, water and dimethyl sulfoxide (DMSO). It also offers detailed experimental protocols for its principal application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is intended to serve as a practical resource for researchers leveraging this versatile biotinylation reagent in drug development, diagnostics, and various life science applications.

Core Properties and Solubility Profile

This compound is a valuable bioconjugation reagent that incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, an azide group for covalent ligation via click chemistry, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG linker is critical as it not only enhances the aqueous solubility of the molecule but also provides a flexible spacer arm to minimize steric hindrance during binding events.

While precise quantitative solubility values for this compound are not consistently published across all suppliers, a comprehensive review of technical data sheets and related literature provides a clear qualitative and semi-quantitative understanding of its solubility.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityRemarks
This compound Water Limited / Moderate The hydrophilic PEG11 spacer significantly improves solubility compared to non-PEGylated biotin-azide. It is often described as "soluble" or "water-soluble" by suppliers.[1][2][3] For high concentrations, preparing a stock in an organic solvent is recommended.
This compound DMSO Soluble Readily dissolves in DMSO. This is the recommended solvent for preparing concentrated stock solutions.[1][4]
This compoundDichloromethane (DCM)Soluble
This compoundDimethylformamide (DMF)Soluble
Biotin-Azide (No PEG linker)DMSO~5 mg/mLProvides a baseline for the solubility of the core biotin-azide structure in an organic solvent.
Biotin-Azide (No PEG linker)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLDemonstrates the significant drop in solubility in a mixed aqueous/organic buffer without the PEG spacer.

Key Takeaway: For practical laboratory use, it is advisable to first prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted into the desired aqueous reaction buffer. The PEG11 linker mitigates the poor aqueous solubility of the core biotin-azide moiety, allowing for sufficient concentrations in typical bioconjugation reactions.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data for this compound in a specific aqueous buffer or solvent, the saturation shake-flask method is a reliable and widely accepted approach.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., ultrapure water, PBS buffer, or DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach thermodynamic equilibrium. This may take 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes. Alternatively, filter the supernatant through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) that does not bind the compound.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of a suitable analytical method. Quantify the concentration of dissolved this compound using techniques such as:

    • UV-Vis Spectroscopy: If the compound has a chromophore and a standard curve is established.

    • High-Performance Liquid Chromatography (HPLC): A more specific and sensitive method, particularly when coupled with a mass spectrometer (LC-MS).

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Bioconjugation

This protocol outlines a general procedure for labeling an alkyne-containing biomolecule (e.g., a protein, nucleic acid, or small molecule) with this compound.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for stock solution)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20-50 mM in water)

  • Reducing agent stock solution (e.g., 100-500 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand (optional but recommended, e.g., THPTA or TBTA) stock solution (e.g., 50-100 mM in DMSO or water)

Methodology:

  • Prepare a Stock Solution of this compound: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order: a. Your alkyne-containing biomolecule in buffer. b. this compound stock solution (typically added to achieve a final concentration of 4-50 equivalents relative to the biomolecule). c. (Optional) Copper-chelating ligand. d. Copper(II) sulfate solution. e. Freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently mix the reaction components. Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.

  • Purification: Following the incubation, the biotinylated conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as:

    • Size-exclusion chromatography (e.g., desalting columns)

    • Dialysis

    • Precipitation (e.g., with ethanol or acetone for nucleic acids)

    • Affinity chromatography

Mandatory Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration (24-72h) cluster_separation Phase Separation cluster_analysis Analysis solid_biotin Excess Solid This compound agitation Agitation at Constant Temperature solid_biotin->agitation Add to solvent Solvent (e.g., Water, Buffer) solvent->agitation centrifugation Centrifugation or Filtration (0.22 µm) agitation->centrifugation supernatant Clear Saturated Supernatant centrifugation->supernatant quantification Quantification (e.g., HPLC, UV-Vis) supernatant->quantification

Caption: Workflow for Thermodynamic Solubility Determination.

G alkyne_biomolecule Alkyne-Modified Biomolecule (in Buffer) reaction_mixture Assemble Reaction Mixture alkyne_biomolecule->reaction_mixture biotin_azide_stock This compound (Stock in DMSO) biotin_azide_stock->reaction_mixture copper_catalyst Cu(II)SO₄ + Ligand (optional) copper_catalyst->reaction_mixture reducing_agent Sodium Ascorbate (Freshly Prepared) reducing_agent->reaction_mixture Add last to initiate incubation Incubate (1-4h at RT) reaction_mixture->incubation purification Purification (e.g., SEC, Dialysis) incubation->purification final_product Biotinylated Biomolecule purification->final_product

Caption: Experimental Workflow for CuAAC "Click" Chemistry.

References

Biotin-PEG11-Azide: A Versatile Tool in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-Azide is a chemical probe that has become an indispensable tool in modern scientific research, particularly in the fields of chemical biology, proteomics, and drug development. This trifunctional molecule combines the high-affinity binding of biotin to avidin and streptavidin, a flexible polyethylene glycol (PEG) linker, and a reactive azide group. This unique combination allows for the efficient and specific labeling, detection, and isolation of biomolecules through a variety of applications. The 11-unit PEG linker provides a long and hydrophilic spacer arm, which enhances solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin and azide moieties for subsequent reactions. This guide will delve into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications

The versatility of this compound stems from its ability to participate in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily reacts with alkyne-functionalized molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of the biotin-PEG11 moiety to a wide range of target molecules, including proteins, nucleic acids, and small molecules.

Key Applications Include:
  • Bioconjugation: Covalently attaching biotin to proteins, antibodies, or other biomolecules for detection and purification.

  • Pull-Down Assays: Isolating and identifying binding partners of a protein of interest.

  • Cell Surface Labeling: Specifically labeling proteins on the surface of living cells.

  • Drug Delivery Systems: Serving as a linker in the development of targeted therapies, such as antibody-drug conjugates (ADCs).

  • Mass Spectrometry Analysis: Enriching and identifying proteins from complex biological samples.

Quantitative Data on Biotin-PEG Linker Applications

The efficiency of bioconjugation and subsequent applications can be influenced by the properties of the PEG linker. The following tables summarize key quantitative parameters related to the use of biotin-PEG linkers in various experimental contexts.

ParameterBiotin-PEG4-MeTz (Copper-Free Click Chemistry)Biotin-PEG4-NHS Ester (Amine Reactive)Reference
Reaction Speed Very Fast (k > 800 M⁻¹s⁻¹)Fast[1]
Specificity High (Bioorthogonal)Moderate (Reacts with accessible primary amines)[2]
Expected Off-Target Proteins (Quantitative Proteomics) LowHigh[2]
Linker TypeMolecular WeightApplicationKey FindingReference
Monothiol-PEG-Biotin5 kDamiRNA DetectionSatisfactory assay performance.[3]
Dithiol-PEG-Biotin8.4 kDamiRNA DetectionIncreased signal intensity compared to monothiol.[3]
Trithiol-PEG-Biotin15 kDamiRNA DetectionHighest signal intensity due to reduced steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research. The following sections provide step-by-step protocols for key applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes the general procedure for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the protein solution: Dissolve the alkyne-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare the click chemistry reaction mixture:

    • In a microcentrifuge tube, add the protein solution.

    • Add this compound stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 50 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.

  • Purify the biotinylated protein: Remove excess reagents using a desalting column or by dialysis against PBS.

  • Confirm biotinylation: The extent of biotinylation can be assessed by methods such as HABA assay, SDS-PAGE with streptavidin-HRP blot, or mass spectrometry.

Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions

This protocol outlines the use of a biotinylated "bait" protein, prepared using this compound as described above, to capture its interacting "prey" proteins from a cell lysate.

Materials:

  • Biotinylated bait protein

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell lysate containing potential prey proteins

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a solution with high salt concentration or low pH)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Prepare the cell lysate: Lyse cells expressing the potential prey proteins using an appropriate lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

  • Immobilize the biotinylated bait protein:

    • Wash the streptavidin beads/resin with wash buffer.

    • Incubate the beads/resin with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads/resin to remove any unbound bait protein.

  • Perform the pull-down:

    • Add the cell lysate to the beads/resin with the immobilized bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

  • Wash away non-specific binders:

    • Pellet the beads/resin using a magnetic rack or centrifugation.

    • Remove the supernatant (flow-through).

    • Wash the beads/resin extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.

  • Elute the protein complexes:

    • Add elution buffer to the beads/resin and incubate to release the bait protein and its interacting partners.

  • Analyze the eluted proteins: The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.

Protocol 3: Cell Surface Protein Labeling

This protocol describes a method for labeling cell surface proteins on living cells using an azide-bearing metabolic precursor followed by reaction with this compound.

Materials:

  • Cells in culture

  • Azide-modified metabolic precursor (e.g., azido sugar for labeling glycoproteins)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Ice-cold PBS

  • Lysis buffer

  • Streptavidin beads for enrichment (optional)

Procedure:

  • Metabolic labeling: Culture cells in the presence of an azide-modified metabolic precursor for a sufficient time to allow for its incorporation into cell surface biomolecules (e.g., 24-48 hours for azido sugars).

  • Click reaction on live cells:

    • Wash the cells with ice-cold PBS to remove excess metabolic precursor.

    • Prepare the click chemistry reaction cocktail in PBS containing this compound and the catalyst system.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature.

  • Wash and lyse cells:

    • Wash the cells multiple times with ice-cold PBS to remove unreacted reagents.

    • Lyse the cells using a suitable lysis buffer.

  • Analysis of labeled proteins:

    • The biotinylated cell surface proteins in the lysate can be detected by Western blotting with streptavidin-HRP.

    • For identification, the biotinylated proteins can be enriched using streptavidin beads followed by mass spectrometry analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Experimental Workflow: Pull-Down Assay

This workflow illustrates the key steps involved in a pull-down assay to identify protein-protein interactions.

PullDown_Workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down cluster_analysis Analysis Bait Alkyne-modified 'Bait' Protein Click Click Chemistry (CuAAC or SPAAC) Bait->Click BiotinPEG This compound BiotinPEG->Click BiotinBait Biotinylated 'Bait' Protein Click->BiotinBait Immobilize Immobilize Bait on Beads BiotinBait->Immobilize Beads Streptavidin Beads Beads->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Lysate Cell Lysate (contains 'Prey' proteins) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bait-Prey Complexes Wash->Elute SDS_PAGE SDS-PAGE / Western Blot Elute->SDS_PAGE MassSpec Mass Spectrometry (for identification) Elute->MassSpec

Workflow for a pull-down assay using a biotinylated bait protein.

Signaling Pathway: Investigating GPCR-Mediated Signaling

This diagram illustrates a hypothetical scenario where this compound is used to study the interaction of a G-protein coupled receptor (GPCR) with its downstream effectors. An alkyne-containing unnatural amino acid is incorporated into the GPCR, which is then labeled with this compound. A pull-down assay can then be used to identify interacting proteins like G-proteins and arrestins upon ligand binding.

GPCR_Signaling cluster_membrane Cell Membrane cluster_labeling_pd Experimental Workflow cluster_downstream Downstream Signaling Ligand Ligand GPCR GPCR with Alkyne (Bait Protein) Ligand->GPCR Binding G_protein G-protein (Prey) GPCR->G_protein Activation Arrestin β-Arrestin (Prey) GPCR->Arrestin Binding ClickLabel Click Labeling GPCR->ClickLabel Effector Effector Enzyme G_protein->Effector BiotinAzide This compound BiotinAzide->ClickLabel PullDown Pull-Down with Streptavidin Beads ClickLabel->PullDown Biotinylated GPCR Analysis Mass Spectrometry Analysis PullDown->Analysis Identify G-protein & β-Arrestin SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Investigating GPCR signaling using this compound-based pull-down.

Conclusion

This compound is a powerful and versatile reagent that facilitates a wide range of applications in modern biological research. Its unique combination of a high-affinity biotin tag, a flexible PEG spacer, and a reactive azide handle for click chemistry enables the specific and efficient labeling, detection, and isolation of biomolecules. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the potential of this compound in their studies. As research continues to advance, the applications of such elegant chemical tools will undoubtedly expand, leading to new discoveries and innovations in our understanding of complex biological systems.

References

An In-depth Technical Guide to Biotin-PEG11-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Azide, a key reagent in the field of bioconjugation. It details the principles of its application in click chemistry, offers structured data for clarity, and presents detailed experimental protocols and workflows for practical implementation in research and development.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for the efficient biotinylation of molecules through a process known as "click chemistry." Its structure is tripartite, consisting of a biotin head group, a polyethylene glycol (PEG) spacer, and a terminal azide group.

  • Biotin: An essential vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This high-affinity binding is fundamental to numerous detection and purification assays.

  • PEG11 Spacer: The 11-unit polyethylene glycol linker is a long, hydrophilic chain. This spacer serves multiple critical functions: it increases the aqueous solubility of the entire molecule, minimizes steric hindrance between the biotin and the target molecule, and reduces non-specific binding during assays. The dPEG® spacer is 40 atoms long (50.4 Å)[1][2].

  • Azide Group (N₃): This functional group is the reactive "handle" for click chemistry. It remains inert to most biological functional groups, ensuring that it reacts specifically with a complementary alkyne group under controlled conditions.

This reagent is instrumental in labeling and subsequently isolating or detecting biomolecules in complex mixtures, such as in pull-down assays to identify protein-protein interactions or for affinity purification.[1][2]

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the reagent's integrity and reactivity. The key properties are summarized below.

PropertyValueReferences
Molecular Formula C₃₄H₆₄N₆O₁₃S[3]
Molecular Weight ~797.0 g/mol
Appearance White to off-white solid, may appear sticky
Purity ≥96% to >98%
Solubility Soluble in DMSO, DMAC, Methylene Chloride. Limited solubility in water.
Storage (Solid) ≤-20°C for up to 24 months. Protect from moisture and store with a desiccant.
Storage (Stock Solution) Prepare fresh. If necessary, store aliquots in DMSO at -20°C for up to one month.

Handling Recommendation: Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation. Stock solutions are typically prepared in an organic solvent like DMSO and then diluted into the aqueous reaction buffer.

Click Chemistry: The Reaction Mechanism

This compound is primarily used in two types of azide-alkyne cycloaddition reactions. These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with native biological processes.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction, CuAAC, involves the reaction between the azide group of this compound and a terminal alkyne on a target molecule. This reaction is catalyzed by Copper (I) ions, which are typically generated in situ from a Copper (II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The result is a stable, covalent triazole linkage.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC provides a copper-free alternative, making it ideal for applications in living cells where copper toxicity is a concern. In this method, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which are incorporated into the target biomolecule. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without a catalyst.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper (I)None required
Biocompatibility Limited in live cells due to copper toxicityHigh; suitable for live systems
Reaction Speed Fast (typically < 1 hour)Very fast
Common Use Cases In vitro bioconjugation, protein labeling in lysates, surface functionalizationLive cell imaging, in vivo labeling, proteomics

Experimental Protocols

The following protocols provide a starting point for common applications. Optimization may be required based on the specific biomolecules and experimental context.

Protocol 1: CuAAC Biotinylation of an Alkyne-Modified Protein

This protocol describes the general procedure for labeling a protein containing a terminal alkyne group with this compound in a test tube.

Materials:

  • Alkyne-modified protein solution

  • This compound

  • Protein Labeling Buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

  • Copper-chelating Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50-100 mM in DMSO/water)

  • Reducing Agent: Sodium Ascorbate stock solution (freshly prepared, 50-100 mM in water)

  • DMSO (for dissolving this compound)

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Methodology:

  • Prepare Reagents: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein in labeling buffer.

    • This compound stock solution (aim for a 2 to 10-fold molar excess over the protein).

    • Ligand stock solution (final concentration ~1-2 mM).

    • CuSO₄ stock solution (final concentration ~0.25-1 mM).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~1-5 mM). Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be agitated gently on a rotator.

  • Purification: Remove unreacted biotin reagent and catalyst components by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

  • Verification: Confirm successful biotinylation via a Western blot using streptavidin-HRP or through mass spectrometry.

Protocol 2: SPAAC Labeling of Live Cells

This protocol outlines the copper-free labeling of cells that have metabolically incorporated a cyclooctyne-modified substrate (e.g., a sugar or amino acid).

Materials:

  • Adherent or suspension cells cultured with a cyclooctyne-containing metabolic label.

  • This compound.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Imaging or lysis buffer for downstream analysis.

Methodology:

  • Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • Cell Labeling: Aspirate the existing medium from the cultured cells. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for 15-60 minutes. The optimal time should be determined empirically.

  • Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted this compound.

  • Downstream Analysis:

    • For Imaging: Fix and permeabilize the cells as required, then visualize the biotin label using a fluorescently-conjugated streptavidin probe.

    • For Proteomics: Lyse the cells in an appropriate lysis buffer. The biotinylated proteins can now be used in a pull-down assay (see Protocol 3).

Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins

This protocol is for the affinity purification of biotinylated proteins from a cell lysate.

Materials:

  • Cell lysate containing biotinylated proteins.

  • Streptavidin-coated magnetic beads or agarose resin.

  • Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer for Western blot, or a buffer with high concentrations of free biotin for native elution).

Methodology:

  • Bead Preparation: Resuspend the streptavidin beads in wash buffer. Use a magnetic stand or centrifugation to pellet the beads, then discard the supernatant. Repeat this wash step twice.

  • Binding: Add the cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the beads.

  • Washing: Pellet the beads and discard the supernatant (this contains unbound proteins). Wash the beads at least three times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • For SDS-PAGE: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes to denature the proteins and streptavidin, releasing the captured proteins into the supernatant.

    • For Native Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes to competitively displace the biotinylated proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the key experimental processes described.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent reagent process process product product analysis analysis prot Alkyne-Protein mix Combine Reagents Initiate with Ascorbate prot->mix biotin This compound biotin->mix cu CuSO4 + Ligand cu->mix asc Sodium Ascorbate asc->mix incubate Incubate at RT (1-4 hours) mix->incubate purify Purify Conjugate (Dialysis / SEC) incubate->purify final_prod Biotinylated Protein purify->final_prod verify Verify Labeling (MS / Western Blot) final_prod->verify

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cell cell process process analysis analysis start Culture Cells with Cyclooctyne Substrate add_biotin Add this compound in Culture Medium start->add_biotin incubate Incubate at 37°C (15-60 min) add_biotin->incubate wash Wash Cells with PBS (3x) incubate->wash endpoint Downstream Analysis wash->endpoint imaging Fix & Stain for Fluorescence Imaging endpoint->imaging Imaging proteomics Lyse Cells for Pull-Down / MS endpoint->proteomics Proteomics

Caption: Workflow for SPAAC-based live cell labeling and analysis.

Pull_Down_Diagram reagent reagent process process product product waste waste lysate Cell Lysate with Biotinylated Target bind Bind: Incubate Lysate with Beads lysate->bind beads Streptavidin Beads beads->bind wash Wash Beads (3x) to Remove Non-specific Proteins bind->wash Collect Beads supernatant Unbound Proteins (Discard) bind->supernatant Collect Supernatant elute Elute Bound Proteins wash->elute Collect Beads wash_fract Non-specific Proteins (Discard) wash->wash_fract Collect Wash final_prod Purified Target Protein for Analysis elute->final_prod

Caption: Logical flow of a streptavidin-based pull-down assay.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Role of the Azide Group in Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the pivotal role of the azide functional group in Biotin-PEG11-Azide, a versatile reagent in modern bioconjugation and chemical biology. We will explore the fundamental principles of its reactivity, provide detailed experimental protocols, and present quantitative data to empower researchers in designing and executing robust bioconjugation strategies.

Core Concepts: The Tripartite Structure of this compound

This compound is a trifunctional molecule, each component contributing a distinct and crucial role to its overall utility:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling highly sensitive detection and robust affinity purification of labeled biomolecules.

  • PEG11 Spacer: A hydrophilic polyethylene glycol linker comprising 11 ethylene glycol units. This spacer enhances the aqueous solubility of the reagent and the resulting conjugate, and its length minimizes steric hindrance between the biotin moiety and the target biomolecule, ensuring efficient binding to streptavidin or avidin.

  • Azide Group (-N3): The chemical linchpin of this reagent. The azide is a bioorthogonal functional group, meaning it is exceptionally stable in complex biological environments and does not react with endogenous functional groups found in proteins, nucleic acids, or other biomolecules. Its primary role is to participate in highly specific and efficient "click chemistry" reactions.

The Azide Group in Action: Gateway to Click Chemistry

The azide group is the reactive handle that allows for the covalent attachment of this compound to a target molecule of interest. This is achieved through two primary types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][] This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.

CuAAC_Mechanism Biotin_PEG_Azide Biotin-PEG11-N3 Triazole_Product Biotin-PEG11-Triazole-Target Biotin_PEG_Azide->Triazole_Product Alkyne_Molecule Alkyne-Target Alkyne_Molecule->Triazole_Product Copper_Catalyst Cu(I) Copper_Catalyst->Triazole_Product Catalyzes SPAAC_Mechanism Biotin_PEG_Azide Biotin-PEG11-N3 Triazole_Product Biotin-PEG11-Triazole-Target Biotin_PEG_Azide->Triazole_Product Cyclooctyne_Molecule Cyclooctyne-Target (e.g., DBCO, BCN) Cyclooctyne_Molecule->Triazole_Product Spontaneous Experimental_Workflow cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis / Application Target_Molecule Alkyne- or Cyclooctyne- functionalized Target Molecule Click_Reaction Click Chemistry Reaction (CuAAC or SPAAC) Target_Molecule->Click_Reaction Biotin_Reagent This compound Biotin_Reagent->Click_Reaction Labeled_Product Biotinylated Target Molecule Click_Reaction->Labeled_Product Purification Purification of Labeled Product (e.g., SEC, Dialysis) Labeled_Product->Purification Analysis Downstream Application Purification->Analysis Pull_Down Pull-Down Assay Analysis->Pull_Down Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

References

An In-Depth Technical Guide to Biotin-PEG11-Azide for Labeling Alkyne-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Azide, a key reagent for the biotinylation of alkyne-modified molecules via click chemistry. It details the reagent's properties, reaction mechanisms, and applications, and provides structured data and experimental protocols to facilitate its effective use in research and drug development.

Introduction to Biotinylation and Click Chemistry

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone of modern life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization techniques. When coupled with the precision and efficiency of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), biotinylation becomes a powerful tool for specifically labeling and studying biomolecules.

This compound is a versatile reagent designed for this purpose. It features a biotin moiety for detection, an azide group for click chemistry ligation, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG linker enhances the water solubility of the reagent and the resulting conjugate, and its length helps to minimize steric hindrance, ensuring efficient binding of the biotin to streptavidin.

Properties and Advantages of this compound

This compound offers several advantages for labeling alkyne-modified molecules:

  • High Specificity: The azide group reacts specifically with terminal alkynes through click chemistry, ensuring targeted labeling with minimal off-target reactions.

  • Enhanced Solubility: The hydrophilic PEG11 spacer increases the aqueous solubility of both the reagent and the biotinylated molecule, which is particularly beneficial when working with biomolecules in aqueous buffers.

  • Reduced Steric Hindrance: The long PEG linker positions the biotin moiety away from the target molecule, reducing steric hindrance and facilitating efficient binding to streptavidin or avidin.

  • Biocompatibility: The click chemistry reaction can be performed under mild, biocompatible conditions, making it suitable for labeling sensitive biological samples.

  • Versatility: This reagent can be used to label a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans.

Physicochemical Properties
PropertyValue
Molecular Formula C₃₄H₆₄N₆O₁₃S
Molecular Weight 796.97 g/mol
Solubility Soluble in DMSO, DMF, and water.
Purity Typically >95%
Storage Store at -20°C, protected from moisture and light.

Mechanism of Action: The Click Chemistry Reaction

This compound labels alkyne-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide on the biotin reagent and the alkyne on the target molecule.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biotin_PEG_Azide Biotin-PEG11-N₃ Product Biotin-PEG11-Triazole-R (Biotinylated Molecule) Biotin_PEG_Azide->Product + Alkyne_Molecule R-C≡CH (Alkyne-modified Molecule) Alkyne_Molecule->Product + Catalyst Cu(I) Catalyst->Product catalyzes

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

The following are generalized protocols for labeling proteins and nucleic acids using this compound. Optimal conditions may vary depending on the specific molecule and experimental setup.

Labeling of Alkyne-Modified Proteins

This protocol is a starting point for the copper-catalyzed click reaction with proteins.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Desalting column or dialysis cassette for purification

Protocol:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add THPTA to a final concentration of 5 mM.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove excess unreacted this compound and copper catalyst using a desalting column or by dialysis against a suitable buffer.

Labeling of Alkyne-Modified Nucleic Acids

This protocol provides a general procedure for labeling alkyne-modified DNA or RNA.

Materials:

  • Alkyne-modified nucleic acid in nuclease-free water or buffer

  • This compound

  • DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Sodium ascorbate

  • Ethanol or a suitable purification kit for nucleic acids

Protocol:

  • Prepare Stock Solutions:

    • Prepare stock solutions as described in the protein labeling protocol. If using TBTA, prepare a 10 mM stock in DMSO.

  • Reaction Setup:

    • In a nuclease-free microcentrifuge tube, dissolve the alkyne-modified nucleic acid to the desired concentration.

    • Add this compound to a final concentration that is typically a 2- to 10-fold molar excess over the nucleic acid.

    • Add the copper catalyst. A pre-mixed solution of CuSO₄ and the ligand is recommended. For example, mix equal volumes of 10 mM CuSO₄ and 50 mM THPTA. Add this mixture to a final copper concentration of 0.5-1 mM.

  • Initiate the Reaction:

    • Add freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.

  • Purification:

    • Purify the biotinylated nucleic acid by ethanol precipitation or using a commercially available nucleic acid purification kit to remove unreacted components.

Quantitative Data Summary

The efficiency of labeling with this compound can be influenced by several factors, including the concentration of reactants, reaction time, and the nature of the alkyne-modified molecule. The following table provides a summary of typical reaction parameters.

ParameterProteinsNucleic Acids
Alkyne-Molecule Concentration 1-10 mg/mL10-100 µM
This compound (Molar Excess) 10-50 fold2-10 fold
Copper(I) Catalyst Concentration 0.5-2 mM0.1-1 mM
Reducing Agent (e.g., Sodium Ascorbate) 5 mM5 mM
Reaction Time 1-4 hours30-120 minutes
Reaction Temperature Room TemperatureRoom Temperature

Note: These values are starting points and should be optimized for each specific application to achieve the desired labeling efficiency.

Experimental Workflow and Applications

The general workflow for using this compound involves the incorporation of an alkyne group into the target molecule, followed by the click chemistry reaction, and subsequent detection or purification.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Incorporation of Alkyne Group (Metabolic or Enzymatic Labeling) B 2. Alkyne-Modified Biomolecule A->B C 3. Click Reaction with This compound B->C D 4. Biotinylated Biomolecule C->D E 5. Detection or Purification (Streptavidin-based) D->E

Caption: A generalized workflow for labeling with this compound.

Applications in Research and Drug Development:

  • Proteomics: Identification and quantification of newly synthesized proteins.

  • Genomics and Transcriptomics: Labeling and purification of specific DNA or RNA sequences.

  • Glycobiology: Studying the dynamics of glycan biosynthesis and modification.

  • High-Throughput Screening: Development of affinity-based assays for drug discovery.

  • Pull-Down Assays and Affinity Purification: Isolating binding partners of a protein or nucleic acid of interest.[1]

  • ELISA-type Assays: Immobilizing and detecting biomolecules on a solid support.[1]

Conclusion

This compound is a highly effective and versatile reagent for the specific and efficient labeling of alkyne-modified molecules. Its favorable properties, including high specificity, enhanced solubility, and reduced steric hindrance, make it an invaluable tool for a wide range of applications in life sciences research and drug development. By following the provided protocols and optimizing reaction conditions, researchers can successfully employ this reagent to advance their understanding of complex biological systems.

References

An In-depth Technical Guide to Bioconjugation Using Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bioconjugation utilizing Biotin-PEG11-Azide, a versatile heterobifunctional reagent. It details the chemical properties of this molecule and its primary applications in labeling and detecting biomolecules through bioorthogonal chemistries. This document offers in-depth experimental protocols for key applications, presents quantitative data to inform experimental design, and includes visual diagrams to illustrate complex biological and chemical processes. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of biotin-azide chemistry in their work.

Introduction to this compound

This compound is a chemical tool that brings together three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. This combination makes it an invaluable reagent for a wide array of bioconjugation applications.

  • Biotin: This vitamin exhibits an extraordinarily strong and highly specific non-covalent interaction with avidin and streptavidin proteins (K_d_ = 10⁻¹⁵ M). This affinity is the cornerstone of numerous detection and purification systems in molecular biology.

  • PEG11 Spacer: The 11-unit polyethylene glycol linker is a hydrophilic chain that imparts several beneficial properties. It increases the overall water solubility of the molecule and the resulting conjugate. Furthermore, the long spacer arm minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to avidin or streptavidin.

  • Azide Group: The terminal azide (-N₃) is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules. This allows for highly specific covalent bond formation with a complementary alkyne or phosphine group through "click chemistry" or Staudinger ligation, respectively, even in complex biological mixtures.

The unique architecture of this compound enables the precise and stable labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. This has led to its widespread use in various research and development areas, from fundamental cell biology to the development of targeted therapeutics.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValue
Molecular Formula C₃₄H₆₄N₆O₁₃S
Molecular Weight 797.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Purity Typically ≥95%
Storage Store at -20°C, desiccated

Chemical Structure of this compound

Biotin Biotin PEG11 PEG11 Spacer Biotin->PEG11 Linker Attachment Azide Azide (N3) PEG11->Azide Terminal Group

A simplified representation of the this compound molecule.

Key Bioconjugation Reactions

The azide group of this compound is the reactive handle for covalent attachment to biomolecules. This is primarily achieved through two highly efficient and bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used for its reliability, high yields, and compatibility with aqueous environments.

Reaction Scheme:

BiotinPEG11Azide Biotin-PEG11-N3 TriazoleProduct Biotin-PEG11-Triazole-Biomolecule BiotinPEG11Azide->TriazoleProduct AlkyneMolecule Alkyne-Biomolecule AlkyneMolecule->TriazoleProduct Catalyst Cu(I) Catalyst->TriazoleProduct

The CuAAC reaction between this compound and an alkyne-modified biomolecule.
Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a phosphine, forming a stable amide bond. A key advantage of this reaction is that it does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living cells.

Reaction Scheme:

BiotinPEG11Azide Biotin-PEG11-N3 AmideProduct Biotin-PEG11-Amide-Biomolecule BiotinPEG11Azide->AmideProduct PhosphineMolecule Phosphine-Biomolecule PhosphineMolecule->AmideProduct

The Staudinger ligation between this compound and a phosphine-modified biomolecule.

Experimental Protocols

The following sections provide detailed protocols for common applications of this compound.

Protocol for Labeling of Alkyne-Modified Proteins via CuAAC

This protocol outlines the steps for biotinylating a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of THPTA in water.

    • Freshly prepare a 500 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add this compound to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).

    • Prepare the copper catalyst premix: combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove excess unreacted this compound and other small molecules using a desalting column equilibrated with PBS.

  • Verification of Labeling:

    • Confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.

Protocol for Staudinger Ligation of Azide-Modified DNA

This protocol describes the labeling of DNA containing an azide modification with a phosphine-biotin conjugate. For the purpose of this guide, we will consider the reaction of this compound with a phosphine-modified DNA.

Materials:

  • Phosphine-modified DNA

  • This compound

  • Nuclease-free water

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in nuclease-free water or an appropriate buffer to a final concentration of 10 mM.

    • Dissolve the phosphine-modified DNA in nuclease-free water to a suitable concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the phosphine-modified DNA and a 10-50 fold molar excess of this compound in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4-16 hours.

  • Purification:

    • Purify the biotinylated DNA using ethanol precipitation or a suitable DNA purification kit to remove excess biotinylation reagent.

  • Analysis:

    • Analyze the labeling efficiency by gel electrophoresis with a streptavidin-gel shift assay or by mass spectrometry. A conversion of approximately 70% can be expected.[1]

Applications and Quantitative Data

This compound has a broad range of applications in life sciences and drug development.

Protein Profiling and Pull-Down Assays

This compound is extensively used to label and enrich specific protein populations from complex mixtures for subsequent identification by mass spectrometry. For instance, in activity-based protein profiling (ABPP), an alkyne-containing probe is used to covalently label active enzymes, which are then biotinylated using this compound for affinity purification.

ParameterTypical Value
Labeling Efficiency in Cell Lysate >80%
Enrichment Efficiency on Streptavidin Beads >90%
Targeted Drug Delivery

Biotin can act as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. This compound can be used to functionalize the surface of drug delivery vehicles like liposomes or nanoparticles, thereby enhancing their uptake by target cells.

ParameterObservation
Cellular Uptake in Biotin Receptor-Positive Cells 2- to 3-fold increase compared to non-targeted carriers
In Vivo Tumor Accumulation Enhanced accumulation in tumor tissues

Workflow for Developing Biotin-Targeted Nanoparticles:

cluster_0 Nanoparticle Formulation cluster_1 Bioconjugation cluster_2 Targeted Delivery Drug Drug Encapsulation NP Alkyne-Modified Nanoparticle Drug->NP Click CuAAC Reaction NP->Click BiotinAzide This compound BiotinAzide->Click TargetedNP Biotinylated Nanoparticle Click->TargetedNP Cell Target Cell (Biotin Receptor) TargetedNP->Cell Uptake Receptor-Mediated Endocytosis Cell->Uptake

A workflow for creating and utilizing biotin-targeted drug delivery systems.
Probing Signaling Pathways

This compound can be used to study protein-protein interactions within signaling pathways. For example, a protein of interest can be genetically engineered to include an unnatural amino acid with an alkyne group. This allows for the specific biotinylation of the protein in its native cellular environment. Subsequent pull-down experiments can then identify interacting partners.

Example: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. By introducing an alkyne-bearing amino acid into EGFR, researchers can use this compound to specifically label the receptor and then pull it down along with its binding partners under different stimulation conditions (e.g., with EGF or TGF-α).

cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Pull-down Experiment EGF EGF Ligand EGFR EGFR (Alkyne-Modified) EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment Click Click Chemistry EGFR->Click Sos Sos Grb2->Sos PullDown Streptavidin Pull-Down Grb2->PullDown Co-precipitation Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BiotinAzide This compound BiotinAzide->Click Click->PullDown MS Mass Spectrometry PullDown->MS

Using this compound to study EGFR signaling protein interactions.

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a bioorthogonal azide handle enables a wide range of applications in research, diagnostics, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively incorporate this reagent into their workflows, paving the way for new discoveries and innovations.

References

A Comprehensive Technical Guide to the Storage and Stability of Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage, handling, and stability of Biotin-PEG11-Azide, a critical reagent in bioconjugation and proteomics research. Understanding these parameters is crucial for ensuring the integrity and functionality of the molecule, leading to reliable and reproducible experimental outcomes.

Introduction to this compound

This compound is a versatile bifunctional molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the bioorthogonal reactivity of an azide group. The polyethylene glycol (PEG) linker, consisting of 11 ethylene glycol units, enhances solubility in aqueous solutions and provides spatial separation between the biotin and azide moieties, minimizing steric hindrance. This reagent is extensively used in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to label and detect alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. Its primary applications include affinity purification, pull-down assays, and visualization of biological molecules.[1][2][3][4]

Storage and Handling Guidelines

Proper storage and handling are paramount to prevent the degradation of this compound and to ensure its optimal performance. The following guidelines are based on manufacturer recommendations and general chemical safety practices.

Storage Conditions

The recommended storage conditions for this compound are summarized in the table below.

FormStorage TemperatureDurationSpecial Considerations
Solid (Lyophilized Powder) -20°CAt least 2 yearsProtect from moisture; store with a desiccant.[5]
In Solvent (e.g., DMSO) -80°CShort-termPrepare fresh solutions for best results; minimize freeze-thaw cycles.

It is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.

Handling Precautions

When handling this compound, standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing/reducing agents, as these can degrade the molecule.

  • Hygroscopicity: The PEG component can be hygroscopic, so minimize exposure to atmospheric moisture.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of reactive chemical species.

Thermal Stability

The polyethylene glycol (PEG) backbone is generally chemically durable. However, it can undergo thermal-oxidative degradation at temperatures exceeding 70°C. Therefore, prolonged exposure to high temperatures should be avoided. For long-term storage, the recommended temperature of -20°C for the solid form is critical to maintain its integrity.

pH Stability

The stability of the biotin and azide functional groups can be affected by pH. The azide group is generally stable under neutral and slightly basic conditions. However, it can be reduced in the presence of strong reducing agents. The biotin moiety is relatively stable across a range of pH values, but extreme pH conditions should be avoided. The ester linkages in some PEG linkers can be susceptible to hydrolysis under acidic or basic conditions.

Stability in Solution

When dissolved in solvents such as DMSO, this compound should be used as fresh as possible. For storage of stock solutions, it is recommended to aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles. The stability in aqueous solutions will be dependent on the pH and the presence of other reactive molecules.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-containing protein with this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Alkyne_Protein 1. Prepare Alkyne-modified Protein Solution Mix_Reagents 4. Combine Protein, Biotin-Azide, and Copper Catalyst Alkyne_Protein->Mix_Reagents Biotin_Azide 2. Prepare this compound Stock Solution (e.g., in DMSO) Biotin_Azide->Mix_Reagents Copper_Catalyst 3. Prepare Copper(I) Catalyst (e.g., CuSO4 and a reducing agent) Copper_Catalyst->Mix_Reagents Incubate 5. Incubate at Room Temperature Mix_Reagents->Incubate Remove_Excess 6. Remove Excess Reagents (e.g., via dialysis or size-exclusion chromatography) Incubate->Remove_Excess

Figure 1: General workflow for a CuAAC reaction.
Protocol for Affinity Purification of a Biotinylated Protein

This protocol outlines the steps for purifying a biotinylated protein using streptavidin-coated magnetic beads.

Affinity_Purification_Workflow cluster_binding Binding cluster_washing Washing cluster_elution Elution cluster_analysis Downstream Analysis Incubate_Lysate 1. Incubate cell lysate containing biotinylated protein with streptavidin-coated beads Wash_Beads 2. Wash beads to remove non-specifically bound proteins Incubate_Lysate->Wash_Beads Elute_Protein 3. Elute biotinylated protein from beads (e.g., using competitive biotin elution or denaturing conditions) Wash_Beads->Elute_Protein SDS_PAGE 4. Analyze purified protein (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Elute_Protein->SDS_PAGE

Figure 2: Workflow for affinity purification.

A detailed protocol for biotin-streptavidin based purification can be adapted from established methods. Key steps include:

  • Lysate Preparation: Lyse cells in a suitable buffer containing protease inhibitors.

  • Bead Equilibration: Wash streptavidin-coated beads with the lysis buffer.

  • Binding: Incubate the cell lysate with the equilibrated beads to allow for the binding of the biotinylated protein.

  • Washing: Perform a series of washes with increasingly stringent buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound protein from the beads. This can be achieved by competitive elution with free biotin or by denaturing the streptavidin with harsh conditions (e.g., boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Proposed Protocol for Stability Assessment

Experimental Design
  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., DMSO, aqueous buffers at different pH values).

  • Stress Conditions: Subject the samples to various stress conditions:

    • Elevated Temperature: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C, 70°C) for various durations.

    • Different pH: Prepare solutions in buffers with a range of pH values (e.g., pH 4, 7, 9).

    • Oxidative Stress: Expose the sample to a mild oxidizing agent.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the intact this compound from any degradation products.

  • Data Analysis: Quantify the peak area of the intact molecule at each time point to determine the degradation rate under each condition.

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_results Results Prepare_Samples 1. Prepare this compound solutions Apply_Stress 2. Subject samples to stress conditions (Temperature, pH, Oxidation) Prepare_Samples->Apply_Stress Collect_Aliquots 3. Collect aliquots at defined time points Apply_Stress->Collect_Aliquots HPLC_Analysis 4. Analyze samples by HPLC Collect_Aliquots->HPLC_Analysis Quantify_Degradation 5. Quantify peak area of intact molecule and degradation products HPLC_Analysis->Quantify_Degradation Determine_Rate 6. Determine degradation rate and identify degradation products Quantify_Degradation->Determine_Rate

Figure 3: Proposed workflow for stability assessment.

Conclusion

This compound is a powerful tool for biological research and drug development. Adherence to the storage and handling guidelines outlined in this document is essential for maintaining its chemical integrity and ensuring the validity of experimental results. While the molecule is generally stable under recommended conditions, researchers should be mindful of potential degradation pathways and, when necessary, perform stability assessments tailored to their specific experimental conditions.

References

Methodological & Application

Application Notes: Protocol for Protein Labeling with Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including protein purification, immobilization, and detection. This document provides detailed protocols for the targeted biotinylation of alkyne-modified proteins using Biotin-PEG11-Azide. This reagent features a biotin moiety for detection or purification, an azide group for covalent attachment to an alkyne-modified protein via "click chemistry," and a hydrophilic 11-unit polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

Two primary "click chemistry" methods are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC provides a copper-free alternative, which is particularly advantageous for in vivo applications or when working with proteins sensitive to metal ions.

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the labeling processes, the following diagrams illustrate the chemical reaction and the general experimental workflow.

CuAAC Reaction Protein_Alkyne Alkyne-Modified Protein Biotinylated_Protein Biotinylated Protein (Stable Triazole Linkage) Protein_Alkyne->Biotinylated_Protein Biotin_Azide This compound Biotin_Azide->Biotinylated_Protein Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Biotinylated_Protein Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Catalyst Stabilizes

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC Reaction Protein_Azide Azide-Modified Protein Biotinylated_Protein Biotinylated Protein (Stable Triazole Linkage) Protein_Azide->Biotinylated_Protein DBCO_Biotin DBCO-Biotin (Strain-Promoted Alkyne) DBCO_Biotin->Biotinylated_Protein Spontaneous Reaction

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental Workflow start Start: Alkyne-Modified Protein reagent_prep Reagent Preparation start->reagent_prep labeling Click Chemistry Reaction (CuAAC or SPAAC) reagent_prep->labeling purification Purification: Removal of Excess Reagents labeling->purification characterization Characterization purification->characterization western_blot Western Blot characterization->western_blot mass_spec Mass Spectrometry characterization->mass_spec haba_assay HABA Assay characterization->haba_assay end End: Purified Biotinylated Protein western_blot->end mass_spec->end haba_assay->end

Application Notes and Protocols for Pull-Down Assays Using Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pull-down assay is a powerful in vitro technique used to isolate and identify protein-protein interactions. This method utilizes a "bait" protein to capture its interacting partners, or "prey," from a complex biological sample such as a cell lysate. The use of Biotin-PEG11-Azide as a labeling reagent for the bait protein offers a highly specific and efficient method for subsequent capture using streptavidin-coated beads. The long, hydrophilic PEG11 spacer minimizes steric hindrance and reduces non-specific binding, thereby improving the specificity of the identified interactions.

This document provides a detailed protocol for performing a pull-down assay using a bait protein labeled with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

Principle of the Assay

The workflow begins with the introduction of an alkyne handle onto the bait protein. This can be achieved through various methods, such as the incorporation of an alkyne-containing unnatural amino acid during protein expression. The alkyne-modified bait protein is then covalently conjugated to this compound through a highly specific and efficient click chemistry reaction. This biotinylated bait protein is subsequently incubated with a cell lysate containing potential prey proteins. The strong and specific interaction between biotin and streptavidin is then exploited to capture the bait protein and its interacting partners using streptavidin-coated magnetic beads. After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.

Experimental Workflow Overview

G cluster_0 Bait Protein Preparation cluster_1 Pull-Down Assay Bait Alkyne-Modified Bait Protein Click Click Chemistry (CuAAC) Bait->Click BiotinAzide This compound BiotinAzide->Click BiotinBait Biotinylated Bait Protein Click->BiotinBait Incubate Incubation BiotinBait->Incubate Lysate Cell Lysate (Prey Proteins) Lysate->Incubate Capture Capture Incubate->Capture Beads Streptavidin Magnetic Beads Beads->Capture Wash Washing Capture->Wash Elute Elution Wash->Elute Analysis Downstream Analysis (Western Blot / MS) Elute->Analysis

Caption: Overall experimental workflow for the pull-down assay using this compound.

Signaling Pathway Example: Investigating the p53 Interactome

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its function is tightly controlled by a complex network of protein-protein interactions. A pull-down assay using biotinylated p53 as bait can be employed to identify novel interacting proteins and to study how these interactions are modulated under different cellular conditions, such as DNA damage.

p53_pathway p53 p53 (Bait) MDM2 MDM2 p53->MDM2 interaction p21 p21 p53->p21 activates BAX BAX p53->BAX activates MDM2->p53 inhibits Ub Ubiquitination MDM2->Ub CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53 activates Ub->p53

Caption: Simplified p53 signaling pathway, a common target for pull-down assays.

Detailed Experimental Protocols

Part 1: Labeling of Alkyne-Modified Bait Protein with this compound

This protocol assumes the availability of a purified bait protein containing an alkyne modification.

Materials:

  • Alkyne-modified bait protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting column

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of alkyne-modified bait protein (1-5 mg/mL in PBS).

      • 100 µL of PBS.

      • 4 µL of 10 mM this compound stock solution (final concentration ~20 µM).

    • Vortex briefly to mix.

    • Add 10 µL of 100 mM THPTA solution and vortex.

    • Add 10 µL of 20 mM CuSO4 solution and vortex.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and other reaction components using a desalting column according to the manufacturer's instructions.

    • Elute the biotinylated bait protein in PBS.

  • Quantification and Storage:

    • Determine the concentration of the biotinylated bait protein using a BCA protein assay.

    • Assess the efficiency of biotinylation by Western blot using a streptavidin-HRP conjugate.

    • Store the labeled protein at -80°C in aliquots.

Part 2: Pull-Down Assay

Materials:

  • Biotinylated bait protein

  • Cell lysate containing prey proteins

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 1X SDS-PAGE sample buffer, or a non-denaturing elution buffer containing 2-10 mM biotin)

  • Magnetic rack

Protocol:

  • Preparation of Cell Lysate:

    • Lyse cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of the lysate.

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Place the tube on a magnetic rack to capture the beads and discard the storage buffer.[1]

    • Wash the beads three times with wash buffer.[1]

  • Binding of Bait Protein to Beads:

    • Add the desired amount of biotinylated bait protein (e.g., 10-50 µg) to the washed beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Place the tube on the magnetic rack, capture the beads, and discard the supernatant.

    • Wash the beads three times with wash buffer to remove unbound bait protein.

  • Incubation with Prey Proteins:

    • Add the cell lysate (e.g., 0.5-1 mg of total protein) to the beads coupled with the biotinylated bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Place the tube on the magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer to remove non-specifically bound proteins.[2] For each wash, resuspend the beads completely in the buffer.[2]

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add an appropriate elution buffer to the beads.

      • For SDS-PAGE and Western Blotting: Add 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.[2]

      • For Mass Spectrometry or functional assays: Use a non-denaturing elution buffer, such as a buffer containing a high concentration of free biotin (e.g., 2-10 mM), and incubate for 30-60 minutes at room temperature.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

    • For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.

Data Presentation

Quantitative data from pull-down assays, especially when coupled with mass spectrometry, can provide valuable insights into the stoichiometry and dynamics of protein interactions. The following table presents a hypothetical example of quantitative data obtained from a pull-down experiment followed by mass spectrometry.

Bait ProteinInteracting Protein (Prey)Fold Enrichment (vs. Control)p-value
p53-BiotinMDM225.4< 0.001
p53-Biotinp30015.8< 0.005
p53-BiotinTopBP18.2< 0.01
Control-BiotinMDM21.0n.s.
Control-Biotinp3001.2n.s.
Control-BiotinTopBP10.9n.s.

Table 1: Example of quantitative mass spectrometry data from a p53 pull-down experiment. Fold enrichment is calculated by comparing the abundance of the prey protein in the p53-biotin pull-down to a control pull-down with a non-relevant biotinylated protein.

Troubleshooting

IssuePossible CauseSuggestion
Low yield of bait protein after biotinylation Inefficient click chemistry reaction.Optimize reaction conditions (reagent concentrations, incubation time). Ensure the quality and reactivity of the alkyne-modified protein and this compound.
High background/non-specific binding Insufficient washing. Inadequate blocking. Hydrophobic interactions.Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). Pre-clear the lysate with streptavidin beads before incubation with the bait. Include a blocking agent like BSA or casein in the buffers.
No prey protein detected The interaction is weak or transient. The interaction is disrupted by the assay conditions. The prey protein is in low abundance.Optimize binding and washing conditions to be less stringent. Consider cross-linking strategies to stabilize transient interactions. Increase the amount of cell lysate used.
Bait protein not binding to beads Inefficient biotinylation.Verify biotinylation efficiency by Western blot with streptavidin-HRP.

References

Application Notes and Protocols for Cell Surface Labeling using Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the specific labeling of cell surface glycoproteins using a two-step method involving metabolic glycoengineering and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method utilizes Biotin-PEG11-Azide to covalently attach a biotin tag to cell surface glycans for downstream detection, isolation, and analysis.

Introduction

The study of cell surface proteins and their post-translational modifications, such as glycosylation, is crucial for understanding a multitude of cellular processes, including signal transduction, cell adhesion, and immune responses. This compound is a chemical probe designed for the efficient and specific biotinylation of alkyne-modified biomolecules. This probe consists of three key components:

  • Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling robust detection and affinity purification of labeled molecules.

  • PEG11 Linker: A hydrophilic polyethylene glycol spacer that enhances the water solubility of the probe and minimizes steric hindrance, thereby improving accessibility to the target alkyne and subsequent binding of streptavidin.

  • Azide Group: A chemical moiety that specifically reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage. This bio-orthogonal reaction is highly specific and does not interfere with native cellular components.

This protocol first describes the metabolic incorporation of an alkyne-functionalized sugar into the glycan structures of cell surface proteins. Subsequently, the incorporated alkynes are labeled with this compound through a copper-catalyzed click reaction.

Data Presentation

The efficiency of cell surface labeling can be influenced by various factors, including the choice of biotin-azide probe and the reaction conditions. The following tables provide representative quantitative data on labeling efficiency and a comparison of different biotinylation methods.

Table 1: Optimization of Biotin-Azide Probe Concentration for Cell Surface Labeling

Concentration of Biotin-PEG-Azide (µM)Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
1301800 ± 15088 ± 6
5305200 ± 41097 ± 3
10309500 ± 750>99
25309800 ± 780>99
10156500 ± 52095 ± 4
10609700 ± 760>99

This table presents hypothetical data based on typical optimization experiments for illustrative purposes.

Table 2: Comparison of Cell Surface Biotinylation Methods

MethodReagentTarget Functional GroupRelative Labeling Efficiency (%)Cell Viability (%)
Click Chemistry This compound + Alkyne-Sugar Terminal Alkyne 95 ± 4 >95
NHS Ester BiotinylationSulfo-NHS-LC-BiotinPrimary Amines (e.g., Lysine)85 ± 7>95
Periodate-Hydrazide LigationSodium Periodate + Biotin HydrazideSialic Acids78 ± 9>90

This table provides a comparative summary of common cell surface labeling techniques. The data is representative and may vary depending on the cell type and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for cell surface labeling using this compound. The protocol is divided into two main stages: metabolic labeling with an alkyne-modified sugar and the subsequent click chemistry reaction.

Part 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne Sugar

This part of the protocol describes the incorporation of an unnatural sugar analog containing a terminal alkyne into the glycans of cultured cells. A common choice is tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz) which is metabolized to the corresponding sialic acid and incorporated into sialoglycans. For this protocol, we will use a peracetylated alkyne-containing mannosamine derivative, such as N-pentynoylmannosamine, tetraacetylated (Ac4ManNAl).

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated alkyne-containing mannosamine (e.g., Ac4ManNAl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Culture: Plate the cells in an appropriate culture vessel and grow them to the desired confluency (typically 70-80%).

  • Prepare Alkyne Sugar Stock Solution: Dissolve the peracetylated alkyne-containing mannosamine in DMSO to prepare a 10 mM stock solution.

  • Metabolic Labeling: Add the alkyne sugar stock solution to the complete culture medium to a final concentration of 25-50 µM.

  • Incubation: Culture the cells in the presence of the alkyne-containing sugar for 24-72 hours to allow for metabolic incorporation into cell surface glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Harvesting Cells: After the incubation period, gently wash the cells twice with ice-cold PBS to remove any unincorporated alkyne sugar. The cells are now ready for the click chemistry reaction.

Part 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound

This part of the protocol describes the covalent attachment of this compound to the alkyne-modified cell surface glycans.

Materials:

  • Metabolically labeled cells from Part 1

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • PBS, pH 7.4

  • Quenching buffer (e.g., 100 mM glycine in PBS)

  • Lysis buffer for downstream applications

Procedure:

  • Prepare Click Chemistry Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • CuSO4 Stock Solution: Prepare a 50 mM stock solution in water.

    • THPTA Stock Solution: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution in water.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:

    • 950 µL PBS, pH 7.4

    • 10 µL of 10 mM this compound stock solution (final concentration: 100 µM)

    • 2 µL of 50 mM CuSO4 stock solution (final concentration: 100 µM)

    • 10 µL of 100 mM THPTA stock solution (final concentration: 1 mM)

    • 20 µL of 100 mM sodium ascorbate stock solution (final concentration: 2 mM)

    • Vortex briefly to mix. Note: It is crucial to add the sodium ascorbate last to initiate the reaction.

  • Cell Labeling:

    • Resuspend the metabolically labeled cells in the freshly prepared click reaction cocktail.

    • Incubate the cells for 30-60 minutes at room temperature with gentle agitation.

  • Quenching:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Aspirate the supernatant and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagents.

  • Downstream Processing:

    • The biotin-labeled cells can now be lysed for downstream applications such as:

      • Western Blotting: Lyse the cells and detect biotinylated proteins using streptavidin-HRP conjugates.

      • Affinity Purification: Lyse the cells and enrich for biotinylated proteins using streptavidin-conjugated beads.

      • Fluorescence Microscopy: If a fluorescently tagged streptavidin is used for detection, cells can be fixed and imaged.

      • Flow Cytometry: Cells can be stained with a fluorescently labeled streptavidin and analyzed by flow cytometry.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the this compound cell surface labeling protocol.

G cluster_0 Part 1: Metabolic Labeling cluster_1 Part 2: Click Chemistry Labeling cluster_2 Downstream Analysis cell_culture Cell Culture alkyne_sugar Add Alkyne-Modified Sugar (e.g., Ac4ManNAl) cell_culture->alkyne_sugar incubation1 Incubate (24-72h) alkyne_sugar->incubation1 wash1 Wash with PBS incubation1->wash1 labeling Incubate Cells with Click Cocktail (30-60 min) wash1->labeling click_cocktail Prepare Click Reaction Cocktail (this compound, CuSO4, THPTA, NaAsc) click_cocktail->labeling quenching Quench Reaction (e.g., Glycine) labeling->quenching wash2 Wash Cells quenching->wash2 lysis Cell Lysis wash2->lysis analysis Affinity Purification Western Blotting Microscopy Flow Cytometry lysis->analysis

Caption: Workflow for cell surface labeling using this compound.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling

Cell surface biotinylation can be a powerful tool to study the dynamics of receptor proteins, such as the Epidermal Growth Factor Receptor (EGFR). By labeling the cell surface proteome, one can investigate changes in EGFR abundance, internalization, and interaction with other cell surface proteins upon ligand (EGF) stimulation.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K PLCg PLCγ EGFR_dimer->PLCg STAT STAT EGFR_dimer->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Nucleus->Proliferation

Application Notes and Protocols for Copper-Catalyzed Click Reaction (CuAAC) with Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Biotin-PEG11-Azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique enables the efficient and specific labeling of alkyne-modified biomolecules for a wide range of applications in drug discovery, proteomics, and diagnostics.

Introduction to CuAAC with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] this compound is a versatile reagent featuring a biotin moiety for detection or purification, an azide group for the click reaction, and a long, hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG linker enhances solubility in aqueous buffers and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin.[3]

Key Features and Applications:

  • High Specificity: The reaction is highly selective for azides and terminal alkynes, minimizing off-target reactions with other functional groups in complex biological samples.[4]

  • Efficiency: The CuAAC reaction proceeds with high yields and fast kinetics under mild, aqueous conditions.[4]

  • Versatility: This method is suitable for labeling a wide range of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and small molecules.

  • Applications in Drug Discovery:

    • Target Identification and Validation: this compound can be used to label and enrich alkyne-modified drug candidates or cellular targets for subsequent identification by mass spectrometry.

    • Activity-Based Protein Profiling (ABPP): This technique allows for the profiling of enzyme activities in complex proteomes.

    • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of biotinylated drug conjugates.

Experimental Protocols

General Protocol for Biotinylation of an Alkyne-Modified Protein

This protocol describes a general procedure for the biotinylation of a protein containing a terminal alkyne functionality using this compound.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

  • Purification resin (e.g., streptavidin-agarose or size-exclusion chromatography column)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein (e.g., to a final concentration of 10-50 µM) in PBS.

      • This compound stock solution (e.g., to a final concentration of 100-500 µM).

      • THPTA or TBTA stock solution (e.g., to a final concentration of 1 mM).

      • CuSO₄ stock solution (e.g., to a final concentration of 200 µM).

    • Vortex briefly to mix.

  • Initiation and Incubation:

    • Initiate the reaction by adding the Sodium Ascorbate stock solution (e.g., to a final concentration of 2 mM).

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).

  • Purification:

    • Remove unreacted this compound and copper catalyst using a suitable purification method.

    • Streptavidin Affinity Chromatography: Incubate the reaction mixture with streptavidin-agarose beads, wash thoroughly with PBS, and elute the biotinylated protein under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or using a competitive biotin solution.

    • Size-Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from smaller reaction components.

Table 1: Recommended Reagent Concentrations for Protein Labeling

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-Protein1-10 mg/mL10-50 µMOptimal concentration may vary depending on the protein.
This compound10 mM in DMSO100-500 µMA 2-10 fold molar excess over the alkyne is recommended.
CuSO₄50 mM in H₂O50-250 µM
Ligand (THPTA/TBTA)50 mM250-1250 µMA 5:1 ligand to copper ratio is often used to protect biomolecules.
Sodium Ascorbate100 mM in H₂O1-5 mMPrepare fresh before use.
Protocol for In Situ Labeling of Cellular Proteins

This protocol outlines a general procedure for metabolically labeling proteins with an alkyne-containing amino acid followed by in situ click chemistry with this compound.

Materials:

  • Cells in culture

  • Alkyne-containing amino acid (e.g., L-Azidohomoalanine (AHA) for azide incorporation or L-Homopropargylglycine (HPG) for alkyne incorporation)

  • This compound

  • Click chemistry reaction buffer (containing CuSO₄, ligand, and reducing agent)

  • Cell lysis buffer

  • Streptavidin beads for enrichment

Protocol:

  • Metabolic Labeling:

    • Culture cells in the presence of the alkyne-containing amino acid for a desired period to allow for incorporation into newly synthesized proteins.

  • Cell Lysis:

    • Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Click Reaction:

    • To the cell lysate, add the click chemistry reaction mix containing this compound, CuSO₄, a copper-chelating ligand, and a reducing agent.

    • Incubate at room temperature for 1 hour.

  • Protein Enrichment:

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

  • Downstream Analysis:

    • Elute the enriched proteins and analyze by SDS-PAGE, Western blotting, or mass spectrometry for protein identification.

Quantitative Data and Characterization

The efficiency of the CuAAC reaction with this compound can be assessed by various methods, including mass spectrometry, HPLC, and gel-based assays. While specific yields can vary depending on the substrate and reaction conditions, conjugation efficiencies are often high, with near-quantitative conversion reported in many cases.

Table 2: Representative Quantitative Data for CuAAC Biotinylation

ParameterValue/RangeMethod of DeterminationReference
Reaction Time 30 min - 4 hoursHPLC, Mass Spectrometry
Typical Yield >90%HPLC, Mass Spectrometry
Optimal Temperature 4°C - 37°CActivity Assays, Yield AnalysisGeneral Knowledge
Ligand:Copper Ratio 5:1Yield and Activity OptimizationGeneral Knowledge

Mass Spectrometry Analysis:

LC-MS/MS is a powerful tool to confirm the successful conjugation of this compound to a target protein or peptide. The expected mass shift upon conjugation can be calculated and used to identify the modified species. The fragmentation pattern in MS/MS can further confirm the site of modification.

Visualizations

Experimental Workflow for Protein Biotinylation

G cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis alkyne_protein Alkyne-Modified Protein reaction_mix Combine Reactants (Protein, Azide, Ligand, CuSO4) alkyne_protein->reaction_mix biotin_azide This compound (in DMSO) biotin_azide->reaction_mix copper CuSO4 Solution copper->reaction_mix ligand THPTA/TBTA Solution ligand->reaction_mix ascorbate Sodium Ascorbate (Fresh) initiation Initiate with Sodium Ascorbate ascorbate->initiation reaction_mix->initiation incubation Incubate at RT (1-2 hours) initiation->incubation purify Purification (e.g., Streptavidin Affinity Chromatography) incubation->purify analysis Downstream Analysis (SDS-PAGE, MS, etc.) purify->analysis

Caption: Workflow for the biotinylation of an alkyne-modified protein using CuAAC.

Workflow for Drug Target Identification using this compound

G cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_enrichment Target Enrichment cluster_analysis Protein Identification cell_culture 1. Treat cells with alkyne-modified drug lysis 2. Cell Lysis cell_culture->lysis click_reaction 3. Add this compound and CuAAC reagents to lysate lysis->click_reaction streptavidin_beads 4. Incubate with Streptavidin beads click_reaction->streptavidin_beads wash 5. Wash to remove non-specific binders streptavidin_beads->wash elution 6. Elute bound proteins wash->elution ms_analysis 7. LC-MS/MS Analysis elution->ms_analysis target_id 8. Identify potential drug targets ms_analysis->target_id

Caption: Workflow for identifying protein targets of a drug using CuAAC.

Logical Relationship of CuAAC Components

G reactants Azide (this compound) Terminal Alkyne (on biomolecule) product Stable Triazole Linkage (Biotinylated Biomolecule) reactants:azide->product:product CuAAC reactants:alkyne->product:product catalyst_system Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Ligand (THPTA/TBTA) catalyst_system->reactants:azide catalyzes

Caption: Key components and their roles in the CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage. Biotin-PEG11-Azide is a versatile reagent that leverages this chemistry for the efficient biotinylation of alkyne-modified biomolecules.

The structure of this compound features a biotin moiety for high-affinity binding to streptavidin, a terminal azide group for the SPAAC reaction, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG linker enhances water solubility, reduces non-specific binding, and provides a long spacer arm to minimize steric hindrance, ensuring efficient capture of biotinylated molecules. These characteristics make this compound an ideal tool for a range of applications, including affinity purification, pull-down assays, and various detection methods like ELISA and Western blotting.

Data Presentation

Table 1: Quantitative Parameters for SPAAC Reactions

This table summarizes key kinetic data for SPAAC reactions, providing a reference for experimental design. The second-order rate constants (k₂) are indicative of the reaction speed.

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Temperature (°C)Solvent
DBCOBenzyl Azide~0.1 - 1.025 - 37Aqueous Buffers/Organic Solvents
BCNBenzyl Azide~0.1537DMSO
DIBOBenzyl Azide~0.05725Methanol
DBCO-PEGp-azidomethyl-L-phenylalanine~0.8Not SpecifiedNot Specified
DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.2225HEPES (pH 7)

Note: Reaction rates are influenced by the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The values presented are approximate and gathered from various sources for comparison.

Signaling Pathway and Experimental Workflow Diagrams

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Biotin_PEG11_Azide This compound Triazole_Product Stable Biotinylated Triazole Product Biotin_PEG11_Azide->Triazole_Product SPAAC (No Catalyst) Alkyne_Molecule Cyclooctyne-Modified Biomolecule (e.g., DBCO-Protein) Alkyne_Molecule->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein_Labeling_Workflow cluster_labeling Step 1: SPAAC Labeling cluster_purification Step 2: Affinity Purification cluster_analysis Step 3: Downstream Analysis start Azide-Modified Protein reagent Add DBCO-Biotin start->reagent reaction Incubate (e.g., 1-4h, RT) reagent->reaction labeled_protein Biotinylated Protein reaction->labeled_protein streptavidin_beads Add Streptavidin-Coated Beads labeled_protein->streptavidin_beads incubation_purification Incubate to Bind streptavidin_beads->incubation_purification wash Wash to Remove Non-specific Binders incubation_purification->wash elution Elute Biotinylated Protein wash->elution analysis SDS-PAGE, Western Blot, Mass Spectrometry elution->analysis

Caption: Experimental workflow for protein biotinylation and analysis.

Experimental Protocols

Protocol 1: Biotinylation of an Azide-Modified Protein using a DBCO-Biotin Reagent

This protocol describes the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group. The reaction utilizes a dibenzocyclooctyne (DBCO)-functionalized biotin, which is commercially available. This serves as a model for the reaction of an alkyne-modified protein with this compound.

Materials:

  • Azide-modified protein

  • DBCO-PEG4-Biotin (or similar DBCO-biotin reagent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Microcentrifuge tubes

  • Size-exclusion chromatography columns (e.g., desalting columns)

Procedure:

  • Protein Preparation:

    • Dissolve or dilute the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • DBCO-Biotin Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in anhydrous DMSO.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO-Biotin stock solution. A 10-20 fold molar excess of the DBCO-Biotin reagent over the protein is recommended as a starting point. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need optimization depending on the protein and desired labeling efficiency.[1]

  • Purification of Biotinylated Protein:

    • Remove the excess, unreacted DBCO-Biotin by size-exclusion chromatography (e.g., using a desalting column) according to the manufacturer's instructions.

    • The purified biotinylated protein is now ready for downstream applications.

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

This protocol details the capture and elution of biotinylated proteins for subsequent analysis.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Streptavidin-coated magnetic or agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Mild Elution Buffer (see Table 2)

  • Microcentrifuge tubes

  • Magnetic stand (for magnetic beads) or microcentrifuge

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin bead slurry.

    • Transfer an appropriate amount of beads to a clean microcentrifuge tube.

    • Wash the beads two to three times with Binding/Wash Buffer to remove storage buffer.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Remove the supernatant.

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove the supernatant.

    • Add the desired Mild Elution Buffer to the beads (see Table 2 for options).

    • Incubate under the recommended conditions (e.g., time and temperature) to release the biotinylated protein from the beads.

    • Pellet the beads and carefully collect the supernatant containing the eluted protein.

Table 2: Mild Elution Buffers for Streptavidin-Biotin Affinity Purification
Elution Buffer CompositionConditionsNotes
2-10 mM Biotin in PBSIncubate for 30-60 min at room temperature or 37°C.Competitive elution. Efficiency can be variable.
0.4% SDS, 1% IGEPAL-CA630, 25 mM BiotinHeat at 95°C for 5 minutes.[2]A milder detergent-based method.[2]
6 M Guanidine HCl, pH 1.5Room temperature incubation.Denaturing conditions.
0.1 M Glycine-HCl, pH 2.5-3.0Room temperature incubation.Acidic elution, may require neutralization.
5% Formic Acid in 30% AcetonitrileRoom temperature incubation.Effective but may affect protein function.
Protocol 3: Labeling of Cell Surface Glycoproteins

This protocol outlines the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by SPAAC with a DBCO-biotin reagent for biotinylation.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-PEG4-Biotin

  • PBS, pH 7.4

  • Cell scraper

  • Lysis Buffer (e.g., RIPA buffer)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.

    • Incubate the cells for 48-72 hours to allow for the incorporation of the azido-sugar into cell surface glycans.

  • SPAAC Reaction on Live Cells:

    • Prepare a stock solution of DBCO-PEG4-Biotin in DMSO.

    • Dilute the DBCO-PEG4-Biotin in pre-warmed culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-PEG4-Biotin solution to the cells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells three times with cold PBS to remove unreacted DBCO-PEG4-Biotin.

    • Lyse the cells directly on the plate by adding cold Lysis Buffer and scraping the cells.

    • Collect the cell lysate and clarify by centrifugation.

  • Affinity Purification:

    • Proceed with the affinity purification of biotinylated glycoproteins from the cell lysate as described in Protocol 2.

References

Application Notes and Protocols: Biotin-PEG11-Azide Conjugation to Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biotin to fluorescent dyes is a powerful technique in life sciences research, enabling the sensitive detection and purification of target molecules. Biotin-PEG11-Azide is a versatile reagent that facilitates the attachment of biotin to alkyne- or strained alkyne-modified fluorescent dyes through "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring the accessibility of the biotin moiety for binding to streptavidin or avidin. These conjugates are instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification assays such as biotin-mediated pull-downs for the study of protein-protein interactions.

This document provides detailed protocols for the conjugation of this compound to fluorescent dyes using both Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It also includes methods for the purification and characterization of the resulting conjugates and a protocol for their application in pull-down assays to investigate signaling pathways.

Conjugation Chemistries

The covalent linkage of this compound to a fluorescent dye is achieved via a highly efficient and specific click chemistry reaction. Two primary methods are employed:

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the fluorescent dye. It is a robust and high-yielding reaction.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), on the fluorescent dye. The inherent ring strain of the cyclooctyne drives the reaction with the azide, making it ideal for biological systems where copper toxicity is a concern.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified fluorescent dye (e.g., FAM-alkyne).

Materials:

  • This compound

  • Alkyne-modified fluorescent dye (e.g., 5-Carboxyfluorescein-alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification columns (e.g., desalting or reverse-phase HPLC)

Table 1: Recommended Reagent Concentrations and Ratios for CuAAC

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (to Alkyne-Dye)
Alkyne-Dye10 mM in DMSO100 µM1
This compound10 mM in DMSO150 µM - 500 µM1.5 - 5
CuSO420 mM in H2O50 µM - 250 µM0.5 - 2.5
THPTA50 mM in H2O250 µM - 1.25 mM2.5 - 12.5
Sodium Ascorbate100 mM in H2O (freshly prepared)2.5 mM - 5 mM25 - 50

Procedure:

  • Prepare Reagent Stock Solutions: Prepare stock solutions of all reagents as outlined in Table 1.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified fluorescent dye solution.

    • This compound solution.

    • THPTA solution.

    • CuSO4 solution.

    • Vortex the mixture briefly.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the Biotin-PEG11-Dye conjugate from unreacted components using a desalting column for rapid buffer exchange or by reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.[2]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a DBCO-modified fluorescent dye.

Materials:

  • This compound

  • DBCO-modified fluorescent dye (e.g., DBCO-Cy5)

  • DMSO

  • PBS, pH 7.4

  • Purification columns

Table 2: Recommended Reagent Concentrations and Ratios for SPAAC

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (to DBCO-Dye)
DBCO-Dye10 mM in DMSO100 µM1
This compound10 mM in DMSO150 µM - 300 µM1.5 - 3

Procedure:

  • Prepare Reagent Stock Solutions: Prepare stock solutions of the DBCO-dye and this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, dissolve the DBCO-modified fluorescent dye in PBS. Add the this compound solution. The final DMSO concentration should be kept below 20% to maintain the solubility of the reactants.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, protected from light.[3] Reaction progress can be monitored by the decrease in the DBCO absorbance at approximately 310 nm.[3]

  • Purification: Purify the conjugate as described in the CuAAC protocol.

Diagram 1: General Workflow for this compound Conjugation to a Fluorescent Dye

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis Reagent Prep Prepare Stock Solutions (this compound, Dye, Catalysts) Reaction Setup Mix Reactants Reagent Prep->Reaction Setup Incubation Incubate (RT or 4°C) Reaction Setup->Incubation Purification Purify Conjugate (HPLC / Desalting) Incubation->Purification Characterization Characterize Conjugate (UV-Vis, MS, NMR) Purification->Characterization Quantification Quantify Biotinylation (HABA Assay) Characterization->Quantification

Caption: General workflow for the conjugation of this compound to a fluorescent dye.

Characterization and Quantification

UV-Vis Spectroscopy: Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules per biotin molecule, can be determined using UV-Vis spectrophotometry.[4]

Procedure:

  • After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the DOL using the following formula: DOL = (Amax × ε_protein) / [(A280 - (Amax × CF)) × ε_dye] Where:

    • ε_protein is the molar extinction coefficient of the protein being labeled (if applicable, otherwise this term is omitted for small molecule conjugation).

    • ε_dye is the molar extinction coefficient of the fluorescent dye at its Amax.

    • CF is the correction factor (A280 of the dye / Amax of the dye).

HABA Assay: Quantification of Biotinylation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin in a sample.

Procedure:

  • A solution of avidin and HABA forms a complex with a characteristic absorbance at 500 nm.

  • Upon addition of the biotinylated sample, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • The change in absorbance is proportional to the amount of biotin in the sample, which can be quantified by comparison to a standard curve of known biotin concentrations.

Table 3: HABA Assay Parameters

ParameterValue
Wavelength for Measurement500 nm
Molar Extinction Coefficient of HABA/Avidin Complex~34,000 M⁻¹cm⁻¹
Linear RangeTypically 2-16 µM biotin
Mass Spectrometry and NMR

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of the final conjugate. MS will show the expected mass of the Biotin-PEG11-Dye conjugate, while NMR can be used to verify the structure and the formation of the triazole ring.

Application: Biotin-Mediated Pull-Down Assay

Biotin-PEG11-Dye conjugates can be used as probes in pull-down assays to identify and study protein-protein interactions within a specific signaling pathway. Here, we provide a general protocol for a pull-down assay, using the ERK signaling pathway as an example.

Objective: To identify proteins that interact with a biotinylated "bait" protein involved in the ERK signaling pathway.

Materials:

  • Biotin-PEG11-Dye labeled "bait" protein

  • Cell lysate containing "prey" proteins

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high concentration of free biotin or low pH buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immobilize Bait Protein: Incubate the biotinylated bait protein with streptavidin-coated beads to immobilize it.

  • Block Beads: Block any remaining biotin-binding sites on the streptavidin beads with free biotin.

  • Bind Prey Proteins: Incubate the immobilized bait protein with the cell lysate to allow for the binding of interacting "prey" proteins.

  • Wash: Wash the beads extensively to remove non-specifically bound proteins.

  • Elute: Elute the prey proteins from the bait protein.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to suspected interacting partners or by mass spectrometry for the identification of novel interactors.

Diagram 2: Workflow for a Biotin-Mediated Pull-Down Assay

G Biotinylated Bait Biotin-PEG11-Dye 'Bait' Protein Immobilization Immobilize Bait on Beads Biotinylated Bait->Immobilization Streptavidin Beads Streptavidin-coated Magnetic Beads Streptavidin Beads->Immobilization Binding Incubate to Bind Prey Proteins Immobilization->Binding Cell Lysate Cell Lysate with 'Prey' Proteins Cell Lysate->Binding Washing Wash to Remove Non-specific Binders Binding->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec Elution->Analysis

Caption: Workflow for a biotin-mediated pull-down assay to identify protein-protein interactions.

Diagram 3: Simplified ERK Signaling Pathway for Pull-Down Assay Context

G cluster_pathway ERK Signaling Pathway cluster_pulldown Pull-Down Application Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation & Survival Transcription Factors->Cell Proliferation Biotin-ERK Biotin-ERK (Bait) Pulldown Pull-Down Assay Biotin-ERK->Pulldown Interacting Proteins Identify ERK- Interacting Proteins Pulldown->Interacting Proteins

Caption: Simplified ERK signaling pathway and the application of a biotinylated ERK bait protein in a pull-down assay.

Conclusion

This compound is a valuable tool for the creation of fluorescent biotin probes. The detailed protocols provided herein for CuAAC and SPAAC conjugation, along with methods for purification and characterization, offer a comprehensive guide for researchers. The application of these conjugates in biotin-mediated pull-down assays provides a powerful method for elucidating protein-protein interactions and dissecting complex cellular signaling pathways, thereby advancing research and drug development efforts.

References

Application Notes and Protocols: Labeling of Nucleic Acids with Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin to nucleic acids is a cornerstone technique in molecular biology, enabling a wide array of applications in research, diagnostics, and drug development. Biotinylated nucleic acids are instrumental in procedures requiring high-affinity capture, purification, or detection. The use of Biotin-PEG11-Azide for labeling alkyne-modified nucleic acids via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, offers a highly efficient, specific, and biocompatible method for this purpose.[1]

The polyethylene glycol (PEG) spacer, in this case with 11 ethylene glycol units, serves a crucial role in mitigating steric hindrance. This extended linker arm positions the biotin moiety away from the nucleic acid backbone, facilitating its interaction with streptavidin or avidin.[2][3] This enhanced accessibility is critical for the efficiency of downstream applications.

These application notes provide a comprehensive guide to the labeling of nucleic acids using this compound, including detailed experimental protocols, data on labeling efficiency, and visualization of the workflow.

Principle of the Method: Click Chemistry

The labeling strategy is based on the highly efficient and specific CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne group on a modified nucleic acid and the azide group of the this compound reagent.[4] The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[5]

The bio-orthogonal nature of the azide and alkyne functional groups ensures that the reaction proceeds with high specificity in the presence of other functional groups found in biological molecules, making it an ideal method for labeling complex biomolecules like nucleic acids.

Applications in Research and Drug Development

Biotin-labeled nucleic acids are versatile tools with numerous applications:

  • Affinity Purification: Biotinylated DNA or RNA can be used as probes to isolate specific binding proteins from complex mixtures like cell lysates. The strong interaction between biotin and streptavidin-coated beads allows for the efficient capture and subsequent elution of the target protein-nucleic acid complexes.

  • Electrophoretic Mobility Shift Assays (EMSA): Biotin-labeled probes offer a non-radioactive alternative for studying protein-nucleic acid interactions. The shift in the electrophoretic mobility of the labeled probe upon binding to a protein can be detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent or colorimetric detection.

  • In Situ Hybridization (ISH): Biotinylated probes can be used to detect the localization of specific DNA or RNA sequences within cells or tissues. Detection is typically achieved using fluorescently labeled streptavidin.

  • Microarrays: Immobilization of biotinylated oligonucleotides onto streptavidin-coated surfaces is a common method for fabricating DNA and RNA microarrays used in gene expression analysis and genotyping.

  • Drug Discovery: In drug development, biotinylated nucleic acids can be used in high-throughput screening assays to identify small molecules that bind to specific DNA or RNA targets. They are also employed in pull-down assays to identify the cellular targets of oligonucleotide-based drugs.

Data Presentation: Optimizing Labeling Efficiency

ParameterCondition 1Labeling Efficiency (%)Condition 2Labeling Efficiency (%)Rationale
This compound Concentration 1.5 equivalents~75%5 equivalents>95%Increasing the concentration of the labeling reagent drives the reaction towards completion.
Copper (II) Sulfate Concentration 50 µM~60%200 µM~90%Higher catalyst concentration generally increases the reaction rate, but excessive copper can lead to nucleic acid degradation.
Sodium Ascorbate Concentration 1 mM~70%5 mM>95%A sufficient excess of the reducing agent is necessary to maintain the copper in its active Cu(I) state.
Reaction Time 1 hour~80%4 hours>95%Longer reaction times allow for the reaction to proceed to completion.
Temperature Room Temperature~90%37°C~95%Mild heating can increase the reaction rate, although room temperature is often sufficient for high efficiency.

Note: Labeling efficiency can be assessed by various methods, including gel shift assays with streptavidin, mass spectrometry to detect the mass shift upon biotinylation, or by using quantification kits such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound

This protocol describes the labeling of a 25-mer alkyne-modified single-stranded DNA oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide (e.g., with a 5'-hexynyl modification)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Nuclease-free water

  • Vortex mixer

  • Thermomixer or heat block

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Copper(II) Sulfate: Prepare a 10 mM stock solution in nuclease-free water.

    • TBTA: Prepare a 10 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh.

  • Set up the Click Reaction:

    • In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:

      • Nuclease-free water: to a final volume of 100 µL

      • Alkyne-Oligonucleotide (1 mM): 10 µL (Final concentration: 100 µM)

      • This compound (10 mM): 5 µL (Final concentration: 500 µM, 5 equivalents)

    • Vortex briefly to mix.

  • Prepare the Catalyst Premix:

    • In a separate tube, prepare the Cu(I)-TBTA catalyst premix by combining:

      • Copper(II) Sulfate (10 mM): 2 µL

      • TBTA (10 mM): 10 µL

    • Vortex briefly. The solution should be a light blue color.

  • Initiate the Reaction:

    • Add 12 µL of the Cu(I)-TBTA catalyst premix to the reaction tube containing the oligonucleotide and biotin-azide.

    • Add 5 µL of freshly prepared Sodium Ascorbate (100 mM) to the reaction tube.

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature (or 37°C) for 1-4 hours with gentle shaking.

  • Purification of the Biotinylated Oligonucleotide:

    • The biotinylated oligonucleotide can be purified from excess reagents by ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC. For small scale reactions, ethanol precipitation is often sufficient.

    • Ethanol Precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

      • Add 3 volumes of ice-cold 100% ethanol.

      • Vortex and incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

      • Carefully decant the supernatant.

      • Wash the pellet with 500 µL of cold 70% ethanol.

      • Centrifuge for 10 minutes at 4°C.

      • Decant the supernatant and air-dry the pellet.

      • Resuspend the purified biotinylated oligonucleotide in a desired volume of nuclease-free water or buffer.

Protocol 2: Quantification of Biotinylation using a HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin in a sample.

Materials:

  • Purified biotinylated oligonucleotide

  • HABA/Avidin solution (available commercially as a kit)

  • Biotin standards

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

  • 96-well microplate

Procedure:

  • Prepare Biotin Standards: Prepare a series of biotin standards of known concentrations according to the manufacturer's instructions.

  • Prepare Samples: Dilute the purified biotinylated oligonucleotide to a concentration within the linear range of the assay.

  • Perform the Assay:

    • Add the HABA/Avidin solution to the wells of a 96-well plate.

    • Add the biotin standards and the diluted biotinylated oligonucleotide samples to the wells.

    • Incubate at room temperature for 10 minutes.

  • Measure Absorbance: Measure the absorbance at 500 nm.

  • Calculate Biotin Concentration: Create a standard curve by plotting the absorbance of the biotin standards against their concentrations. Use the standard curve to determine the concentration of biotin in your oligonucleotide sample. The degree of labeling can be calculated by dividing the molar concentration of biotin by the molar concentration of the oligonucleotide.

Mandatory Visualizations

Experimental Workflow for Nucleic Acid Biotinylation

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis Alkyne_Oligo Alkyne-Modified Nucleic Acid Reaction_Mix Reaction Mixture Alkyne_Oligo->Reaction_Mix Biotin_Azide This compound Biotin_Azide->Reaction_Mix Catalyst_Components CuSO4, TBTA, Sodium Ascorbate Catalyst_Components->Reaction_Mix Purification Purification (e.g., Ethanol Precipitation) Reaction_Mix->Purification Incubate Quantification Quantification (e.g., HABA Assay) Purification->Quantification Final_Product Purified Biotinylated Nucleic Acid Quantification->Final_Product Characterized Product

Caption: Workflow for labeling nucleic acids with this compound.

Application Example: Protein Pull-Down Assay

G cluster_binding Binding cluster_capture Capture cluster_wash Washing cluster_elution Elution & Analysis Biotin_NA Biotinylated Nucleic Acid Incubation Incubation Biotin_NA->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Capture_Complex Capture on Beads Incubation->Capture_Complex Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture_Complex Wash Wash to Remove Unbound Proteins Capture_Complex->Wash Elution Elution of Bound Proteins Wash->Elution Analysis Analysis (e.g., Western Blot, MS) Elution->Analysis

Caption: Workflow for a protein pull-down assay using biotinylated nucleic acids.

References

Application Notes: Biotin-PEG11-Azide in ELISA and Affinity Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-Azide is a versatile chemical probe that facilitates the sensitive detection and efficient purification of alkyne-modified biomolecules. This reagent incorporates three key functional components: a biotin moiety for strong and specific binding to streptavidin, an azide group for covalent ligation to terminal alkynes via "click chemistry," and a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] The PEG11 linker is crucial as it enhances aqueous solubility, reduces aggregation of labeled molecules, and minimizes steric hindrance, thereby ensuring high-efficiency binding of the biotin to streptavidin.[3][4] This combination of features makes this compound an invaluable tool in various biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISA) and affinity purification.

The core technology leveraging this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. This reaction is highly specific and efficient, forming a stable triazole linkage under mild, aqueous conditions, making it ideal for biological samples.[5] By metabolically, enzymatically, or chemically introducing an alkyne group into a protein, nucleic acid, or other biomolecule of interest, researchers can subsequently "click" on the this compound, effectively tagging the molecule for downstream applications.

Applications

Enzyme-Linked Immunosorbent Assay (ELISA)

This compound enables the development of sensitive and robust ELISA formats for the detection and quantification of alkyne-modified analytes. In a typical workflow, an alkyne-containing analyte is first captured on a microplate surface. The this compound is then covalently attached to the analyte via a click reaction. The subsequent detection is achieved through the high-affinity interaction of the biotin tag with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP), which generates a measurable signal upon the addition of a substrate. The PEG11 linker ensures that the biotin group is readily accessible to the bulky streptavidin-enzyme conjugate, enhancing signal amplification and assay sensitivity.

Affinity Purification

For affinity purification, this compound is used to label alkyne-modified target molecules within a complex biological mixture, such as a cell lysate. After the click reaction, the entire lysate is passed over a streptavidin-functionalized solid support, like agarose or magnetic beads. The exceptionally strong biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) allows for the highly specific capture of the biotinylated target molecules, while unbound proteins are washed away. This method facilitates the efficient enrichment of target proteins for subsequent analysis, such as mass spectrometry or Western blotting. The long PEG11 spacer improves the binding efficiency of the biotinylated molecule to the immobilized streptavidin, leading to higher recovery yields.

Quantitative Data Summary

The performance of this compound in ELISA and affinity purification is underpinned by the well-characterized and robust nature of the biotin-streptavidin interaction. While specific quantitative data for the this compound reagent itself is not extensively published in comparative tables, the following table summarizes key quantitative parameters of the underlying interactions and expected performance based on similar systems.

ParameterTypical Value/RangeApplication RelevanceReference(s)
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁵ MIndicates an extremely strong and stable interaction, crucial for both sensitive detection in ELISA and efficient capture in affinity purification.
ELISA Performance
Typical Detection Range0.01 ng to 0.1 ngThe biotin-streptavidin system provides significant signal amplification, enabling the detection of low-abundance analytes.
SensitivityCan detect as low as 100 pg/mlHigh sensitivity is achieved through the amplification strategy.
Affinity Purification Performance
Protein Recovery> 90%High recovery rates are expected due to the efficient capture by the biotin-streptavidin interaction.
Purity of Enriched Protein> 99% in some casesThe high specificity of the interaction allows for the isolation of highly pure target molecules from complex mixtures.

Experimental Protocols

Protocol 1: Detection of Alkyne-Modified Proteins via Click Chemistry-Mediated ELISA

This protocol describes the detection of an alkyne-modified protein captured on an ELISA plate.

Materials:

  • High-bind 96-well ELISA plates

  • Alkyne-modified protein of interest

  • Capture antibody (if using a sandwich format)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate or THPTA)

  • Bovine Serum Albumin (BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the capture antibody or the alkyne-modified protein directly (1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Sample Incubation (if using a sandwich format):

    • Add 100 µL of the sample containing the alkyne-modified protein to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Click Reaction:

    • Prepare the click reaction master mix immediately before use. For each well, combine:

      • 85 µL of PBS

      • 10 µL of this compound stock solution (final concentration 10-50 µM)

      • 2.5 µL of CuSO₄ stock solution (final concentration 50-100 µM)

      • 2.5 µL of freshly prepared reducing agent stock solution (final concentration 500-1000 µM)

    • Add 100 µL of the master mix to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Development and Measurement:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Protocol 2: Affinity Purification of Alkyne-Modified Proteins

This protocol outlines the enrichment of alkyne-modified proteins from a cell lysate.

Materials:

  • Cells or tissue with metabolically incorporated alkyne-amino acids

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffers (e.g., high salt, high SDS, and urea-based buffers for stringent washing)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or buffer with high concentration of free biotin for reversible binding)

  • Dithiothreitol (DTT) or β-mercaptoethanol

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Click Reaction:

    • To the clarified lysate (e.g., 1 mg of total protein), add the click chemistry reagents. The final concentrations may need optimization but can be started at:

      • This compound: 20-50 µM

      • CuSO₄: 100 µM

      • Reducing Agent: 1 mM

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the proteins to remove excess click chemistry reagents (e.g., using methanol/chloroform precipitation).

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Binding to Streptavidin Beads:

    • Equilibrate the streptavidin beads by washing them with the resuspension buffer.

    • Add the resuspended protein sample to the equilibrated beads.

    • Incubate for 2-4 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:

      • 2 washes with 1% SDS in PBS

      • 2 washes with 8 M urea in 100 mM Tris-HCl, pH 8.0

      • 2 washes with PBS

  • Elution:

    • To elute the captured proteins, resuspend the beads in 1X SDS-PAGE loading buffer containing a reducing agent like DTT.

    • Boil the sample for 5-10 minutes at 95°C.

    • Pellet the beads, and collect the supernatant containing the enriched proteins for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Visualizations

ELISA_Workflow cluster_plate ELISA Plate Well Capture 1. Plate Coating (Capture Ab or Alkyne-Analyte) Block 2. Blocking (e.g., BSA) Capture->Block Bind 3. Sample Incubation (Alkyne-Analyte) Block->Bind Click 4. Click Reaction (this compound) Bind->Click Detect 5. Detection (Streptavidin-HRP) Click->Detect Develop 6. Substrate Addition (TMB) Detect->Develop Read 7. Read Signal (450 nm) Develop->Read

Caption: Workflow for ELISA using this compound.

Affinity_Purification_Workflow Lysate 1. Cell Lysate (with Alkyne-Proteins) Click 2. Click Reaction with This compound Lysate->Click Bind 3. Binding to Streptavidin Beads Click->Bind Wash 4. Stringent Washes Bind->Wash Elute 5. Elution Wash->Elute Analysis 6. Downstream Analysis (SDS-PAGE, MS) Elute->Analysis

Caption: Affinity purification workflow with this compound.

Signaling_Pathway cluster_labeling Labeling cluster_capture Capture & Detection AlkyneProtein Alkyne-Modified Protein AlkyneProtein->BiotinylatedProtein Click Reaction (CuSO4, Reductant) BiotinPEG11Azide This compound BiotinPEG11Azide->BiotinylatedProtein Complex Stable Complex BiotinylatedProtein->Complex High-Affinity Binding Streptavidin Streptavidin (on bead or conjugated to HRP) Streptavidin->Complex

Caption: Logical relationship of key components.

References

Application Notes and Protocols for Biotin-PEG11-Azide Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating the optimal molar excess of Biotin-PEG11-Azide and performing labeling reactions on alkyne-modified molecules. The protocols focus on two of the most common and efficient bioconjugation techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction

This compound is a versatile reagent used to attach a biotin label to molecules containing an alkyne functional group. The 11-unit polyethylene glycol (PEG) spacer is hydrophilic, reduces steric hindrance, and minimizes non-specific binding, making it an ideal choice for labeling proteins, nucleic acids, and other biomolecules. The azide group allows for a highly specific and efficient covalent bond formation with an alkyne group via "click chemistry".

The choice between CuAAC and SPAAC depends on the nature of the molecule to be labeled. CuAAC is a rapid and high-yielding reaction but requires a copper catalyst, which can be cytotoxic. SPAAC is a copper-free alternative that is well-suited for live-cell labeling and in vivo applications, though the reaction kinetics are generally slower.

Calculating Molar Excess of this compound

Determining the appropriate molar excess of the biotinylating reagent is crucial for achieving efficient labeling without introducing artifacts from excessive, unreacted reagent. The optimal molar ratio of this compound to the alkyne-modified molecule is influenced by several factors, including the concentration of the target molecule, the reaction type (CuAAC or SPAAC), and the desired degree of labeling.

For protein labeling, a starting point is typically a 5- to 40-fold molar excess of the biotin reagent.[1] Dilute protein solutions generally require a higher molar excess to achieve the same level of labeling as more concentrated solutions.[2][3]

General Formula for Calculating the Amount of this compound:

  • Calculate the moles of your alkyne-modified molecule:

    • Moles of molecule = (Mass of molecule in g) / (Molecular weight of molecule in g/mol )

    • For solutions: Moles of molecule = Concentration in mol/L * Volume in L

  • Determine the desired molar excess:

    • This is the ratio of moles of this compound to moles of the alkyne-modified molecule.

  • Calculate the moles of this compound required:

    • Moles of this compound = Moles of molecule * Molar excess

  • Calculate the mass of this compound to use:

    • Mass of this compound (g) = Moles of this compound * Molecular weight of this compound (797.0 g/mol )

Table 1: Recommended Starting Molar Excess of this compound

ApplicationReaction TypeTarget Molecule ConcentrationRecommended Molar Excess
Protein LabelingCuAAC> 2 mg/mL5 - 20-fold[2]
< 2 mg/mL20 - 40-fold[1]
SPAAC> 1 mg/mL2 - 10-fold
< 1 mg/mL10 - 30-fold
Small Molecule LabelingCuAAC/SPAACN/A1.1 - 5-fold
Cell Surface LabelingSPAACN/A10 - 100 µM final concentration

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions. Optimization of reaction conditions, particularly reaction time and temperature, may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified proteins or other biomolecules in vitro.

Materials:

  • Alkyne-modified molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified molecule in a suitable buffer.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP or a 100 mM stock of sodium ascorbate in water. Prepare this solution fresh.

    • Prepare a 1.7 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified molecule solution with the calculated volume of the this compound stock solution.

    • Add the TBTA stock solution to the reaction mixture. The final concentration of TBTA is typically 100 µM.

    • Add the CuSO₄ stock solution. The final concentration of CuSO₄ is typically 1 mM.

    • Initiate the reaction by adding the TCEP or sodium ascorbate stock solution. The final concentration of the reducing agent is typically 1 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess reagents and byproducts using size exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

Table 2: Typical Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal Concentration
Alkyne-modified Protein1-10 mg/mLVaries
This compound10 mM in DMSO25 µM - 200 µM
Copper(II) Sulfate50 mM in H₂O1 mM
TCEP50 mM in H₂O1 mM
Sodium Ascorbate100 mM in H₂O1 mM
TBTA1.7 mM in DMSO100 µM
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for labeling molecules in environments where copper is not desired, such as in live cells. This protocol assumes the molecule of interest has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified molecule

  • This compound

  • Phosphate-buffered saline (PBS) or cell culture medium (pH 7.0-7.4)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • Add the calculated volume of the this compound stock solution directly to the DBCO-modified molecule in your reaction buffer or cell culture medium.

  • Incubation:

    • Incubate the reaction mixture. Reaction times for SPAAC are typically longer than for CuAAC and can range from 1 to 24 hours at temperatures from 4°C to 37°C, depending on the reactivity of the specific strained alkyne.

  • Purification/Washing:

    • For in vitro reactions, purify the labeled molecule using standard methods as described for CuAAC.

    • For cell-based labeling, wash the cells with fresh buffer or medium to remove unreacted this compound.

Table 3: Typical Reagent Concentrations for SPAAC

ReagentStock ConcentrationFinal Concentration
DBCO-modified ProteinVariesVaries
This compound10 mM in DMSO10 - 100 µM

Visualizations

G Logical Relationship of Click Chemistry Components cluster_catalyst Catalyst System (CuAAC) Alkyne-Modified\nMolecule Alkyne-Modified Molecule Biotinylated\nProduct Biotinylated Product Alkyne-Modified\nMolecule->Biotinylated\nProduct This compound This compound This compound->Biotinylated\nProduct Copper(II) Copper(II) Copper(I) Copper(I) Copper(II)->Copper(I) Reducing Agent\n(e.g., Ascorbate) Reducing Agent (e.g., Ascorbate) Reducing Agent\n(e.g., Ascorbate)->Copper(II) Reduces Ligand\n(e.g., TBTA) Ligand (e.g., TBTA) Ligand\n(e.g., TBTA)->Copper(I) Stabilizes Copper(I)->Biotinylated\nProduct Catalyzes Reaction

Caption: Logical relationship of components in a CuAAC "click chemistry" reaction.

G Experimental Workflow for CuAAC Labeling Start Start Prepare_Stocks Prepare Stock Solutions (Biotin-Azide, CuSO4, etc.) Start->Prepare_Stocks Calculate_Excess Calculate Molar Excess of this compound Prepare_Stocks->Calculate_Excess Combine_Reactants Combine Alkyne-Molecule and Biotin-Azide Calculate_Excess->Combine_Reactants Add_Catalyst_System Add TBTA and CuSO4 Combine_Reactants->Add_Catalyst_System Initiate_Reaction Add Reducing Agent (TCEP/Ascorbate) Add_Catalyst_System->Initiate_Reaction Incubate Incubate at RT (1-4 hours) Initiate_Reaction->Incubate Purify Purify Labeled Product (Desalting, Dialysis) Incubate->Purify End End Purify->End

Caption: Step-by-step experimental workflow for a typical CuAAC labeling reaction.

G Experimental Workflow for SPAAC Labeling Start Start Prepare_Stock Prepare Biotin-Azide Stock Solution Start->Prepare_Stock Calculate_Excess Calculate Molar Excess of this compound Prepare_Stock->Calculate_Excess Combine_Reactants Add Biotin-Azide to DBCO-Modified Molecule Calculate_Excess->Combine_Reactants Incubate Incubate (1-24 hours) Combine_Reactants->Incubate Purify_Wash Purify Product or Wash Cells Incubate->Purify_Wash End End Purify_Wash->End

Caption: Streamlined experimental workflow for a copper-free SPAAC labeling reaction.

References

Troubleshooting & Optimization

Troubleshooting low yield in Biotin-PEG11-Azide click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Biotin-PEG11-Azide click chemistry.

Troubleshooting Low Yield in this compound Click Chemistry

Low yields in your biotinylation reaction can be frustrating. This guide provides a systematic approach to identifying and resolving common issues in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my CuAAC reaction?

A1: The most frequent culprits for low CuAAC yields are related to the catalyst, reagents, and reaction environment. These include:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state by atmospheric oxygen.

  • Degraded Reagents: The reducing agent, typically sodium ascorbate, is sensitive to oxidation and should be prepared fresh. The this compound and your alkyne-containing molecule should also be of high purity and stored correctly to prevent degradation.

  • Suboptimal Reagent Concentrations: Incorrect stoichiometry or insufficient concentration of any reactant can limit the reaction.

  • Presence of Inhibitors: Components in your reaction mixture, such as chelators (e.g., EDTA) or certain buffer components (e.g., Tris), can interfere with the copper catalyst.

  • Poor Solubility: If your alkyne-containing molecule or the biotinylated product has poor solubility in the reaction solvent, this can hinder the reaction.

Q2: I'm performing a copper-free SPAAC reaction. Why am I still getting a low yield?

A2: While SPAAC avoids issues related to copper toxicity and catalysis, low yields can still occur due to:

  • Steric Hindrance: The accessibility of the azide on your this compound and the alkyne on your target molecule is crucial. Bulky neighboring groups can impede the reaction.

  • Low Reactivity of Cyclooctyne: Different cyclooctynes (e.g., DBCO, BCN) have varying reaction kinetics. Ensure the chosen cyclooctyne is sufficiently reactive for your application.

  • Reagent Degradation: Strained cyclooctynes can degrade over time, especially if not stored properly.

  • Incorrect Stoichiometry: Using an insufficient excess of one reagent can lead to incomplete conversion.

  • Presence of Azide-Reactive Impurities: Contaminants in your sample that can react with the cyclooctyne will reduce the yield of the desired product.

Q3: How can I tell if my copper catalyst is the problem in my CuAAC reaction?

A3: To determine if the catalyst is the issue, you can try the following:

  • Use Freshly Prepared Reagents: Always prepare your copper sulfate and sodium ascorbate solutions fresh for each experiment.

  • Increase Catalyst and Ligand Concentration: A higher concentration of the copper catalyst and a stabilizing ligand can sometimes overcome inhibitory effects.

  • Degas Your Solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) can protect the Cu(I) catalyst from oxidation.

  • Run a Control Reaction: Use a simple, reliable alkyne and azide pair to test your catalyst system's activity.

Q4: Can the PEG linker in this compound cause any issues?

A4: The PEG11 linker is designed to increase the water solubility and reduce steric hindrance of the biotin moiety.[1] Generally, it is beneficial for biotinylation reactions. However, in some rare cases, the PEG chain's flexibility could allow the biotin to interact with the reaction site, but this is not a common issue.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for CuAAC and SPAAC reactions with biotin-azide reagents. Please note that optimal conditions and yields are highly dependent on the specific substrates and should be empirically determined.

Table 1: Comparison of Catalytic Systems for CuAAC of Benzyl Azide with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuI1Cyrene™300.5~95
CuSO₄·5H₂O / Sodium Ascorbate1Cyrene™300.5~80
Cu₂ONot SpecifiedWaterRoom Temp0.2591
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5NeatRoom Temp5 min>99

Note: This table provides a general comparison of copper catalysts. Yields with this compound may vary.

Table 2: Expected Yields for Biotinylation via Click Chemistry

Reaction TypeAlkyne PartnerTypical Molar Excess of this compoundSolventReaction TimeExpected Yield
CuAAC Terminal Alkyne1.1 - 2 equivalentsaq. Buffer (PBS, HEPES) ± Co-solvent (e.g., DMSO)1 - 12 hoursHigh to Quantitative (>90%)
SPAAC DBCO-functionalized molecule1.5 - 3 equivalentsaq. Buffer (PBS)1 - 24 hoursHigh (>80%)
SPAAC BCN-functionalized molecule1.5 - 3 equivalentsaq. Buffer (PBS)1 - 24 hoursModerate to High (60-90%)

Note: Yields are substrate-dependent and may require optimization.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general procedure for the biotinylation of an alkyne-containing molecule using this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Degassed solvents

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-containing molecule in PBS to the desired concentration (e.g., 100 µM).

    • Dissolve this compound in DMSO or water to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule solution and the this compound stock solution. Use a slight excess of the biotin-azide (e.g., 1.1 to 2 equivalents).

    • Add the THPTA ligand solution to the reaction mixture. A 5:1 ligand-to-copper ratio is often recommended.[2]

  • Initiate the Reaction:

    • Add the CuSO₄ solution to the reaction mixture.

    • Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 50-250 µM, and sodium ascorbate is around 1-5 mM.[2]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE followed by streptavidin blotting).

  • Purification:

    • Purify the biotinylated product using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound and a DBCO-functionalized Molecule

This protocol describes the copper-free biotinylation of a DBCO-containing molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-functionalized molecule in PBS to the desired concentration.

    • Dissolve this compound in DMSO or water to create a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized molecule solution and the this compound stock solution. A 1.5 to 3-fold molar excess of the this compound is recommended to drive the reaction to completion.[3]

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the DBCO reagent and the concentrations used.[3]

  • Purification:

    • Purify the biotinylated product using a suitable method to remove unreacted this compound.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne Alkyne-Molecule Mix Combine Reactants & Ligand Alkyne->Mix BiotinAzide This compound BiotinAzide->Mix CuSO4 CuSO4 Solution Initiate Add CuSO4 then Ascorbate CuSO4->Initiate Ascorbate Fresh Sodium Ascorbate Solution Ascorbate->Initiate 2. Ligand THPTA Ligand Ligand->Mix Mix->Initiate 1. Incubate Incubate at RT Initiate->Incubate Monitor Monitor Reaction (LC-MS / SDS-PAGE) Incubate->Monitor Purify Purify Product Monitor->Purify Product Biotinylated Product Purify->Product

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Low_Yield Start Low Yield in Click Chemistry IsCuAAC Is it a CuAAC reaction? Start->IsCuAAC CheckCatalyst Check Catalyst System IsCuAAC->CheckCatalyst Yes CheckSPAAC Troubleshoot SPAAC IsCuAAC->CheckSPAAC No FreshReagents Use fresh CuSO4 & Sodium Ascorbate CheckCatalyst->FreshReagents DegasSolvents Degas Solvents CheckCatalyst->DegasSolvents CheckLigand Optimize Ligand:Cu Ratio (e.g., 5:1) CheckCatalyst->CheckLigand CheckReagents Check Reactant Integrity FreshReagents->CheckReagents Purity Verify Purity of Alkyne & Azide CheckReagents->Purity Stoichiometry Optimize Stoichiometry (slight excess of one) CheckReagents->Stoichiometry CheckConditions Optimize Reaction Conditions Stoichiometry->CheckConditions Solvent Add Co-solvent (e.g., DMSO) for solubility CheckConditions->Solvent pH Check Buffer pH (avoid Tris) CheckConditions->pH Success Improved Yield pH->Success StericHindrance Assess Steric Hindrance CheckSPAAC->StericHindrance Cyclooctyne Consider a more reactive cyclooctyne CheckSPAAC->Cyclooctyne ExcessReagent Increase molar excess of one reactant CheckSPAAC->ExcessReagent ReagentStability Check stability of strained alkyne CheckSPAAC->ReagentStability ReagentStability->Success

Caption: Troubleshooting decision tree for low yield.

Click_Chemistry_Pathway cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biotin_Azide_Cu Biotin-PEG11-N3 Triazole_Cu 1,4-disubstituted Triazole Biotin_Azide_Cu->Triazole_Cu Alkyne_Cu R-C≡CH Alkyne_Cu->Triazole_Cu Cu_I Cu(I) Catalyst Cu_I->Triazole_Cu Biotin_Azide_SP Biotin-PEG11-N3 Triazole_SP Triazole Product Biotin_Azide_SP->Triazole_SP Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_SP

Caption: Comparison of CuAAC and SPAAC reaction pathways.

References

Optimizing Biotin-PEG11-Azide Protein Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Biotin-PEG11-Azide protein labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for achieving high-efficiency biotinylation of alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Here, you will find detailed protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to ensure the success of your labeling experiments.

Experimental Protocols

A detailed methodology for a typical copper-catalyzed click chemistry reaction for protein labeling is provided below. This protocol serves as a starting point and may require optimization for your specific protein and application.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the steps for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES).[1]

  • This compound.[2][3][4]

  • Copper (II) Sulfate (CuSO₄).[5]

  • Copper-chelating ligand (e.g., THPTA).

  • Reducing agent (e.g., Sodium Ascorbate).

  • Amine-free buffer (e.g., PBS, HEPES).

  • DMSO for dissolving this compound.

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1 mM solution in DMSO. Note that this compound has limited solubility in water.

    • Copper (II) Sulfate Stock Solution: Prepare a 20 mM solution in deionized water.

    • Ligand (THPTA) Stock Solution: Prepare a 40-100 mM stock solution in deionized water.

    • Sodium Ascorbate Stock Solution: Prepare a 300 mM solution in deionized water. This solution is prone to oxidation and should be prepared fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of your alkyne-modified protein solution (1-5 mg/mL).

      • 100 µL of PBS buffer.

      • 4 µL of 1 mM this compound stock solution (final concentration of 20 µM). This can be optimized between 2 µM and 40 µM.

    • Vortex the mixture briefly.

    • Add 10 µL of 40 mM THPTA solution.

    • Vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution.

    • Vortex briefly.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.

    • Vortex briefly.

    • Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.

  • Purification:

    • Remove excess, unreacted biotinylation reagent to prevent interference in downstream applications. This can be achieved through:

      • Size-exclusion chromatography (desalting columns): Effective for separating the labeled protein from smaller molecules.

      • Dialysis: Suitable for removing small molecules from the protein solution.

      • Protein precipitation: A method involving precipitation with methanol and chloroform can be used to isolate the protein.

Data Presentation: Optimizing Reaction Component Concentrations

The efficiency of the click reaction is highly dependent on the concentration of each component. The following table provides typical concentration ranges for optimizing your protein labeling experiment.

ComponentStarting ConcentrationOptimized RangeNotes
Alkyne-Protein 1 - 50 µM1 - 100 µMLower concentrations may necessitate longer reaction times or a higher excess of other reagents.
This compound 20 µM2 - 40 µMA 2- to 10-fold molar excess over the alkyne-labeled protein is often recommended. Titrate down if high background is observed.
Copper (II) Sulfate (CuSO₄) 1 mM50 µM - 1 mMThe active catalyst is Cu(I), generated in situ from Cu(II) by a reducing agent.
Ligand (e.g., THPTA) 2 mM250 µM - 5 mMA 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state and improve reaction efficiency.
Reducing Agent (Sodium Ascorbate) 15 mM5 - 15 mMShould always be freshly prepared as it is susceptible to oxidation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification p Aliquot Alkyne-Protein mix Combine Protein, Buffer, and this compound p->mix b Prepare this compound Stock (in DMSO) b->mix c Prepare CuSO4 Stock add_cat Add Ligand and CuSO4 c->add_cat l Prepare Ligand Stock (e.g., THPTA) l->add_cat r Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate r->initiate mix->add_cat add_cat->initiate incubate Incubate at Room Temp initiate->incubate purify Remove Excess Reagents (e.g., Desalting, Dialysis) incubate->purify product Biotinylated Protein purify->product

Caption: Workflow for this compound protein labeling.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_eff Low Labeling Efficiency? start->low_eff high_bg High Background? low_eff->high_bg No sol_low_eff1 Optimize Reagent Concentrations low_eff->sol_low_eff1 Yes precip Protein Precipitation? high_bg->precip No sol_high_bg1 Decrease this compound Concentration high_bg->sol_high_bg1 Yes sol_precip1 Lower Molar Ratio of Label to Protein precip->sol_precip1 Yes end Successful Labeling precip->end No sol_low_eff2 Check for Interfering Substances in Buffer sol_low_eff1->sol_low_eff2 sol_low_eff3 Degas Solutions to Remove Oxygen sol_low_eff2->sol_low_eff3 sol_low_eff4 Use Fresh Reducing Agent sol_low_eff3->sol_low_eff4 sol_low_eff4->high_bg sol_high_bg2 Improve Purification Method sol_high_bg1->sol_high_bg2 sol_high_bg3 Block Non-Specific Binding Sites sol_high_bg2->sol_high_bg3 sol_high_bg3->precip sol_precip2 Optimize Buffer pH and Ionic Strength sol_precip1->sol_precip2 sol_precip3 Increase DMSO Concentration (up to 20%) sol_precip2->sol_precip3 sol_precip3->end

References

How to reduce non-specific binding in Biotin-PEG11-Azide pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Biotin-PEG11-Azide pull-down assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve high-quality, reliable results in your experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific binding are common challenges in pull-down assays. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: High background in the "no-biotin-azide" or "beads-only" control.

This indicates that proteins are binding non-specifically to the streptavidin beads themselves.

Possible Causes & Solutions:

  • Inadequate Blocking of Beads: The streptavidin beads have unoccupied sites that can bind proteins non-specifically.

    • Solution: Pre-block the streptavidin beads with a suitable blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[1][2] For complex samples like cell lysates, pre-clearing the lysate with uncoated magnetic beads can also help remove molecules that tend to stick to the beads.[1]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the bead surface through weak hydrophobic or ionic interactions.[3]

    • Solution: Increase the stringency of your wash buffers. This can be achieved by adding non-ionic detergents like Tween-20 or Triton X-100 (typically 0.05-0.1%) to your wash buffers to reduce hydrophobic interactions.[1] Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt ionic interactions.

Issue 2: Similar protein bands are observed in both the experimental and negative control lanes after elution.

This suggests that certain proteins are binding non-specifically to the biotin-azide probe or that endogenous biotinylated proteins are being pulled down.

Possible Causes & Solutions:

  • Endogenous Biotinylated Proteins: Many cells contain naturally biotinylated proteins that will be captured by the streptavidin beads, leading to background.

    • Solution: Before the pull-down, you can deplete endogenous biotinylated proteins by incubating the lysate with free streptavidin beads. Alternatively, you can block endogenous biotin by first incubating the sample with an excess of streptavidin, followed by an incubation with free biotin to saturate the biotin-binding sites on the streptavidin.

  • Inefficient Click Chemistry Reaction: An incomplete click reaction can leave unreacted biotin-azide probe in the mixture, which can then bind to proteins non-specifically.

    • Solution: Ensure the efficiency of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Use fresh reagents, particularly the copper(I) catalyst and reducing agent, as copper(I) is prone to oxidation. It is also crucial to remove excess biotin-alkyne probe after the reaction and before adding the streptavidin beads.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry cluster_pulldown Pull-Down cell_lysate Cell Lysate Preparation pre_clearing Pre-clearing Lysate (Optional) cell_lysate->pre_clearing add_probe Add this compound & Alkyne-tagged Protein pre_clearing->add_probe click_reaction CuAAC Reaction add_probe->click_reaction bead_prep Streptavidin Bead Blocking click_reaction->bead_prep incubation Incubation with Cell Lysate bead_prep->incubation washing Washing Steps incubation->washing elution Elution washing->elution analysis analysis elution->analysis Downstream Analysis (e.g., Mass Spec)

Caption: A generalized workflow for a this compound pull-down assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of non-specific binding in a this compound pull-down assay?

A1: The primary sources of non-specific binding include:

  • Binding to the affinity resin: Proteins can adhere to the surface of the streptavidin beads themselves.

  • Binding to the biotin tag or linker: Proteins may interact non-specifically with the biotin molecule or the PEG spacer.

  • Hydrophobic and ionic interactions: General "stickiness" of proteins can cause them to associate with the beads or the bait protein.

  • Endogenous biotinylated proteins: Cellular lysates naturally contain proteins with covalently attached biotin, which will bind to streptavidin beads.

Q2: What blocking agents can I use, and how do I choose the best one?

A2: Several blocking agents can be used to saturate non-specific binding sites on streptavidin beads. The choice depends on your specific application and sample type.

Blocking AgentConcentrationNotes
Bovine Serum Albumin (BSA) 1-3% (w/v)A common and cost-effective choice for many protein-based assays.
Casein or Non-fat Dry Milk 1-3% (w/v)Effective for reducing non-specific binding in immunoassays, but may contain endogenous biotin which can interfere with the assay.
Synthetic Polymers VariesCan be used in applications where minimal interference is required.

Q3: How can I optimize my washing steps to reduce background?

A3: Optimizing your wash protocol is critical for removing non-specifically bound proteins. Consider the following strategies:

  • Increase the number of washes: Performing additional wash steps can help to remove loosely bound contaminants.

  • Increase wash buffer stringency:

    • Add Detergents: Include non-ionic detergents like Tween-20 or Triton X-100 (0.05% - 0.5%) in your wash buffers to disrupt hydrophobic interactions.

    • Increase Salt Concentration: Increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) can help to disrupt non-specific ionic interactions.

    • Vary pH: Adjusting the pH of the wash buffer can also help to reduce non-specific binding.

  • Perform a high-salt wash followed by a wash in a lower salt buffer to remove ionically bound contaminants and then re-equilibrate the beads.

Q4: What are the essential negative controls for my pull-down experiment?

A4: To ensure the specificity of your results, it is crucial to include proper negative controls:

  • Beads-only control: Incubate your cell lysate with blocked streptavidin beads that have not been conjugated to your biotinylated probe. This will identify proteins that bind non-specifically to the beads.

  • No-biotin-azide control: Perform the entire experiment without adding the this compound probe. This control helps to identify proteins that interact with your alkyne-tagged protein of interest in a biotin-independent manner.

  • No-alkyne-tagged protein control: If you are looking for interactors of a specific alkyne-tagged protein, a control where the cells are not treated with this protein but are still subjected to the click reaction with biotin-azide will reveal proteins that non-specifically react with the biotin-azide or bind to the beads.

Troubleshooting Logic Diagram

troubleshooting_logic start High Non-Specific Binding Observed q_control Is background high in beads-only control? start->q_control a_beads Issue: Non-specific binding to beads q_control->a_beads Yes q_exp_control Are similar bands present in experimental & negative controls? q_control->q_exp_control No sol_beads1 Optimize Bead Blocking (BSA, Casein) a_beads->sol_beads1 sol_beads2 Increase Wash Stringency (Detergents, Salt) a_beads->sol_beads2 sol_beads1->q_exp_control sol_beads2->q_exp_control a_probe_endogenous Issue: Non-specific binding to probe or endogenous biotin q_exp_control->a_probe_endogenous Yes end Reduced Non-Specific Binding q_exp_control->end No sol_endogenous Deplete Endogenous Biotinylated Proteins a_probe_endogenous->sol_endogenous sol_click Optimize Click Chemistry Reaction Efficiency a_probe_endogenous->sol_click sol_wash Further Optimize Wash Conditions a_probe_endogenous->sol_wash sol_endogenous->end sol_click->end sol_wash->end

Caption: A decision tree for troubleshooting non-specific binding.

Detailed Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Streptavidin Beads
  • Resuspend Beads: Thoroughly resuspend the streptavidin magnetic beads in their storage buffer.

  • Wash Beads: Transfer the desired amount of beads to a clean tube. Place the tube on a magnetic stand and discard the supernatant. Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Pre-clear Lysate (Optional but Recommended): To the prepared cell lysate, add a separate aliquot of washed, unconjugated streptavidin beads. Incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Block Beads: To the washed streptavidin beads that will be used for the pull-down, add a blocking solution (e.g., 1% BSA in PBS). Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Final Wash: Wash the blocked beads three times with your binding/wash buffer to remove excess blocking agent. The beads are now ready for incubation with your biotinylated sample.

Protocol 2: Stringent Washing Procedure

This protocol should be performed after the incubation of the biotinylated sample with the streptavidin beads.

  • Initial Wash: Pellet the beads on a magnetic stand and discard the supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% Triton X-100). Resuspend the beads and rotate for 5 minutes at 4°C.

  • High Salt Wash: Pellet the beads and discard the supernatant. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% Triton X-100). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.

  • Detergent Wash: Pellet the beads and discard the supernatant. Add 1 mL of a wash buffer with a different or higher concentration of detergent if needed. Resuspend and rotate for 5 minutes.

  • Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.

  • Elution: Proceed with your elution protocol.

Quantitative Comparison of Washing Conditions

The following table summarizes hypothetical data on the effect of different wash buffer components on reducing non-specific binding, as might be determined by quantitative mass spectrometry or densitometry of a background band on a gel.

Wash Buffer ConditionRelative Background Signal (%)
PBS only100
PBS + 0.1% Tween-2065
PBS + 500 mM NaCl50
PBS + 0.1% Tween-20 + 500 mM NaCl25

This data is illustrative and the optimal conditions should be determined empirically for each experimental system.

References

Technical Support Center: Solving Biotin-PEG11-Azide Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with Biotin-PEG11-Azide in solution.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common problems encountered during experiments.

Q1: I observed visible precipitates or cloudiness after dissolving this compound in an aqueous buffer. What is the cause and how can I solve it?

Possible Cause: this compound has limited solubility in water and aqueous buffers.[1][2][3] Direct dissolution in aqueous solutions, especially at higher concentrations, can lead to aggregation and precipitation. The hydrophobic nature of the biotin moiety and potential intermolecular interactions can contribute to this issue.

Solution:

  • Initial Dissolution in an Organic Solvent: The recommended procedure is to first dissolve the this compound powder in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2] Subsequently, this stock solution can be diluted into the desired aqueous buffer.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the initial organic solvent and can also help to break up small aggregates upon dilution into the aqueous buffer.

  • Stepwise Dilution: When diluting the organic stock solution into your aqueous buffer, add the stock solution slowly while gently vortexing or stirring the buffer to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.

Q2: My solution of this compound appears clear initially, but forms aggregates over time. What could be happening?

Possible Causes:

  • Metastable Solution: The initial clear solution might be a supersaturated, metastable state. Over time, molecules can self-associate and form larger aggregates that eventually become visible.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A decrease in temperature can reduce solubility and promote aggregation.

  • Buffer Composition: The pH and ionic strength of the buffer can influence the stability of the molecule in solution. Interactions with buffer components could potentially lead to instability over time.

  • Hydrolysis: The azide group can be susceptible to hydrolysis under certain conditions, although this is less common for organic azides in neutral aqueous solutions. Significant changes in pH could potentially contribute to degradation over longer periods.

Solutions:

  • Use Freshly Prepared Solutions: It is best practice to prepare solutions of this compound on the same day of use. If storage is necessary, it is recommended to store aliquots of the stock solution in a suitable organic solvent at -20°C or -80°C for up to one month.

  • Maintain Stable Temperature: Avoid repeated freeze-thaw cycles and store solutions at a constant, appropriate temperature. Allow solutions to fully equilibrate to room temperature before use.

  • Optimize Buffer Conditions: If aggregation persists, consider screening different buffer systems. For example, phosphate-buffered saline (PBS) is a commonly used buffer. You may also evaluate the effect of varying the pH and ionic strength.

  • Incorporate Solubilizing Excipients: For particularly challenging applications, the addition of a small percentage of a solubilizing agent, such as PEG, to the aqueous buffer has been shown to reduce the aggregation of small molecules.

Q3: How can I detect and quantify the aggregation of this compound in my solution?

Detection and Quantification Methods:

  • Visual Inspection: The simplest method is to visually check for any cloudiness, turbidity, or visible precipitates in the solution.

  • UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution. An increase in the average hydrodynamic radius or the appearance of a second population of larger particles is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from the monomeric form of this compound. The appearance of early-eluting peaks would signify the presence of higher molecular weight species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to prepare stock solutions in a dry, water-miscible organic solvent such as DMSO or DMF.

Q2: What is the solubility of this compound in different solvents?

Please refer to the data table below for a summary of reported solubility data for Biotin-PEG-Azide and similar compounds.

Q3: How should I store this compound powder and its solutions?

  • Powder: Store the solid powder at -20°C, protected from moisture and light.

  • Stock Solutions: Aliquot and store stock solutions in an organic solvent (e.g., DMSO) at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.

Q4: Can the PEG chain length influence aggregation?

Yes, the length of the PEG chain can impact solubility and aggregation. Longer PEG chains generally lead to increased water solubility and can help to reduce steric hindrance.

Q5: Could the azide group be contributing to the aggregation problem?

While the azide group itself is not typically a primary driver of aggregation in the absence of specific reactants, its electronic properties and potential for intermolecular interactions in a concentrated solution cannot be entirely ruled out. Studies have shown that the presence of azide as a preservative can affect protein aggregation under certain conditions.

Data Presentation

Table 1: Solubility of Biotin-PEG-Azide and Related Compounds

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Biotin-PEG3-AzideDMSO44.45100
Biotin-PEG3-AzideWater44.45100
Biotin-PEG3-AzideDMSO252566.87
Biotin-PEG3-AzidePBS (pH 7.2)10-
Biotin-azideDMSO~5-
Biotin-azide1:1 DMSO:PBS (pH 7.2)~0.5-

Note: Solubility can be batch-dependent and may be affected by factors such as the degree of hydration.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To prepare a clear, aggregate-free solution of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), filtered through a 0.22 µm filter

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Stock Solution Preparation: a. Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a desired high-concentration stock solution (e.g., 10-50 mg/mL). b. Vortex thoroughly until the solid is completely dissolved. If necessary, gently sonicate the vial for a few minutes to aid dissolution.

  • Dilution into Aqueous Buffer: a. To a sterile microcentrifuge tube containing the desired volume of your filtered aqueous buffer, add the calculated volume of the this compound DMSO stock solution to reach your final working concentration. b. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. For critical applications, it is recommended to analyze the solution for aggregates using DLS (see Protocol 2).

  • Use and Storage: Use the freshly prepared aqueous solution immediately. If you have remaining DMSO stock solution, aliquot it into small volumes in tightly sealed vials and store at -20°C or -80°C for future use.

Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of a this compound solution.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation: a. Prepare your this compound solution as described in Protocol 1. b. Filter the solution through a low-protein-binding syringe filter (e.g., 0.02 µm or 0.1 µm) directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extrinsic dust particles that could interfere with the measurement.

  • Measurement: a. Place the cuvette in the DLS instrument. b. Allow the sample to equilibrate to the instrument's set temperature (typically 25°C) for at least 5-10 minutes. c. Perform the DLS measurement according to the instrument's software guidelines. Collect multiple acquisitions to ensure data reproducibility.

  • Data Analysis: a. Analyze the correlation function to ensure good quality data. b. Examine the size distribution report. Look for the presence of a single, narrow peak corresponding to the monomeric this compound. c. The presence of a second peak at a larger hydrodynamic radius or a high polydispersity index (PDI > 0.2) is indicative of aggregation.

Mandatory Visualizations

Troubleshooting Workflow for this compound Aggregation start Start: Aggregation Observed dissolution_check Was the initial dissolution in an organic solvent (e.g., DMSO)? start->dissolution_check dissolve_in_dmso Action: Dissolve powder in anhydrous DMSO first, then dilute. dissolution_check->dissolve_in_dmso No time_check Did aggregation occur over time in a clear solution? dissolution_check->time_check Yes dissolve_in_dmso->time_check storage_check How was the solution stored? time_check->storage_check Yes end_resolved End: Aggregation Resolved time_check->end_resolved No (Initial dissolution was the issue) fresh_solution Action: Use freshly prepared solutions. Avoid long-term storage of aqueous solutions. proper_storage Action: Store DMSO stock in aliquots at -20°C or -80°C. Avoid freeze-thaw cycles. storage_check->proper_storage Improperly stored buffer_optimization Consider Buffer Optimization: - Adjust pH and ionic strength - Screen different buffer types storage_check->buffer_optimization Properly stored proper_storage->buffer_optimization add_excipients Consider adding solubilizing excipients (e.g., low concentration of PEG) buffer_optimization->add_excipients buffer_optimization->end_resolved add_excipients->end_resolved

Caption: Troubleshooting workflow for this compound aggregation.

Experimental Workflow for Assessing Aggregation prep_solution Prepare this compound solution (Protocol 1) visual_inspection Visual Inspection (Clarity, Precipitates) prep_solution->visual_inspection sec_analysis Size Exclusion Chromatography (SEC) prep_solution->sec_analysis dls_analysis Dynamic Light Scattering (DLS) (Protocol 2) visual_inspection->dls_analysis analyze_dls Analyze DLS Data: - Hydrodynamic Radius - Polydispersity Index (PDI) - Size Distribution dls_analysis->analyze_dls analyze_sec Analyze SEC Chromatogram: - Peak Elution Time - Presence of High MW Species sec_analysis->analyze_sec decision Aggregation Detected? analyze_dls->decision analyze_sec->decision troubleshoot Implement Troubleshooting Strategies (see guide) decision->troubleshoot Yes no_aggregation Solution is suitable for use decision->no_aggregation No troubleshoot->prep_solution

Caption: Workflow for assessing this compound aggregation.

References

Technical Support Center: Enhancing Biotin-PEG11-Azide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG11-Azide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a biotinylation reagent used for labeling molecules containing a terminal alkyne group. This is achieved through a highly efficient and specific chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". The long, hydrophilic PEG11 spacer helps to increase the solubility of the conjugated molecule and minimizes steric hindrance when binding to avidin or streptavidin.[1][2][3][4][5]

Q2: What are the key components of a this compound conjugation reaction?

A2: A typical CuAAC reaction involves the following components:

  • This compound: The biotinylating agent containing the azide functional group.

  • Alkyne-modified molecule: The target molecule (e.g., protein, peptide, nucleic acid, or small molecule) that has been functionalized with a terminal alkyne.

  • Copper(I) catalyst: This is the essential catalyst for the reaction. It is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.

  • Reducing agent: Sodium ascorbate is the most commonly used reducing agent to convert Cu(II) to the active Cu(I) state.

  • Copper ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.

  • Buffer: An appropriate buffer system is needed to maintain the optimal pH for the reaction, typically around pH 7-7.5.

Q3: Why is my this compound not dissolving in my aqueous reaction buffer?

A3: this compound has limited solubility in water. It is recommended to first dissolve the reagent in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the aqueous reaction buffer to achieve the desired final concentration. Be aware that adding a high percentage of organic solvent might affect the stability of some proteins.

Q4: Can I perform this conjugation without a copper catalyst?

A4: The copper-catalyzed reaction (CuAAC) is the most common and efficient method. However, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used. This method requires the alkyne to be part of a strained ring system (e.g., dibenzocyclooctyne, DBCO). SPAAC is advantageous when working with live cells or other systems where copper toxicity is a concern.

Q5: How can I remove excess this compound and other reaction components after the conjugation?

A5: Several methods can be used to purify your biotinylated molecule:

  • Size Exclusion Chromatography (e.g., desalting columns): This is effective for separating larger molecules like proteins from smaller molecules like excess biotin reagent, catalyst, and ligand.

  • Dialysis: This is another size-based purification method suitable for macromolecules.

  • Precipitation: Proteins can be precipitated using solvents like acetone or ethanol to remove soluble contaminants.

  • Affinity Chromatography (Streptavidin/Avidin resin): This method specifically captures the biotinylated molecules. The purified conjugate can then be eluted, although the strong biotin-streptavidin interaction often requires harsh, denaturing conditions for elution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Copper Catalyst Ensure fresh solutions of copper(II) sulfate and the reducing agent (sodium ascorbate) are used. The Cu(I) species is prone to oxidation. Consider degassing the reaction mixture to remove oxygen.
Inhibitors in the Buffer Buffers containing chelating agents (e.g., EDTA), or high concentrations of thiols can interfere with the copper catalyst. Use a compatible buffer like PBS or HEPES at pH 7-7.5.
Impure Reagents Use high-purity this compound and alkyne-modified substrate. Impurities can inhibit the reaction.
Suboptimal Reagent Concentrations Optimize the concentrations of the copper catalyst and ligand. A common starting point is 50-100 µM Cu(II) with a 5-fold excess of ligand. Ensure a slight molar excess of this compound over the alkyne-modified molecule.
Insufficient Reaction Time or Temperature Most click reactions proceed to completion within 1-2 hours at room temperature. For slower reactions, consider increasing the reaction time or gently warming the mixture (e.g., to 37°C), provided your biomolecule is stable at that temperature.
Non-Specific Binding or Protein Aggregation High Concentration of Biotinylation Reagent Using a large excess of the hydrophobic biotin reagent can lead to non-specific interactions and aggregation of proteins. Reduce the molar excess of this compound.
Protein Instability in Reaction Buffer The presence of organic solvents (from the biotin reagent stock) or the reaction components themselves may destabilize the protein. Screen different buffer conditions or reduce the percentage of organic solvent. The PEG spacer on this compound is designed to improve water solubility and reduce aggregation.
Oxidative Damage to Biomolecules The Cu(I)/ascorbate system can generate reactive oxygen species. The inclusion of a copper-stabilizing ligand like TBTA or THPTA can mitigate this.
Difficulty in Purifying the Conjugate Strong Biotin-Streptavidin Interaction Standard elution from streptavidin beads requires harsh conditions (e.g., boiling in SDS-PAGE loading buffer or using 8M guanidine HCl). Consider using monomeric avidin resins for milder elution with excess free biotin. Alternatively, an on-bead digestion of the protein can be performed for mass spectrometry analysis.
Inefficient Removal of Excess Reagents For desalting columns or dialysis, ensure the molecular weight cutoff (MWCO) is appropriate to retain your biomolecule while allowing small molecules to pass through. Perform multiple washes or dialysis buffer changes for complete removal.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors. The following tables provide a summary of how different parameters can affect the reaction yield, based on studies of CuAAC reactions.

Table 1: Effect of Copper Concentration on Reaction Yield

Copper(II) Sulfate ConcentrationLigandReaction TimeApproximate Yield
10 µMNone30 minNo detectable product
10 µMTHPTA5 min>95%
40 µMNone30 min~40%
40 µMTHPTA5 min>95%
100 µMNone30 min~80%
100 µMTHPTA5 min>95%
Data generalized from studies on chelating and non-chelating azides in CuAAC reactions.

Table 2: Influence of pH on Reaction Efficiency

pHBufferRelative Reaction RateNotes
4-6Acetate/MESModerateLower pH can protonate the triazole, affecting catalyst efficiency.
7-8PBS/HEPESOptimalGenerally the recommended pH range for bioconjugation.
> 8Tris/BorateCan be slowerHigh pH can lead to the formation of copper hydroxides and potential side reactions with some biomolecules.
General trends observed for CuAAC bioconjugation reactions.

Experimental Protocols

Protocol 1: General Procedure for Biotinylating an Alkyne-Modified Protein

This protocol provides a starting point for the conjugation of this compound to an alkyne-modified protein. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO, anhydrous

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO.

    • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

    • Ligand (THPTA or TBTA) (50 mM): Dissolve the ligand in deionized water (for THPTA) or a mixture of DMSO and water (for TBTA).

    • Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to the desired final volume and concentration.

    • Add the this compound stock solution to achieve a final concentration typically 2- to 10-fold molar excess over the protein.

    • Add the ligand stock solution to a final concentration of 0.5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1 mM. Gently mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove excess reagents by using a desalting column, spin filtration, or dialysis with an appropriate MWCO.

Protocol 2: Purification of Biotinylated Protein using Streptavidin Magnetic Beads

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Magnetic rack

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine HCl, pH 1.5; or SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

    • Wash the beads by resuspending them in Binding/Wash Buffer, capturing them with the magnet, and removing the supernatant. Repeat this wash step two more times.

  • Binding of Biotinylated Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated protein sample to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Capture the beads with the magnetic rack and remove the supernatant containing unbound molecules.

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution (Denaturing):

    • Resuspend the beads in Elution Buffer.

    • Incubate at room temperature (for guanidine HCl) or boil for 5-10 minutes (for SDS-PAGE buffer) to release the biotinylated protein from the beads.

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the purified protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_reagents Prepare Stock Solutions (Biotin-Azide, CuSO4, Ligand, Ascorbate) mix Combine Reactants: Protein, Biotin-Azide, Ligand, CuSO4 prep_reagents->mix prep_protein Prepare Alkyne-Modified Protein in Buffer prep_protein->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (e.g., 1-2h at RT) initiate->incubate purify Remove Excess Reagents (e.g., Desalting Column) incubate->purify analyze Analyze Conjugate purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low or No Yield? cause1 Inactive Catalyst? start->cause1 Check Catalyst cause2 Buffer Inhibition? start->cause2 Check Buffer cause3 Reagent Issues? start->cause3 Check Reagents cause4 Suboptimal Conditions? start->cause4 Check Conditions sol1 Use Fresh Reagents Degas Solution cause1->sol1 sol2 Use Non-Chelating Buffer (e.g., PBS, HEPES) cause2->sol2 sol3 Verify Reagent Purity Optimize Concentrations cause3->sol3 sol4 Increase Reaction Time or Temperature cause4->sol4

Caption: Troubleshooting guide for low yield conjugation reactions.

References

Common pitfalls to avoid when using Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-PEG11-Azide in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound in my aqueous reaction buffer. What should I do?

Answer: this compound has limited solubility in aqueous buffers. To achieve the desired concentration, it is recommended to first dissolve the reagent in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice. Stock solutions in DMSO can be prepared and stored for future use.

Issue 2: Low Efficiency of the Click Reaction

Question: My copper-catalyzed click reaction with this compound is showing low yield. How can I optimize the reaction?

Answer: Low efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can stem from several factors. Here are key areas to troubleshoot:

  • Copper(I) Catalyst Oxidation: The active catalyst in the click reaction is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen. It is crucial to use a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.[1]

  • Ligand Stabilization: A stabilizing ligand for the copper(I) catalyst is highly recommended, especially in aqueous buffers. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) not only protect the catalyst from oxidation but also enhance reaction rates.[2][3] A common recommendation is to use a 2:1 to 5:1 molar ratio of ligand to copper.[2][4]

  • Reagent Concentrations: The concentrations of all reactants play a critical role. Ensure you are using an appropriate excess of the this compound relative to your alkyne-containing molecule.

  • Reaction Conditions: While many click reactions proceed efficiently at room temperature, optimizing the temperature and reaction time may be necessary for your specific substrates.

Issue 3: High Background Signal in Biotin-Streptavidin Detection

Question: I am observing a high background signal in my assay after using this compound and streptavidin-based detection. What are the likely causes and how can I reduce it?

Answer: High background in biotin-streptavidin systems is a common issue. Here are several strategies to mitigate it:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites is a primary cause of high background. Use an effective blocking buffer, such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer like TBS-T or PBS-T. Note that milk-based blockers may contain endogenous biotin and should be avoided if very low background is required.

  • Non-Specific Binding of Streptavidin/Avidin: Streptavidin and avidin can exhibit non-specific binding to certain molecules or surfaces. Using a pre-adsorbed or monomeric version of avidin can sometimes reduce background.

  • Endogenous Biotin: Many biological samples contain endogenous biotin, which can be bound by streptavidin, leading to a false-positive signal. To address this, you can perform a sequential blocking step with avidin followed by free biotin to saturate any endogenous biotin before adding your biotinylated probe.

  • Insufficient Washing: Thorough washing steps are critical to remove unbound reagents. Increase the number and duration of washes with a buffer containing a mild detergent like Tween-20 (typically 0.05-0.1%).

  • Concentration of Detection Reagents: Using excessive concentrations of the biotinylated probe or the streptavidin conjugate can lead to increased non-specific binding. Titrate these reagents to find the optimal concentration that provides a good signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a desiccated environment to protect it from moisture. When stored correctly, the solid form is stable for at least two years.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO. These stock solutions can then be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q3: Can I use this compound for copper-free click chemistry?

A3: this compound is designed for copper-catalyzed click chemistry (CuAAC). For copper-free click chemistry, you would typically need a reagent with a strained alkyne, such as a DBCO or BCN group, to react with the azide.

Q4: What is the purpose of the PEG11 spacer in this molecule?

A4: The polyethylene glycol (PEG) spacer serves two main purposes. Firstly, it increases the hydrophilicity of the molecule, which can improve the solubility of the labeled target in aqueous buffers. Secondly, the long spacer arm helps to minimize steric hindrance between the biotin and the target molecule, allowing for more efficient binding of biotin to streptavidin.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for reagents used in experiments involving this compound.

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentTypical Concentration RangeNotes
Alkyne-modified Biomolecule10 µM - 1 mMThe optimal concentration is dependent on the specific experiment.
This compound1.1 - 10 equivalents (relative to alkyne)An excess of the azide is generally used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMTo be reduced in situ to Cu(I) by sodium ascorbate.
Sodium Ascorbate5 - 50 equivalents (relative to CuSO₄)Should be prepared fresh.
Copper(I)-stabilizing Ligand (e.g., THPTA)2 - 5 equivalents (relative to CuSO₄)Essential for protecting the catalyst and improving reaction efficiency in aqueous media.

Table 2: Common Components of Blocking and Washing Buffers

Buffer ComponentTypical ConcentrationPurpose
Blocking Agents
Bovine Serum Albumin (BSA)1 - 5% (w/v)Blocks non-specific protein binding sites.
Non-fat Dry Milk3 - 5% (w/v)A cost-effective blocking agent, but may contain endogenous biotin.
Detergents
Tween-200.05 - 0.1% (v/v)Reduces non-specific hydrophobic interactions in wash buffers.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of a Protein

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh before each experiment.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Your alkyne-containing protein solution (to a final concentration of 100 µM).

      • This compound stock solution (to a final concentration of 200 µM, 2 equivalents).

      • THPTA ligand stock solution (to a final concentration of 1 mM).

      • Copper(II) Sulfate stock solution (to a final concentration of 200 µM).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove excess unreacted this compound and copper catalyst using a desalting column, dialysis, or tangential flow filtration, depending on the volume of your sample and the properties of your protein.

Protocol 2: Purification of Biotinylated Proteins using Streptavidin Magnetic Beads

  • Prepare the Beads:

    • Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.

    • Transfer the desired volume of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads three times with an equal volume of binding/wash buffer (e.g., PBS with 0.05% Tween-20). After each wash, pellet the beads on the magnetic stand and remove the supernatant.

  • Bind the Biotinylated Protein:

    • Add your purified biotinylated protein sample to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.

  • Wash Away Non-specifically Bound Proteins:

    • Pellet the beads on the magnetic stand and remove the supernatant containing unbound protein.

    • Wash the beads at least three times with binding/wash buffer. For very high stringency washes, the salt concentration of the wash buffer can be increased.

  • Elution of the Biotinylated Protein:

    • Due to the high affinity of the biotin-streptavidin interaction, elution requires denaturing conditions.

    • Add an appropriate volume of elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer) to the beads.

    • Incubate for 5-10 minutes at room temperature (for glycine buffer) or heat at 95-100°C for 5-10 minutes (for SDS-PAGE buffer).

    • Pellet the beads on the magnetic stand and carefully collect the supernatant containing the eluted protein.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne Copper_Acetylide Copper_Acetylide Alkyne->Copper_Acetylide Coordination Biotin_PEG11_Azide Biotin-PEG11-N3 Cycloaddition Cycloaddition Biotin_PEG11_Azide->Cycloaddition Attack Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu(I) Cu(I)_Ligand Cu(I)-Ligand Complex Cu(I)->Cu(I)_Ligand Ligand Ligand Ligand->Cu(I)_Ligand Cu(I)_Ligand->Copper_Acetylide Copper_Acetylide->Cycloaddition Cycloaddition->Cu(I)_Ligand Catalyst Regeneration Triazole_Product Biotin-PEG11-Triazole Product Cycloaddition->Triazole_Product Ring Formation & Protonation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental_Workflow cluster_labeling Step 1: Click Chemistry Labeling cluster_pulldown Step 2: Affinity Purification cluster_analysis Step 3: Downstream Analysis Start Alkyne-modified Biomolecule Add_Reagents Add this compound, CuSO4, Ligand, Na Ascorbate Start->Add_Reagents Incubate Incubate at Room Temp Add_Reagents->Incubate Purify_Labeled Purify Biotinylated Biomolecule Incubate->Purify_Labeled Bind Bind to Streptavidin Beads Purify_Labeled->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute Biotinylated Biomolecule Wash->Elute Analysis SDS-PAGE, Western Blot, Mass Spectrometry, etc. Elute->Analysis

Workflow for Labeling and Purifying a Biomolecule with this compound.

References

Technical Support Center: Purification of Biotin-PEG11-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for purifying Biotin-PEG11-Azide conjugates after their synthesis via click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my this compound conjugation reaction?

After the click chemistry reaction to conjugate this compound to your alkyne-modified molecule (e.g., a protein, peptide, or oligonucleotide), your reaction mixture will likely contain:

  • The desired this compound conjugate.

  • Excess, unreacted this compound.

  • Unreacted alkyne-modified molecule.

  • Catalysts and reagents from the click chemistry reaction (e.g., copper, ligands like TBTA, reducing agents). [1][2]

  • Byproducts of the reaction.

Q2: What are the primary methods for purifying my this compound conjugate?

The most common and effective purification strategies are:

  • Affinity Purification: This method utilizes the high affinity of biotin for streptavidin or avidin immobilized on a resin.[3][4]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. It is effective for removing small molecule impurities like excess this compound from a much larger conjugate (e.g., a protein).

  • Dialysis: This is a simple method for removing small, unreacted components from a solution of large conjugated molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used for high-resolution purification, especially for smaller conjugates like peptides or oligonucleotides.

Q3: How do I choose the best purification method for my conjugate?

The choice of purification method depends on the size and properties of your target molecule:

Target MoleculeRecommended Primary MethodRationale
Large Proteins (>30 kDa) Affinity Purification or Size-Exclusion ChromatographyAffinity purification offers high specificity for the biotinylated product. SEC is effective at separating the large protein conjugate from smaller unreacted reagents.
Peptides & Small Proteins (<30 kDa) Affinity Purification or RP-HPLCAffinity purification is highly specific. RP-HPLC can provide high-resolution separation of the conjugate from unreacted peptide and excess biotin reagent.
Oligonucleotides Affinity Purification or RP-HPLC/PAGEAffinity purification isolates the biotinylated oligonucleotides. RP-HPLC or Polyacrylamide Gel Electrophoresis (PAGE) can also be used for purification.

Q4: How can I quantify the amount of biotin incorporated into my molecule?

Quantifying the degree of biotinylation is crucial for ensuring consistency in your experiments. Common methods include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay relies on the displacement of HABA from avidin by biotin, causing a measurable decrease in absorbance at 500 nm.

  • UV-Vis Spectroscopy with Chromogenic Biotin Reagents: Some commercially available biotinylation reagents contain a chromophore that allows for direct quantification of incorporation by measuring absorbance at a specific wavelength.

  • Mass Spectrometry: For well-characterized molecules, mass spectrometry can be used to determine the number of biotin groups attached.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Conjugate Inefficient Click Chemistry Reaction: The conjugation reaction itself may not have proceeded to completion.Optimize the click chemistry reaction conditions (e.g., concentration of reactants, catalyst, temperature, and reaction time).
Loss of Sample During Purification: The purification method may not be suitable for your sample, leading to loss.For small samples, consider using spin columns for SEC or dialysis to minimize sample loss. Ensure the chosen affinity resin has an appropriate binding capacity.
Presence of Unreacted this compound in Final Product Inefficient Purification: The purification method may not be adequately removing the smaller, unreacted biotin reagent.For SEC, ensure the column has the appropriate molecular weight cutoff to separate your conjugate from the unreacted biotin. For dialysis, use a membrane with a suitable molecular weight cutoff and perform multiple buffer changes.
Protein Precipitation During or After Purification Over-biotinylation: Excessive modification of the protein surface can lead to aggregation and precipitation.Reduce the molar excess of this compound used in the conjugation reaction.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be causing your protein to become insoluble.Ensure the buffer pH is not close to the isoelectric point of your protein. Adjust the salt concentration of your buffers.
Non-specific Binding to Affinity Resin Hydrophobic or Ionic Interactions: Molecules other than your biotinylated conjugate may be binding non-specifically to the affinity resin.Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to your binding and wash buffers to reduce non-specific interactions.
Difficulty Eluting Conjugate from Streptavidin/Avidin Resin Strong Biotin-Streptavidin Interaction: The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, making elution under non-denaturing conditions difficult.Use a monomeric avidin resin, which has a lower binding affinity and allows for elution with competitive biotin solutions. Alternatively, use a cleavable biotin linker that allows for release of the conjugate under specific conditions (e.g., with a reducing agent or a change in pH). For downstream applications where denaturation is acceptable, elution with harsh conditions like 8M guanidine-HCl at pH 1.5 can be used.

Experimental Protocols

Protocol 1: Affinity Purification of a Biotinylated Protein using Streptavidin Agarose

This protocol is suitable for the purification of biotinylated proteins from the unreacted components of a click chemistry reaction.

Materials:

  • Streptavidin-agarose resin slurry

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Elution Buffer (for monomeric avidin): PBS containing 2-5 mM D-Biotin

  • Elution Buffer (for denaturing conditions): 8 M Guanidine-HCl, pH 1.5

  • Gravity-flow chromatography column or spin columns

Procedure:

  • Prepare the Resin:

    • Add the desired amount of streptavidin-agarose slurry to a column.

    • Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Bind the Conjugate:

    • Load the click chemistry reaction mixture onto the equilibrated column.

    • Allow the sample to flow through the column by gravity or gentle centrifugation. For enhanced binding, the sample can be incubated with the resin for 30-60 minutes at room temperature with gentle mixing.

  • Wash the Resin:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unreacted this compound, alkyne-containing molecules, and other reaction components.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating the removal of unbound protein.

  • Elute the Conjugate:

    • For Monomeric Avidin Resin: Apply the Elution Buffer (containing free biotin) to the column. Collect the fractions containing your purified conjugate.

    • For Standard Streptavidin Resin (Denaturing): Apply the denaturing Elution Buffer to the column and collect the eluted fractions. Note that this will denature your protein.

  • Buffer Exchange (if necessary):

    • If denaturing conditions were used for elution, the purified conjugate will need to be refolded and the denaturant removed, typically by dialysis or buffer exchange chromatography.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This protocol is ideal for separating a large biotinylated conjugate (e.g., a protein >30 kDa) from smaller unreacted molecules.

Materials:

  • SEC column with an appropriate molecular weight cutoff (e.g., G-25 for desalting).

  • SEC Running Buffer: A buffer compatible with your protein, such as PBS, pH 7.4.

  • Chromatography system (e.g., FPLC or HPLC) or pre-packed spin columns.

Procedure:

  • Equilibrate the Column:

    • Equilibrate the SEC column with at least 2 column volumes of SEC Running Buffer.

  • Sample Application:

    • Load your reaction mixture onto the column. The sample volume should typically not exceed 5-10% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC Running Buffer.

    • The larger biotinylated conjugate will elute first in the void volume, while the smaller, unreacted this compound and other small molecules will be retained longer and elute later.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially another wavelength if your biotin reagent or molecule has a distinct absorbance.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE or another appropriate method to identify the fractions containing the purified conjugate.

    • Pool the relevant fractions.

Visualizations

experimental_workflow cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis start Click Chemistry Reaction (this compound + Alkyne-Molecule) purification Choice of Purification Method start->purification affinity Affinity Chromatography (Streptavidin Resin) purification->affinity sec Size-Exclusion Chromatography purification->sec hplc RP-HPLC purification->hplc analysis Analysis of Purified Conjugate affinity->analysis sec->analysis hplc->analysis end Purified this compound Conjugate analysis->end

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_purification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Purified Conjugate? inefficient_reaction Inefficient Click Reaction start->inefficient_reaction Yes sample_loss Sample Loss During Purification start->sample_loss Yes optimize_reaction Optimize Reaction Conditions inefficient_reaction->optimize_reaction change_method Change/Optimize Purification Method sample_loss->change_method end Successful Purification optimize_reaction->end Re-purify change_method->end Re-purify

Caption: Troubleshooting logic for low yield of purified conjugate.

References

Preventing hydrolysis of Biotin-PEG11-Azide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of Biotin-PEG11-Azide, focusing on preventing moisture-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a bioconjugation reagent composed of three key parts: a biotin group for strong binding to streptavidin and avidin, a terminal azide group, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] The azide group is crucial for its primary application: covalently linking to alkyne-containing molecules via a highly efficient and specific "click chemistry" reaction.[2] The stability of the entire molecule, particularly the azide functional group, is paramount. Degradation compromises the efficiency of the click reaction, leading to lower yields of biotinylated product and potentially failed experiments.

Q2: My this compound was accidentally exposed to air. What are the risks of hydrolysis and degradation?

The primary risk from moisture exposure is not hydrolysis of the PEG chain or the amide bond in the traditional sense, but rather the degradation of the terminal azide group and the physical alteration of the compound.

  • Hygroscopic Nature of PEG: The PEG spacer is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can cause the solid reagent to become a sticky, difficult-to-handle solid.

  • Azide Group Instability: While organic azides are more stable than their inorganic counterparts, they are still sensitive. In the presence of moisture and trace acids, the azide can protonate and potentially convert to hydrazoic acid, which is volatile and toxic. This process effectively destroys the reactive azide needed for click chemistry.

  • Safety Concerns: Organic azides can be sensitive to heat, light, and pressure, and their decomposition can be unpredictable. Absorbed water can potentially increase sensitivity to these factors.

Troubleshooting Guide

Problem: Reduced or no signal in a biotin-based detection assay (e.g., Western Blot, ELISA) after a click reaction.

This issue often points to a loss of reactivity of the this compound, likely due to improper storage.

  • Verify Storage Conditions: Confirm that the solid reagent has been stored at the recommended temperature, sealed tightly with a desiccant, and protected from light.

  • Assess Physical Appearance: Check the solid reagent. If it appears sticky, oily, or clumped instead of a crisp solid, it has likely been compromised by moisture.

  • Perform a Quality Control Reaction: If you suspect degradation, perform a small-scale test reaction with a reliable, alkyne-containing control compound (like an alkyne-functionalized fluorescent dye) to validate the azide's reactivity.

Data Summary: Recommended Storage Conditions

Proper storage is the most effective way to prevent the degradation of this compound.

FormStorage TemperatureRecommended DurationKey Precautions
Solid -20°C (preferred) or ≤4°CUp to 2 yearsStore in a desiccator or with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Protect from light.
Stock Solution -20°CUp to 1 monthPrepare in a dry, amine-free organic solvent (e.g., DMSO, DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of Solid this compound
  • Equilibration: Before opening, remove the vial of solid this compound from the freezer (-20°C) and place it in a desiccator at room temperature for at least 1 hour. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Atmosphere: If possible, handle the solid reagent under an inert atmosphere (e.g., in a glovebox or by flushing the vial with argon or nitrogen).

  • Dispensing: Quickly weigh the desired amount of the reagent using non-metallic spatulas to avoid potential reactions with the azide group.

  • Resealing and Storage: Tightly reseal the main vial, ensuring the cap is secure. Parafilm can be used for an extra seal. Place the vial back into a storage container with a fresh desiccant and return it to -20°C storage.

Protocol 2: Quality Control (QC) Test via Click Reaction

This protocol provides a functional check to confirm the reactivity of the azide group.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your potentially degraded this compound in dry DMSO.

    • Prepare a 10 mM stock solution of a control compound, such as Alkyne-TAMRA, in dry DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 5 µL of 10 mM this compound solution.

    • 5 µL of 10 mM Alkyne-TAMRA solution.

    • 85 µL of a suitable buffer (e.g., PBS, pH 7.4).

    • 5 µL of a freshly prepared Copper (II) Sulfate solution (20 mM in water).

    • 5 µL of a freshly prepared Sodium Ascorbate solution (100 mM in water).

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Spot a small amount of the reaction mixture onto a C18 reverse-phase TLC plate.

    • Develop the plate using a suitable mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Visualize the plate under a UV lamp. A successful reaction will show a new, slower-moving fluorescent spot corresponding to the Biotin-PEG11-TAMRA conjugate, with a decrease in the intensity of the original Alkyne-TAMRA spot. Unreacted Alkyne-TAMRA serves as a negative control.

Visual Guides

Hydrolysis_Pathway Main This compound (R-N3) Protonated Protonated Azide (R-N=N⁺=NH) Main->Protonated Undesirable Protonation H2O Moisture (H₂O) + Trace Acid (H⁺) H2O->Main Degraded Degraded/Unreactive Species + HN₃ (Hydrazoic Acid) Protonated->Degraded Decomposition Loss Loss of 'Click' Reactivity Degraded->Loss

Caption: Potential moisture-induced degradation pathway for this compound.

Storage_Workflow start Receive Product check_seal Inspect Vial Seal Is it intact? start->check_seal contact_supplier Contact Supplier check_seal->contact_supplier No store_solid Store Solid at -20°C with Desiccant check_seal->store_solid Yes need_solution Need to Use? store_solid->need_solution need_solution->store_solid No equilibrate Equilibrate to RT in Desiccator need_solution->equilibrate Yes weigh Weigh Solid & Prepare Solution in Dry Solvent (DMSO) equilibrate->weigh aliquot Aliquot into Single-Use Tubes weigh->aliquot store_aliquots Store Aliquots at -20°C aliquot->store_aliquots end Use in Experiment store_aliquots->end

References

Technical Support Center: Optimizing Biotin-PEG11-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG11-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for optimizing reaction conditions, with a focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent that contains a biotin moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group. It is primarily used in "click chemistry" to attach biotin to molecules containing an alkyne group. This process, known as biotinylation, is widely used for non-radioactive labeling and purification of proteins, nucleic acids, and other biomolecules. The azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules.[1][2]

Q2: What are the main types of reactions for this compound, and how do their incubation times differ?

This compound is predominantly used in two types of azide-alkyne cycloaddition "click" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne. It is known for its rapid kinetics but requires a copper(I) catalyst, which can be cytotoxic, making it ideal for in vitro applications like labeling protein lysates.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (like DBCO or BCN) instead of a simple terminal alkyne. It does not require a toxic copper catalyst, making it highly biocompatible and suitable for live-cell imaging and in vivo studies.[3] Generally, SPAAC reactions are slower than CuAAC.

Incubation times vary significantly between these two methods, as detailed in the table below.

Data Presentation: Comparison of CuAAC and SPAAC Reactions
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Incubation Time 30 minutes - 4 hours1 - 12 hours
Catalyst Required Yes (Copper(I))No
Relative Speed FastSlower
Biocompatibility Lower (due to copper toxicity)High
Primary Application In vitro labeling, cell lysatesLive-cell imaging, in vivo studies

Q3: My biotinylation yield is low. Should I simply increase the incubation time?

While insufficient incubation time can lead to low yields, it is often not the only factor. Before extending the incubation period, consider other critical parameters that can cause incomplete reactions. Extending the time from 1 hour to 4 hours or even overnight (for SPAAC) can be a valid strategy, but you should first verify the following:

  • Catalyst Integrity (CuAAC): The active catalyst is Cu(I), which can easily be oxidized to inactive Cu(II). Ensure your reducing agent (e.g., sodium ascorbate) solution is freshly prepared.

  • Reagent Concentration: Click reactions are concentration-dependent. Very dilute solutions can result in low efficiency and require significantly longer reaction times.

  • Buffer Composition: Avoid buffers containing copper-chelating agents like Tris or EDTA for CuAAC reactions, as they can sequester the copper catalyst. Phosphate-buffered saline (PBS) or HEPES are better choices.

  • Steric Hindrance: The alkyne group on your target biomolecule might be buried within its folded structure, making it inaccessible. Adding a denaturant like DMSO may be necessary to expose the reactive site.

If these factors have been addressed, optimizing the incubation time is a logical next step.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound reactions.

Problem: Low or No Biotinylation Signal

This is the most common issue, indicating an incomplete or failed reaction. Use the following flowchart and guide to diagnose the potential cause.

Mandatory Visualization: Troubleshooting Flowchart

Troubleshooting cluster_cu CuAAC Troubleshooting cluster_spaac SPAAC Troubleshooting start Low / No Signal check_reagents Check Reagent Quality & Storage start->check_reagents check_buffer Check Buffer Compatibility check_reagents->check_buffer Reagents OK check_cu CuAAC Specific Checks optimize_time Optimize Incubation Time check_cu->optimize_time fresh_ascorbate Use Fresh Reducing Agent (e.g., Sodium Ascorbate) check_spaac SPAAC Specific Checks check_spaac->optimize_time alkyne_reactivity Check Reactivity of Strained Alkyne increase_conc Increase Reactant Concentration optimize_time->increase_conc Still low yield result_ok Problem Solved increase_conc->result_ok Yield Improved check_buffer->check_cu Buffer OK (Using CuAAC) check_buffer->check_spaac Buffer OK (Using SPAAC) ligand_ratio Verify Ligand:Copper Ratio (e.g., THPTA) no_chelators Buffer Free of Chelators? (Tris, EDTA) side_reactions Assess Non-specific Binding (e.g., to Cysteine)

Caption: A logical flowchart for troubleshooting low-yield this compound reactions.

Problem: High Background or Non-Specific Labeling

  • Cause (CuAAC): Impurities in reagents or insufficient quenching of the reaction.

    • Solution: Ensure all unreacted biotin-azide is removed through a purification step like dialysis or size-exclusion chromatography post-reaction.

  • Cause (SPAAC): Some strained alkynes can react non-specifically with certain residues, such as cysteine, in biological samples.

    • Solution: If high background persists, pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) may be necessary. Alternatively, consider using a different, less reactive strained alkyne.

Experimental Protocols

The following are generalized starting protocols. Optimal concentrations and incubation times should be determined empirically for each specific application.

Protocol 1: CuAAC Biotinylation of Proteins in Cell Lysate

This protocol is adapted for labeling alkyne-modified proteins in a cellular lysate.

  • Reagent Preparation:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

    • Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution in water immediately before use. This solution is prone to oxidation and should not be stored.

  • Labeling Reaction:

    • To 50 µL of your protein lysate (typically 1-5 mg/mL), add the following reagents in order, vortexing briefly after each addition:

      • 100 µL of PBS buffer.

      • 2 µL of 10 mM this compound (final concentration ~130 µM).

      • 10 µL of 100 mM THPTA solution (final concentration ~6.5 mM).

      • 10 µL of 20 mM CuSO₄ solution (final concentration ~1.3 mM).

      • 10 µL of 300 mM Sodium Ascorbate to initiate the reaction (final concentration ~19.5 mM).

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle rotation. For complex substrates or low concentrations, this time may be extended to 2-4 hours.

  • Downstream Processing:

    • Stop the reaction and remove excess reagents by protein precipitation (e.g., with cold methanol/chloroform) or buffer exchange.

Protocol 2: SPAAC Biotinylation on Live Cells

This protocol describes the labeling of cell surface proteins functionalized with a strained alkyne (e.g., DBCO).

  • Reagent Preparation:

    • This compound: Prepare a 10 mM stock solution in DMSO. Dilute in a biocompatible buffer (e.g., PBS with 1% BSA) to the desired working concentration.

  • Cell Preparation:

    • Culture cells that have been metabolically or enzymatically labeled with a DBCO-containing molecule.

    • Wash the cells twice with cold PBS to remove media components.

  • Labeling Reaction:

    • Add the this compound solution to the cells at a final concentration of 25-100 µM.

  • Incubation:

    • Incubate the cells for 1-4 hours at 37°C or room temperature. Longer incubation times (up to 12 hours) may be required depending on the reactivity of the specific strained alkyne and the density of labeling sites.

  • Washing and Analysis:

    • Gently wash the cells three times with cold PBS to remove unreacted biotin-azide.

    • The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy (after labeling with a fluorescent streptavidin conjugate).

Mandatory Visualization: Reaction Schemes and Workflow

Reactions cluster_cuaac Copper-Catalyzed Reaction (CuAAC) cluster_spaac Strain-Promoted Reaction (SPAAC) Biotin_Azide_1 Biotin-PEG-N₃ Alkyne + R'C≡CH Triazole_1 Biotin-PEG-Triazole-R' Alkyne->Triazole_1 Catalyst Cu(I) Catalyst (30 min - 4h) Biotin_Azide_2 Biotin-PEG-N₃ DBCO + R'-DBCO Triazole_2 Biotin-PEG-Triazole-R' DBCO->Triazole_2 Time No Catalyst (1 - 12h)

Caption: Comparison of CuAAC and SPAAC reaction schemes for Biotin-PEG-Azide.

Workflow prep Prepare Alkyne-labeled Biomolecule reagents Prepare Click Reagents (Biotin-Azide, Catalyst, etc.) prep->reagents mix Mix Biomolecule and Reagents reagents->mix incubate Incubate (Optimize Time & Temperature) mix->incubate purify Purify Biotinylated Product (Remove excess reagents) incubate->purify analyze Analysis (Western Blot, Microscopy, etc.) purify->analyze

Caption: General experimental workflow for biotinylation using click chemistry.

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-PEG11-Azide vs. Biotin-PEG4-Azide for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the choices for biotinylation reagents, the selection between Biotin-PEG11-Azide and Biotin-PEG4-Azide is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of these two molecules, supported by their physicochemical properties and common experimental applications.

The fundamental difference between this compound and Biotin-PEG4-Azide lies in the length of the polyethylene glycol (PEG) spacer arm that connects the biotin molecule to the azide reactive group. This seemingly small structural variation can have significant implications for solubility, steric hindrance, and the efficiency of binding to streptavidin.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and Biotin-PEG4-Azide.

PropertyThis compoundBiotin-PEG4-Azide
Molecular Weight ~797.0 g/mol [1]~488.6 g/mol [2]
PEG Units 114
Spacer Arm Length ~50.4 Å[3]~19 atoms[2]
Solubility Soluble in DMSO, limited solubility in water[1]. The longer PEG chain generally enhances aqueous solubility.Soluble in DMSO and DMF. The PEG component enhances solubility and biocompatibility.

The Impact of PEG Linker Length on Performance

The length of the PEG linker is a crucial factor that influences the performance of biotin-azide reagents in various applications.

This compound: The longer PEG11 spacer arm provides several advantages. It offers increased hydrophilicity, which can improve the aqueous solubility of the entire conjugate, a particularly beneficial property when working with hydrophobic molecules. The extended linker also plays a critical role in minimizing steric hindrance, effectively distancing the biotin moiety from the conjugated biomolecule. This separation can facilitate more efficient binding of the biotin to the deep binding pocket of streptavidin, especially when biotinylating large or bulky proteins. Some studies suggest that longer PEG chains can provide a steric shield that may decrease immunogenicity and protect against proteolytic degradation.

Biotin-PEG4-Azide: The shorter PEG4 linker is suitable for applications where a more compact label is desired. While still providing a degree of separation to reduce steric hindrance compared to having no linker, it may be advantageous in scenarios where precise distance control is critical. In some contexts, excessively long linkers can potentially interfere with binding or lead to a slight decrease in binding affinity compared to free biotin. Therefore, for smaller target molecules or when minimal alteration of the target's hydrodynamic radius is preferred, Biotin-PEG4-Azide can be an effective choice.

Experimental Protocols

Both this compound and Biotin-PEG4-Azide are primarily utilized in "click chemistry" reactions for the biotinylation of alkyne-modified biomolecules. The following are detailed methodologies for a typical click chemistry reaction and a subsequent pull-down assay.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Protocol

This protocol is a general guideline for labeling alkyne-modified biomolecules with either this compound or Biotin-PEG4-Azide.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Biotin-PEG-Azide (PEG11 or PEG4) stock solution (10 mM in DMSO)

  • Triethylammonium acetate buffer (2 M, pH 7.0)

  • DMSO

  • Ascorbic Acid stock solution (5 mM, freshly prepared)

  • Copper (II)-TBTA stock solution (10 mM in 55% DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Reaction tubes

  • Vortexer

  • Centrifuge

Procedure:

  • In a reaction tube, dissolve the alkyne-modified biomolecule in water.

  • Add the 2 M triethylammonium acetate buffer to a final concentration of 0.2 M.

  • Add DMSO to the reaction mixture and vortex to mix.

  • Add the Biotin-PEG-Azide stock solution to the desired final concentration and vortex.

  • Add the required volume of the 5 mM Ascorbic Acid stock solution and vortex briefly.

  • Bubble inert gas through the solution for approximately 30 seconds to remove oxygen.

  • Add the required amount of the 10 mM Copper (II)-TBTA stock solution to catalyze the reaction.

  • Flush the tube with inert gas, cap it tightly, and vortex thoroughly. If precipitation is observed, the vial can be heated at 80°C for 3 minutes and then vortexed again.

  • Incubate the reaction at room temperature overnight.

  • The resulting biotinylated biomolecule can be purified from the reaction mixture by methods such as acetone precipitation (for oligonucleotides) or ethanol precipitation (for DNA), followed by centrifugation. Further purification can be achieved by RP-HPLC or PAGE.

Protein Pull-Down Assay Protocol

This protocol outlines a general workflow for using the biotinylated biomolecule (bait) to capture interacting proteins (prey) from a cell lysate.

Materials:

  • Biotinylated bait protein

  • Cell lysate containing potential prey proteins

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Binding buffer (e.g., 50 mM Tris pH 7.5, 150-300 mM NaCl, 0.05% NP-40)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

  • Incubation rotator

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with binding buffer.

  • Incubate the biotinylated bait protein with the equilibrated streptavidin beads to allow for binding. This is typically done for 1-2 hours at 4°C on a rotator.

  • Wash the beads with binding buffer to remove any unbound bait protein.

  • Add the cell lysate containing the prey proteins to the beads and incubate for 2-4 hours or overnight at 4°C on a rotator to allow for the bait-prey interaction.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the captured protein complexes from the beads by adding elution buffer and heating the sample.

  • The eluted proteins can then be analyzed by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the interacting prey proteins.

Visualizing Workflows and Concepts

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow_Pull_Down_Assay cluster_Biotinylation Biotinylation via Click Chemistry cluster_Pull_Down Pull-Down Assay Bait_Protein Alkyne-modified Bait Protein Click_Reaction CuAAC Click Reaction Bait_Protein->Click_Reaction Biotin_Azide Biotin-PEG-Azide (PEG4 or PEG11) Biotin_Azide->Click_Reaction Biotinylated_Bait Biotinylated Bait Protein Click_Reaction->Biotinylated_Bait Incubation_Binding Incubation & Binding Biotinylated_Bait->Incubation_Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation_Binding Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation_Binding Washing Washing Steps Incubation_Binding->Washing Elution Elution Washing->Elution Analysis Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Figure 1. Experimental workflow for a pull-down assay using a biotinylated bait protein.

Steric_Hindrance_Comparison cluster_PEG4 Biotin-PEG4-Azide cluster_PEG11 This compound Protein_PEG4 Large Protein Linker_PEG4 PEG4 Protein_PEG4->Linker_PEG4 Biotin_PEG4 Biotin Linker_PEG4->Biotin_PEG4 Streptavidin_PEG4 Streptavidin Biotin_PEG4->Streptavidin_PEG4 Potential Steric Hindrance Protein_PEG11 Large Protein Linker_PEG11 PEG11 Protein_PEG11->Linker_PEG11 Biotin_PEG11 Biotin Linker_PEG11->Biotin_PEG11 Streptavidin_PEG11 Streptavidin Biotin_PEG11->Streptavidin_PEG11 Improved Accessibility

Figure 2. Conceptual diagram illustrating the role of PEG linker length in reducing steric hindrance.

Conclusion

The choice between this compound and Biotin-PEG4-Azide is application-dependent. For applications involving large biomolecules or where maximizing solubility is a priority, the longer PEG11 linker is generally advantageous due to its ability to reduce steric hindrance and enhance hydrophilicity. Conversely, for experiments with smaller molecules or where a more compact biotin tag is preferred, the shorter PEG4 linker may be the more suitable option. Researchers should consider the specific requirements of their experimental system to select the optimal reagent for successful bioconjugation and subsequent detection or purification.

References

A Comparative Guide to Protein Labeling: Alternatives to Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating cellular pathways to developing targeted therapeutics. Biotin-PEG11-Azide, in conjunction with click chemistry, has been a valuable tool for this purpose. However, a range of alternative methods have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable protein labeling strategy.

Comparison of Protein Labeling Methods

The choice of a protein labeling method depends on various factors, including the nature of the protein, the desired site of labeling, the required efficiency, and the downstream application. Below is a summary of key quantitative parameters for this compound and its primary alternatives.

Labeling MethodTargetLabeling PrincipleTypical Labeling EfficiencySecond-Order Rate Constant (k₂)Key AdvantagesKey Disadvantages
This compound (CuAAC) Alkyne-modified amino acidsCopper(I)-catalyzed azide-alkyne cycloadditionHigh (>90%)~10³ - 10⁵ M⁻¹s⁻¹High specificity, bioorthogonal, stable triazole linkage.Requires copper catalyst (can be toxic to cells), requires genetic incorporation of unnatural amino acids.
Biotin-DBCO (SPAAC) Azide-modified amino acidsStrain-promoted azide-alkyne cycloadditionHigh (>90%)~1 M⁻¹s⁻¹Copper-free, bioorthogonal, high specificity.Slower kinetics than CuAAC, DBCO reagent can be bulky.
SNAP-tag SNAP-tag fusion proteinCovalent reaction with O⁶-benzylguanine (BG) substratesHigh (>95%)~2.8 x 10⁴ M⁻¹s⁻¹ for BG substrates[1]High specificity, covalent and irreversible labeling, variety of substrates available.Requires genetic fusion of a ~20 kDa tag, which may affect protein function.
HaloTag HaloTag fusion proteinCovalent reaction with chloroalkane (CA) substratesHigh (>95%)Up to ~10⁷ M⁻¹s⁻¹ with some rhodamine substrates[1][2]Very fast kinetics, high specificity, covalent and irreversible labeling, good for live-cell imaging.Requires genetic fusion of a ~33 kDa tag, which is larger than SNAP-tag.
Sortase-mediated Ligation LPXTG recognition motifEnzymatic transpeptidationVariable (74-95% with optimization)[3]kcat/Km ~23,000 M⁻¹s⁻¹ for pentamutant Sortase A[4]Site-specific labeling at N- or C-terminus, native peptide bond formation.Requires specific recognition sequence, reaction can be reversible (though strategies exist to drive it forward).
NHS-Ester Biotin Primary amines (Lysine, N-terminus)Nucleophilic acyl substitutionVariable (can be high but often heterogeneous)N/ASimple one-step procedure, does not require genetic modification.Low specificity (labels multiple sites), can lead to protein aggregation and loss of function.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and workflows of these labeling techniques, the following diagrams are provided.

Biotin_Azide_Click_Chemistry Protein Protein with Alkyne Group LabeledProtein Biotinylated Protein Protein->LabeledProtein Click Reaction BiotinAzide This compound BiotinAzide->LabeledProtein Copper Cu(I) Catalyst Copper->LabeledProtein

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Self_Labeling_Tags cluster_snap SNAP-tag cluster_halo HaloTag SNAP_Protein Protein-SNAP-tag Labeled_SNAP Labeled Protein SNAP_Protein->Labeled_SNAP Covalent Bond Formation BG_Substrate O⁶-Benzylguanine (BG) Substrate BG_Substrate->Labeled_SNAP Halo_Protein Protein-HaloTag Labeled_Halo Labeled Protein Halo_Protein->Labeled_Halo Covalent Bond Formation CA_Substrate Chloroalkane (CA) Substrate CA_Substrate->Labeled_Halo

Caption: Self-labeling tag mechanisms.

Sortase_Ligation Protein_LPXTG Protein-LPXTG SortaseA Sortase A Protein_LPXTG->SortaseA Glycine_Probe (Gly)n-Probe Glycine_Probe->SortaseA Labeled_Protein Labeled Protein SortaseA->Labeled_Protein Transpeptidation Cleaved_Peptide Cleaved G SortaseA->Cleaved_Peptide

Caption: Sortase-mediated protein ligation.

Experimental_Workflow Start Start Protein_Expression Protein Expression & Modification/Fusion Start->Protein_Expression Labeling_Reaction Labeling Reaction Protein_Expression->Labeling_Reaction Purification Purification of Labeled Protein Labeling_Reaction->Purification Analysis Downstream Analysis (e.g., SDS-PAGE, MS, Imaging) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for protein labeling.

Experimental Protocols

Detailed methodologies for the key alternative protein labeling techniques are provided below.

Protocol 1: SNAP-tag Labeling in Solution

This protocol is adapted from New England Biolabs documentation.

Materials:

  • Purified SNAP-tag fusion protein (up to 20 µM)

  • SNAP-tag substrate (e.g., SNAP-Biotin) stock solution (e.g., 3 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4, containing at least 1 mM DTT)

  • DMSO

  • Size-exclusion chromatography column or dialysis equipment (optional)

Procedure:

  • Prepare a stock solution of the SNAP-tag substrate by dissolving it in DMSO to a concentration of 3 mM.

  • Prepare the SNAP-tag fusion protein in the reaction buffer at a concentration of up to 20 µM.

  • Add the SNAP-tag substrate stock solution to the protein solution to a final concentration of 20-30 µM (a 1.5 to 5-fold molar excess over the protein).

  • Mix gently by pipetting and incubate the reaction for 1 hour at 25°C, protected from light.

  • (Optional) Remove unreacted substrate using a size-exclusion column or through dialysis.

  • The labeled protein is now ready for downstream applications.

Protocol 2: HaloTag Labeling of Live Cells

This protocol is a general guideline for labeling HaloTag fusion proteins in live mammalian cells.

Materials:

  • Mammalian cells expressing a HaloTag fusion protein

  • HaloTag ligand (e.g., HaloTag-TMR) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Imaging dish or plate

Procedure:

  • Culture the cells expressing the HaloTag fusion protein in a suitable imaging dish or plate.

  • Prepare a working solution of the HaloTag ligand by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

  • Remove the existing culture medium from the cells and replace it with the HaloTag ligand-containing medium.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging medium.

  • The cells are now labeled and ready for live-cell imaging.

Protocol 3: Sortase-mediated Ligation of a Purified Protein

This protocol describes a general procedure for the C-terminal labeling of a protein containing a LPXTG motif.

Materials:

  • Purified protein with a C-terminal LPXTG tag (e.g., LPETG)

  • (Gly)n-probe (e.g., GGG-Biotin)

  • Purified Sortase A (e.g., pentamutant for higher activity)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching solution (e.g., EDTA for calcium-dependent sortases)

  • Purification resin (e.g., Ni-NTA if the protein or sortase has a His-tag)

Procedure:

  • In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 50 µM), the (Gly)n-probe (e.g., 250 µM, 5-fold molar excess), and Sortase A (e.g., 5 µM, 0.1 molar equivalent to the protein) in the sortase reaction buffer.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quench the reaction by adding a chelating agent like EDTA if a calcium-dependent sortase was used.

  • Purify the labeled protein from the unreacted protein, probe, and Sortase A. If the protein of interest and the sortase have different affinity tags, tandem affinity purification can be employed.

Protocol 4: Copper-Free Click Chemistry (SPAAC) for Protein Labeling

This protocol outlines the labeling of an azide-modified protein with a DBCO-containing biotin probe.

Materials:

  • Purified protein containing an azide group (introduced via an unnatural amino acid)

  • DBCO-biotin stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column or dialysis equipment

Procedure:

  • Prepare a solution of the azide-modified protein in the reaction buffer.

  • Add the DBCO-biotin stock solution to the protein solution to a final concentration that is in 2-10 fold molar excess over the protein.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction is typically complete within this timeframe.

  • Remove the excess unreacted DBCO-biotin using a size-exclusion column or dialysis.

  • The biotinylated protein is now ready for use.

Conclusion

While this compound remains a powerful tool for protein labeling, a variety of robust alternatives are available to the modern researcher. Self-labeling tags like SNAP-tag and HaloTag offer exceptional specificity and efficiency, particularly for live-cell imaging, albeit at the cost of a genetically encoded tag. Enzymatic methods such as Sortase-mediated ligation provide a means for site-specific modification with the formation of a native peptide bond. For applications where genetic modification is not feasible, traditional methods like NHS-ester chemistry can be employed, though with a trade-off in specificity. The advent of copper-free click chemistry further expands the bioorthogonal toolkit, enabling efficient labeling in environments where copper toxicity is a concern. The selection of the optimal labeling strategy will ultimately be dictated by the specific experimental requirements, and the data and protocols presented in this guide are intended to facilitate an informed decision-making process.

References

Validating the Efficiency of Biotin-PEG11-Azide Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the success of downstream applications, from affinity purification to cellular imaging. Biotin-PEG11-Azide has emerged as a valuable tool for biotinylation, leveraging the power of bioorthogonal click chemistry for specific and high-yield conjugation to alkyne-modified targets. This guide provides a comprehensive comparison of methods to validate the conjugation efficiency of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the optimal validation strategy.

Methods for Validating Biotinylation Efficiency

Several well-established techniques can be employed to quantify the degree of biotinylation. The choice of method often depends on the nature of the target biomolecule (protein, nucleic acid, etc.), the required sensitivity, and the available instrumentation.

HABA Assay: The Colorimetric Standard

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, straightforward colorimetric method for estimating the mole-to-mole ratio of biotin to protein.[1][2] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[1][2]

Experimental Protocol: HABA Assay

  • Reagent Preparation: Prepare a solution of the HABA/Avidin mixture according to the manufacturer's instructions.[3] Typically, this involves dissolving a pre-made mixture in a phosphate buffer.

  • Sample Preparation: Ensure that any unconjugated biotin is removed from the biotinylated sample, for example, by dialysis or gel filtration.

  • Measurement:

    • In a cuvette or 96-well plate, measure the absorbance of the HABA/Avidin solution at 500 nm (A500).

    • Add a known volume of the biotinylated sample to the HABA/Avidin solution and mix thoroughly.

    • After a brief incubation, measure the absorbance at 500 nm again.

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to the biomolecule can be calculated based on the change in absorbance and the molar extinction coefficients of the HABA-avidin complex and free HABA.

Mass Spectrometry (MS): For Precise Quantification and Site Identification

Mass spectrometry offers a highly sensitive and accurate method to determine biotinylation efficiency. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify biotinylated peptides after proteolytic digestion of a protein sample. This technique not only confirms conjugation but can also pinpoint the specific site of biotinylation.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • For protein samples, perform in-solution or in-gel digestion (e.g., with trypsin) to generate peptides.

    • Enrich for biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • The mass spectrometer will detect the mass shift corresponding to the addition of the this compound moiety.

  • Data Analysis:

    • Identify biotinylated peptides by searching the MS/MS data against a protein database, including the mass of the biotinylation reagent as a variable modification.

    • Quantify the relative abundance of biotinylated versus unmodified peptides to determine the conjugation efficiency.

SDS-PAGE and Western Blot: A Qualitative Assessment

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting is a common technique to qualitatively confirm biotinylation. The binding of streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorescent dye to the biotinylated molecule allows for its detection. A "band shift" assay, where the biotinylated protein is pre-incubated with streptavidin before running on the gel, can also indicate successful conjugation due to the increased molecular weight of the complex.

Experimental Protocol: SDS-PAGE and Streptavidin Blot

  • SDS-PAGE: Separate the biotinylated and un-biotinylated control samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific binding.

  • Streptavidin Incubation: Incubate the membrane with a streptavidin-HRP or streptavidin-fluorophore conjugate.

  • Detection: Detect the signal using a chemiluminescent substrate (for HRP) or by measuring fluorescence. The presence of a band in the lane with the biotinylated sample, and its absence in the control, confirms successful conjugation.

Comparative Analysis of Validation Methods

Method Principle Pros Cons Throughput Cost
HABA Assay ColorimetricSimple, rapid, inexpensiveLower sensitivity, requires removal of free biotin, can be affected by interfering substancesHighLow
Mass Spectrometry (LC-MS) Mass-to-charge ratioHigh sensitivity and specificity, provides site-specific informationRequires specialized equipment and expertise, more time-consuming data analysisLow to MediumHigh
SDS-PAGE / Western Blot Size separation and affinity bindingWidely available, provides qualitative confirmationSemi-quantitative at best, band shift may not be apparent for small biotinylation reagentsMediumMedium
Fluorescent Assays Fluorescence displacementHigher sensitivity than HABA assayCan be more expensive than HABA, may require specific instrumentationHighMedium

Comparison of this compound with Alternative Biotinylation Reagents

This compound, utilizing click chemistry, offers distinct advantages over traditional biotinylation methods that primarily target primary amines (e.g., NHS esters).

Feature This compound (Click Chemistry) NHS-Ester Biotin Enzymatic Biotinylation (BirA-AviTag)
Specificity High: reacts specifically with alkyne groups.Low: reacts with any accessible primary amine (lysine residues, N-terminus).Very High: site-specific biotinylation at a defined AviTag sequence.
Reaction Conditions Mild, bioorthogonal.pH-dependent (typically pH 7-9).Requires specific enzyme (BirA), ATP, and magnesium.
Efficiency Generally high.Can be variable and lead to heterogeneous products.Very high, often >95%.
Control over Labeling High: labeling site is predetermined by the location of the alkyne group.Low: multiple biotin molecules can be attached to a single protein.High: results in a 1:1 protein-to-biotin ratio.
Applications Ideal for labeling in complex biological mixtures and when precise control over the labeling site is required.General protein and antibody labeling.Applications requiring homogenous and functionally intact proteins (e.g., SPR, single-molecule studies).

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the click chemistry conjugation and the workflows for the HABA and LC-MS validation methods.

G This compound Click Chemistry Conjugation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Biotin_PEG_Azide This compound Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biotin_PEG_Azide->Click_Reaction Alkyne_Molecule Alkyne-Modified Biomolecule Alkyne_Molecule->Click_Reaction Conjugate Biotinylated Biomolecule Click_Reaction->Conjugate G HABA Assay Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare_HABA_Avidin Prepare HABA/Avidin Solution Measure_Initial_Abs Measure A500 of HABA/Avidin Prepare_HABA_Avidin->Measure_Initial_Abs Prepare_Sample Prepare Biotinylated Sample (Remove Free Biotin) Add_Sample Add Biotinylated Sample Prepare_Sample->Add_Sample Measure_Initial_Abs->Add_Sample Measure_Final_Abs Measure Final A500 Add_Sample->Measure_Final_Abs Calculate_Efficiency Calculate Biotin Concentration & Molar Ratio Measure_Final_Abs->Calculate_Efficiency G LC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein_Digestion Proteolytic Digestion (e.g., Trypsin) Peptide_Enrichment Enrichment of Biotinylated Peptides with Streptavidin Beads Protein_Digestion->Peptide_Enrichment LC_Separation LC Separation of Peptides Peptide_Enrichment->LC_Separation MS_MS_Analysis MS and MS/MS Analysis LC_Separation->MS_MS_Analysis Database_Search Database Search for Biotinylated Peptides MS_MS_Analysis->Database_Search Quantification Quantification of Conjugation Efficiency Database_Search->Quantification

References

CuAAC vs. SPAAC: A Comparative Guide for Biotin-PEG11-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging bioconjugation techniques, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for molecules like Biotin-PEG11-Azide is a critical decision. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions to inform the selection of the optimal method for specific experimental needs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.Catalyst-free cycloaddition between a strained cyclooctyne and an azide.[1]
Biocompatibility Potential cytotoxicity due to the copper catalyst, which can be mitigated with ligands.[2]Excellent biocompatibility as it avoids the use of a toxic metal catalyst, making it ideal for in vivo and live-cell applications.[3]
Reaction Kinetics Generally very fast and tunable, with second-order rate constants influenced by the choice of ligand. Can be significantly faster than SPAAC.[1][3]Slower than CuAAC, with kinetics dependent on the structure of the cyclooctyne.
Reaction Yield Typically provides quantitative or near-quantitative yields.Can achieve high, often near-quantitative, yields.
Reactant Partners This compound + Terminal Alkyne This compound + Strained Cyclooctyne (e.g., DBCO, BCN)
Cost Terminal alkynes are generally less expensive.Strained cyclooctynes are typically more expensive.

Reaction Kinetics: A Quantitative Comparison

The efficiency of a bioorthogonal reaction is often measured by its second-order rate constant (k), which indicates how quickly the reactants form a product. A higher 'k' value signifies a faster reaction.

Table 1: Second-Order Rate Constants for CuAAC and SPAAC

Reaction TypeReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAAC Azide + Terminal Alkyne (with Cu(I) and ligand)~10
SPAAC Benzyl Azide + Bicyclononyne (BCN)~0.14
SPAAC Benzyl Azide + Dibenzocyclooctyne (DBCO/ADIBO)~0.3 - 1.0
SPAAC Benzyl Azide + Dibenzoannulated cyclooctyne (DIBO)~0.17

Note: Rate constants can vary depending on the specific azide, alkyne/cyclooctyne, solvent, temperature, and for CuAAC, the specific ligand and copper source used.

As the data indicates, CuAAC reactions, when properly catalyzed, can proceed significantly faster than SPAAC reactions. However, the development of new, highly reactive cyclooctynes continues to improve the kinetics of SPAAC.

Reaction Yields and Specificity

Both CuAAC and SPAAC are known for their high efficiency and specificity, often resulting in near-quantitative yields. In a proteomics study comparing the two methods for labeling O-GlcNAcylated proteins, CuAAC with a biotin-alkyne probe identified a higher number of proteins (229) compared to SPAAC with a biotin-cyclooctyne probe (188), suggesting a potentially higher labeling efficiency and accuracy for CuAAC in that specific context. However, the study also noted that the two methods were complementary, identifying an overlapping but not identical set of proteins.

A potential issue with SPAAC in some applications is the possibility of off-target reactions. For instance, strained alkynes can react with thiols, which may lead to a lower signal-to-noise ratio in certain biological environments.

Experimental Considerations and Protocols

The choice between CuAAC and SPAAC will heavily depend on the experimental system. For in vitro applications with purified biomolecules where speed is essential, CuAAC is often the preferred method. For live-cell imaging or in vivo studies where cytotoxicity is a major concern, SPAAC is the superior choice.

Experimental Workflow

The general workflow for biotinylating a target molecule with this compound using either CuAAC or SPAAC is similar, with the key difference being the alkyne partner and the requirement of a copper catalyst.

G cluster_target Target Molecule Preparation cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis Target Target Molecule with Alkyne or Cyclooctyne Mix Mix Target, this compound, and Catalyst (if CuAAC) Target->Mix BiotinAzide This compound BiotinAzide->Mix Catalyst Cu(I) Source + Ligand (for CuAAC only) Catalyst->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Biotinylated Product Incubate->Purify Analyze Analyze (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze

Caption: General experimental workflow for biotinylation using click chemistry.

Detailed Methodologies

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the biotinylation of an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • DMSO (optional, for dissolving reagents)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO₄: 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein to a final concentration of 10-50 µM.

    • This compound to a final concentration of 2-5 fold molar excess over the alkyne.

    • Premixed CuSO₄ and ligand solution. A common final concentration is 1 mM CuSO₄ and 1 mM ligand.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Remove excess reagents and byproducts using a suitable method such as spin desalting columns, dialysis, or HPLC.

Caption: Schematic of the CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for labeling an azide-modified biomolecule with a DBCO-containing reagent.

Materials:

  • Azide-modified biomolecule (in this case, the target would be modified with an azide, and the biotin with a cyclooctyne, or vice-versa). For this example, we assume the target has an azide and we are using a Biotin-PEG11-DBCO.

  • Biotin-PEG11-DBCO (or another suitable cyclooctyne)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Biotin-PEG11-DBCO: 10 mM in DMSO.

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

    • Add the Biotin-PEG11-DBCO stock solution to the biomolecule solution. A 2-10 fold molar excess of the DBCO reagent is common. The final DMSO concentration should typically be kept below 20%.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at around 310 nm.

  • Purification: Purify the biotinylated product from excess DBCO reagent using appropriate methods like size-exclusion chromatography or dialysis.

References

A Comparative Guide to the Cross-Reactivity Assessment of Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and molecular labeling, the specificity of a reagent is paramount. Biotinylation, a fundamental technique for the detection and purification of biomolecules, relies on the highly specific and robust interaction between biotin and streptavidin. However, the method of biotin attachment can influence the degree of non-specific labeling, or cross-reactivity, potentially leading to confounding results. This guide provides an objective comparison of Biotin-PEG11-Azide with a common alternative, NHS-Biotin, focusing on the assessment of their cross-reactivity. While direct comparative quantitative data for this compound is not extensively published, this guide presents expected performance based on the chemical reactivity of the labeling moieties and provides detailed experimental protocols for researchers to conduct their own assessments.

Understanding Biotinylation Chemistries

This compound utilizes "click chemistry," a bioorthogonal reaction. The azide group on the reagent specifically reacts with a terminal alkyne that has been metabolically or chemically incorporated into a target biomolecule. This high degree of specificity is the hallmark of click chemistry, minimizing off-target reactions with endogenous functional groups within the proteome.[1][2][3]

NHS-Biotin (N-hydroxysuccinimide ester of biotin) is a widely used amine-reactive biotinylation reagent. The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] Due to the abundance of primary amines on the surface of proteins, NHS-Biotin has the potential for broader and less specific labeling compared to bioorthogonal methods.

Quantitative Comparison of Biotinylation Reagents

The following table summarizes the expected performance of this compound compared to NHS-Biotin based on their reaction chemistries. The data presented is illustrative and intended to highlight the anticipated differences in specificity. Researchers are encouraged to generate their own data using the protocols provided below.

FeatureThis compoundNHS-BiotinRationale
Targeting Chemistry Bioorthogonal Azide-Alkyne CycloadditionAmine AcylationThis compound relies on the highly specific "click" reaction between an azide and an alkyne, which are not naturally present in most biological systems. NHS-Biotin targets abundant primary amines.
Target Residues Terminal AlkynesPrimary Amines (Lysine, N-terminus)The specificity of this compound is determined by the introduction of the alkyne group into the target molecule. NHS-Biotin reacts with any accessible primary amine.
Expected On-Target Labeling Efficiency High (dependent on alkyne incorporation)HighBoth reagents can achieve high labeling efficiency of their respective targets.
Expected Off-Target Binding (Cross-Reactivity) Very LowModerate to HighThe bioorthogonal nature of the azide-alkyne reaction minimizes off-target labeling. NHS esters can react with any exposed primary amine, leading to potential non-specific biotinylation.
Reaction Conditions Requires copper catalyst (for CuAAC) or strained alkyne (for SPAAC)Physiological pH (7-9)The reaction conditions for this compound are specific to the type of click chemistry employed. NHS-Biotin reactions are straightforward in standard buffers.

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of this compound and compare it with other biotinylation reagents, a combination of standard biochemical assays can be employed. Here, we provide detailed protocols for ELISA, Western Blotting, and Flow Cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol allows for the quantification of biotinylation on a specific target protein versus a non-target protein.

Objective: To compare the specific and non-specific labeling of a target protein (with incorporated alkyne) and a non-target control protein by this compound and NHS-Biotin.

Materials:

  • Target protein with a terminal alkyne group

  • Non-target control protein (without alkyne)

  • This compound

  • NHS-Biotin

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat separate wells of a 96-well plate with the target protein and the non-target control protein (e.g., 1-10 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Biotinylation:

    • Prepare solutions of this compound (with appropriate catalyst if necessary) and NHS-Biotin at various concentrations.

    • Add the biotinylation reagents to the wells containing the target and non-target proteins. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unreacted biotin.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Compare the signal intensity for the target protein versus the non-target protein for each biotinylation reagent. A higher ratio of target-to-non-target signal indicates higher specificity.

Western Blotting

This protocol provides a qualitative and semi-quantitative assessment of on-target and off-target biotinylation in a complex protein mixture.

Objective: To visualize the overall protein biotinylation profile in a cell lysate after treatment with this compound (in cells metabolically labeled with an alkyne-containing amino acid) and NHS-Biotin.

Materials:

  • Cells metabolically labeled with an alkyne-containing amino acid (for this compound)

  • Unlabeled control cells

  • This compound

  • NHS-Biotin

  • Lysis Buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • ECL substrate

Procedure:

  • Cell Treatment:

    • For this compound: Treat the alkyne-labeled cells with this compound.

    • For NHS-Biotin: Treat the unlabeled control cells with NHS-Biotin.

    • Include an untreated control for each cell type.

  • Cell Lysis: Lyse the cells using Lysis Buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system.

Data Analysis: Compare the banding patterns between the different treatment groups. This compound is expected to show a more specific banding pattern corresponding to the alkyne-labeled proteins, while NHS-Biotin may show a smear of many biotinylated proteins, indicating lower specificity.

Flow Cytometry

This protocol is designed to assess the specificity of cell surface biotinylation.

Objective: To compare the labeling of a specific cell surface protein (engineered to contain an alkyne) versus the non-specific labeling of the entire cell surface using this compound and NHS-Biotin.

Materials:

  • Cells expressing a target surface protein with an incorporated alkyne group

  • Control cells without the alkyne-modified protein

  • This compound

  • NHS-Biotin

  • Fluorescently labeled Streptavidin (e.g., Streptavidin-FITC)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in Flow Cytometry Staining Buffer.

  • Biotinylation:

    • Incubate the cells with this compound (and catalyst if needed) or NHS-Biotin for 30 minutes on ice.

    • Include unstained and no-biotinylation controls.

  • Washing: Wash the cells three times with cold Flow Cytometry Staining Buffer.

  • Streptavidin Staining: Incubate the cells with fluorescently labeled Streptavidin for 30 minutes on ice in the dark.

  • Washing: Wash the cells three times with cold Flow Cytometry Staining Buffer.

  • Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity.

Data Analysis: Compare the mean fluorescence intensity (MFI) of the target cells versus control cells for each biotinylation reagent. A larger difference in MFI between target and control cells for this compound would indicate higher specificity. NHS-Biotin is expected to label both cell types, resulting in a smaller MFI difference.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the cross-reactivity assessment protocols.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Biotinylation Reaction cluster_detection Detection p1 Coat Wells with Target and Non-Target Proteins p2 Wash p1->p2 p3 Block Wells p2->p3 r1 Add this compound or NHS-Biotin p3->r1 r2 Incubate r1->r2 r3 Wash to Remove Unreacted Biotin r2->r3 d1 Add Streptavidin-HRP r3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5 Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection_wb Detection s1 Cell Treatment with Biotinylation Reagents s2 Cell Lysis s1->s2 s3 Protein Quantification s2->s3 e1 SDS-PAGE s3->e1 e2 Western Transfer e1->e2 dw1 Block Membrane e2->dw1 dw2 Incubate with Streptavidin-HRP dw1->dw2 dw3 Wash dw2->dw3 dw4 Add ECL Substrate dw3->dw4 dw5 Visualize Bands dw4->dw5 Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis c1 Harvest and Wash Cells l1 Biotinylation with This compound or NHS-Biotin c1->l1 l2 Wash l1->l2 l3 Stain with Fluorescent Streptavidin l2->l3 l4 Wash l3->l4 a1 Analyze by Flow Cytometry l4->a1

References

A Head-to-Head Comparison: Biotin-PEG11-Azide vs. Cleavable Biotin Linkers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology and drug discovery, the precise isolation and identification of target biomolecules are paramount. Biotin-streptavidin affinity purification is a cornerstone technique, and the choice of biotinylation reagent can significantly impact experimental outcomes. This guide provides an objective comparison between the non-cleavable Biotin-PEG11-Azide linker and a range of cleavable biotin linkers, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal tool for their needs.

Executive Summary

This compound is a non-cleavable biotinylation reagent featuring a polyethylene glycol (PEG) spacer and an azide group for "click" chemistry applications. Its stable, covalent linkage is advantageous for applications where the biotin tag does not interfere with downstream analysis or where the entire complex is the subject of study.

Cleavable biotin linkers , in contrast, incorporate a labile bond (e.g., disulfide, acid-labile, photocleavable) between the biotin moiety and the reactive group. This feature allows for the gentle elution of the captured biomolecule, leaving the biotin tag behind on the affinity matrix. This is particularly beneficial in proteomics and mass spectrometry-based applications where the presence of the bulky biotin group can hinder analysis and where recovery of the native biomolecule is desired.

Quantitative Performance Comparison

The choice between a non-cleavable and a cleavable linker often hinges on the requirements of downstream analytical techniques. For mass spectrometry-based proteomics, the ability to remove the biotin tag is crucial for improved peptide identification and quantification.

FeatureThis compound (Non-cleavable)DADPS Linker (Acid-cleavable)Disulfide LinkerPhotocleavable Linker
Cleavage Method N/A (Stable Linkage)10% Formic Acid[1][2]Reducing agents (e.g., DTT, TCEP)[3]UV light (e.g., 365 nm)[1]
Cleavage Efficiency N/A>98% with 10% formic acid for 0.5 h[1]Variable, can be high with sufficient reductant concentration and incubation time.Dependent on UV intensity and duration.
Residual Mass Entire linker remains attached143 Da188.25 Da (after reduction and alkylation)Varies by linker structure
Identified Proteins Lower in some proteomics studiesOver 50% more proteins identified and quantified compared to non-cleavable linkers in a BONCAT study.Generally effective, but can be prone to premature cleavage in reducing cellular environments.Offers precise temporal control of cleavage.
Key Advantage Stable, permanent labelingMild cleavage, high protein recovery, small residual tag.Mild cleavage conditions.Spatially and temporally controlled cleavage.
Key Disadvantage Biotin interference in MS, harsh elutionPotential for side reactions with acid-labile molecules.Susceptible to reduction in cellular environments.Potential for UV-induced damage to biomolecules.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is key to understanding the practical differences between these linkers.

General Workflow for Target Identification using Biotin-Azide Probes cluster_labeling Labeling cluster_capture Affinity Capture cluster_elution Elution & Analysis Target Target Biomolecule (with alkyne group) Click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Target->Click Probe This compound or Cleavable Biotin-Azide Probe->Click LabeledTarget Biotinylated Target Click->LabeledTarget Lysate Cell Lysate containing Biotinylated Target LabeledTarget->Lysate Binding Binding Lysate->Binding Beads Streptavidin-coated Beads Beads->Binding CapturedComplex Captured Biotinylated Target on Beads Binding->CapturedComplex Wash Wash to remove non-specific binders CapturedComplex->Wash Elution Elution Wash->Elution Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Analysis

Caption: General experimental workflow for target identification.

Comparison of Elution Strategies cluster_non_cleavable Non-Cleavable (this compound) cluster_cleavable Cleavable Linkers CapturedComplex Captured Biotinylated Target on Beads HarshElution Harsh Denaturing Conditions (e.g., 8M Guanidine-HCl, boiling in SDS) CapturedComplex->HarshElution MildCleavage Mild Cleavage Conditions (Acid, Reductant, or UV Light) CapturedComplex->MildCleavage ElutedComplex Eluted Biotinylated Peptide/Protein HarshElution->ElutedComplex ElutedNative Eluted Native Peptide/Protein (Biotin remains on beads) MildCleavage->ElutedNative

Caption: Elution strategies for non-cleavable vs. cleavable linkers.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific experimental systems.

Protocol 1: Affinity Purification of Biotinylated Proteins
  • Bead Preparation:

    • Resuspend streptavidin magnetic beads by vortexing.

    • Transfer the desired volume of beads to a microfuge tube.

    • Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

    • Equilibrate the beads by washing three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).

  • Binding of Biotinylated Sample:

    • Add the cell lysate containing the biotinylated protein of interest to the equilibrated beads.

    • Incubate for at least 30 minutes at room temperature or 4°C with gentle rotation to allow binding.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., RIPA buffer, 1M KCl, 0.1M Na2CO3, 2M Urea).

Protocol 2: On-Bead Digestion and Elution (for Mass Spectrometry)

This protocol is commonly used for both cleavable and non-cleavable linkers when peptide-level analysis is desired. For non-cleavable linkers, this is a primary method of elution.

  • Reduction and Alkylation:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate free thiols.

  • Proteolytic Digestion:

    • Add trypsin (or another protease) to the bead slurry (e.g., 1 µg of trypsin).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a solution like 80% acetonitrile/20% TFA to recover any remaining peptides.

Protocol 3: Cleavage of Linkers for Elution

This protocol is specific to cleavable linkers and aims to release the captured protein in its intact or near-native state.

  • For Acid-Cleavable Linkers (e.g., DADPS):

    • After washing, resuspend the beads in 10% formic acid.

    • Incubate at room temperature for 30 minutes with gentle mixing.

    • Pellet the beads and collect the supernatant containing the eluted protein.

  • For Disulfide-Based Linkers:

    • After washing, resuspend the beads in a buffer containing a reducing agent (e.g., 50 mM DTT or 10 mM TCEP).

    • Incubate at room temperature for 10-30 minutes.

    • Pellet the beads and collect the supernatant.

  • For Photocleavable Linkers:

    • After washing, resuspend the beads in a suitable buffer.

    • Expose the bead slurry to UV light at the recommended wavelength (e.g., 365 nm) for the specified duration.

    • Pellet the beads and collect the supernatant.

Conclusion

The choice between this compound and cleavable biotin linkers is application-dependent. For experiments where a stable, permanent tag is required and downstream analysis is not hampered by the presence of biotin, this compound is a robust choice. However, for applications such as proteomics and the functional analysis of purified proteins, the advantages of cleavable linkers are clear. They allow for the mild elution of target molecules, reduce sample complexity for mass spectrometry, and ultimately lead to higher confidence in protein identification and characterization. Among the cleavable options, acid-cleavable linkers like DADPS have shown superior performance in some quantitative proteomics studies, offering high cleavage efficiency and leaving a small residual mass. Researchers should carefully consider the specific requirements of their experimental design to make an informed decision.

References

A Comparative Guide to Mass Spectrometry Analysis of Biotin-PEG11-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging chemical proteomics, the selection of an appropriate biotinylation reagent is a critical determinant of experimental success. This guide provides an objective comparison of Biotin-PEG11-Azide with alternative labeling reagents for mass spectrometry-based protein analysis. We will delve into their respective performances, supported by experimental data and detailed protocols, to empower you in making an informed decision for your research needs.

Introduction to this compound Labeling

This compound is a popular reagent for the biotinylation of proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This bioorthogonal reaction allows for the specific labeling of alkyne-modified proteins, which can be introduced metabolically using non-canonical amino acid tagging (NCAT) or through chemical modification. The key features of this compound include a terminal azide group for click chemistry, a long polyethylene glycol (PEG) spacer (11 ethylene glycol units), and a biotin moiety for high-affinity capture by streptavidin-based resins. The long PEG linker is designed to enhance solubility and minimize steric hindrance, thereby improving the accessibility of the biotin tag for efficient enrichment.

Comparison with Alternative Biotinylation Reagents

The performance of this compound is best understood in the context of its alternatives. These can be broadly categorized into reagents with varying PEG spacer lengths, cleavable linkers, and different reactive chemistries.

1. Biotin-PEG-Azide Reagents with Shorter PEG Spacers (e.g., Biotin-PEG3/4/5-Azide):

The length of the PEG spacer can influence both the efficiency of the click reaction and the subsequent enrichment. While a longer spacer like in PEG11 is generally thought to improve streptavidin binding by overcoming steric hindrance, shorter PEG linkers have also been used effectively.

2. Cleavable Biotin Reagents:

A significant challenge in biotin-streptavidin-based enrichment is the harsh conditions required to elute the captured proteins, which can lead to the co-elution of non-specifically bound contaminants. Cleavable linkers address this issue by allowing the release of labeled proteins under mild conditions, leaving the biotin tag bound to the resin. Common cleavable moieties include disulfide bonds (reducible), diazobenzene groups (reducible), and acid-labile linkers.

3. NHS-Ester Biotin Reagents (e.g., Sulfo-NHS-Biotin, Sulfo-NHS-SS-Biotin):

N-hydroxysuccinimide (NHS) esters react with primary amines (lysine residues and N-termini) on the protein surface. These reagents are widely used for cell surface proteomics. Sulfo-NHS-SS-Biotin contains a cleavable disulfide bond.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and its alternatives based on published studies. Direct head-to-head comparisons are limited, and performance can be context-dependent.

FeatureThis compoundBiotin-PEG4-AzideCleavable Biotin-Azide (DADPS-based)Sulfo-NHS-SS-Biotin
Labeling Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Amine-reactive NHS ester
Specificity High (targets alkyne-modified proteins)High (targets alkyne-modified proteins)High (targets alkyne-modified proteins)Moderate (targets accessible primary amines)
Linker Type Non-cleavableNon-cleavableAcid-cleavableReducible (disulfide)
Elution Conditions Harsh (e.g., boiling in SDS-PAGE buffer)Harsh (e.g., boiling in SDS-PAGE buffer)Mild (e.g., 10% formic acid)[1]Mild (e.g., reducing agents like DTT)
Peptide Identification Yield Generally good; long PEG may aid in solubility.Good; a study comparing PEG3, 4, and 5-azides showed high identification rates.[2]Excellent; outperforms other methods in enrichment efficiency and identification yield.[3]Good, but modification of lysines can interfere with tryptic digestion.[4]
Enrichment Efficiency HighHighVery High[3]High
Background Binding Can be an issue due to harsh elutionCan be an issue due to harsh elutionLower due to mild elutionCan be an issue; depends on washing stringency.
Mass Tag after Cleavage N/AN/ASmall (e.g., 143 Da for DADPS)Small (mass of the remaining linker fragment)

Experimental Workflows and Protocols

To provide a practical context, we present a generalized workflow for the mass spectrometry analysis of biotin-labeled proteins, followed by specific protocols for this compound labeling and a comparison with a cleavable reagent.

General Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_processing Sample Processing cluster_analysis Analysis protein_labeling Protein Labeling (e.g., with this compound) lysis Cell Lysis protein_labeling->lysis enrichment Streptavidin Affinity Purification lysis->enrichment washing Washing enrichment->washing elution Elution of Biotinylated Proteins washing->elution digestion Proteolytic Digestion (e.g., Trypsin) elution->digestion peptide_cleanup Peptide Cleanup (e.g., C18 desalting) digestion->peptide_cleanup lc_msms LC-MS/MS Analysis peptide_cleanup->lc_msms data_analysis Data Analysis (Protein Identification & Quantification) lc_msms->data_analysis

Caption: General workflow for mass spectrometry analysis of biotin-labeled proteins.

Protocol 1: Labeling and Enrichment with this compound

This protocol is a representative procedure for labeling alkyne-modified proteins in a cell lysate using this compound followed by enrichment.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., 2X SDS-PAGE loading buffer)

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following reagents in order:

      • This compound to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins using methanol/chloroform or acetone to remove excess reagents.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% Triton X-100).

    • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS containing 1% SDS, followed by 3 washes with PBS).

  • Elution:

    • Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or subjected to in-solution digestion after buffer exchange.

    • Digest the proteins with trypsin overnight at 37°C.

    • Desalt the resulting peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Comparison with a Cleavable Biotin-Azide Reagent

For comparison, a similar workflow would be followed for a cleavable biotin-azide reagent, with the key difference being the elution step.

Modified Elution Step for an Acid-Cleavable Linker (e.g., DADPS-based):

  • After the washing steps, resuspend the beads in 10% formic acid and incubate for 30 minutes at room temperature with gentle agitation.

  • Pellet the beads and collect the supernatant containing the released proteins.

  • Neutralize the eluate before proceeding to proteolytic digestion.

Mass Spectrometry Analysis

The prepared peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Diagram for a Typical Proteomics Data Analysis Workflow

data_analysis_workflow raw_data Raw MS Data (.raw) peak_picking Peak Picking & Centroiding raw_data->peak_picking database_search Database Search (e.g., Mascot, Sequest) peak_picking->database_search peptide_identification Peptide-Spectrum Matching (PSM) database_search->peptide_identification fasta_db Protein Sequence Database (FASTA) fasta_db->database_search fdr_analysis False Discovery Rate (FDR) Analysis peptide_identification->fdr_analysis protein_inference Protein Inference fdr_analysis->protein_inference quantification Protein Quantification (Label-free or Labeled) protein_inference->quantification bioinformatics Bioinformatics Analysis (e.g., Pathway Analysis) quantification->bioinformatics

Caption: A typical data analysis workflow for mass spectrometry-based proteomics.

LC-MS/MS Parameters (Example):

  • LC System: UltiMate 3000 RSLCnano System (Thermo Fisher Scientific)

  • Column: Acclaim PepMap C18 column (75 µm x 15 cm, 2 µm)

  • Gradient: 90-minute gradient from 4% to 40% acetonitrile in 0.1% formic acid.

  • Mass Spectrometer: Q Exactive HF Orbitrap Mass Spectrometer (Thermo Fisher Scientific)

  • MS1 Resolution: 60,000

  • MS2 Resolution: 15,000

  • Data-Dependent Acquisition: Top 20 most intense precursor ions selected for HCD fragmentation.

Database Search Parameters:

  • Enzyme: Trypsin (up to 2 missed cleavages)

  • Fixed Modification: Carbamidomethyl (C)

  • Variable Modifications: Oxidation (M), this compound adduct on alkyne-containing amino acids.

  • Database: SwissProt (Human)

  • FDR: 1% at the peptide and protein level.

Conclusion and Recommendations

The choice between this compound and its alternatives depends on the specific experimental goals and constraints.

  • This compound is a robust choice for general applications where high enrichment efficiency is desired and the potential for co-elution of contaminants with harsh elution conditions is manageable. The long PEG spacer may offer advantages in terms of solubility and accessibility for streptavidin binding.

  • Biotin-PEG-Azides with shorter linkers can also be effective and may be a more cost-effective option. The "MixClick" approach using multiple PEG-azide reagents can increase the confidence in peptide identification.

  • Cleavable biotin-azide reagents are highly recommended for experiments where minimizing non-specific background is critical and the identification of low-abundance proteins is a priority. The mild elution conditions significantly improve the purity of the enriched sample.

  • NHS-ester biotin reagents are the standard for non-specific labeling of cell surface proteins. However, the modification of lysine residues can complicate downstream analysis by interfering with tryptic digestion.

For researchers aiming for the highest purity and identification yield, particularly in complex samples, a cleavable biotin-azide reagent is likely the superior choice. However, for established workflows and applications where non-specific binding can be controlled through stringent washing, This compound remains a reliable and effective tool. Careful optimization of the experimental protocol, including washing and elution steps, is crucial for maximizing the performance of any biotinylation reagent.

References

A Researcher's Guide to Quantifying Biotin Incorporation: A Comparison of the HABA Assay and Alternative Methods for Molecules Labeled with Biotin-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the accurate quantification of biotin incorporation is a critical step to ensure the reliability and reproducibility of downstream applications. This guide provides an objective comparison of the widely used HABA assay with alternative quantification methods for molecules labeled with Biotin-PEG11-Azide, a versatile biotinylation reagent.

This compound is a valuable tool in bioconjugation, featuring a biotin moiety for detection or purification, a hydrophilic PEG spacer to enhance solubility and minimize steric hindrance, and an azide group for "click chemistry" ligation to alkyne-modified molecules.[1][2][3][4][5] Once a biomolecule is labeled using this reagent, determining the degree of biotinylation is essential for quality control and for optimizing reaction conditions. The most common method for this is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. However, several alternative methods have emerged, offering advantages in sensitivity and convenience.

This guide will delve into the principles, protocols, and performance of the HABA assay and its key alternatives, supported by experimental data to aid in the selection of the most suitable method for your research needs.

The HABA Assay: A Classic Colorimetric Approach

The HABA assay is a rapid and straightforward colorimetric method for estimating the amount of biotin in a sample. The principle relies on the displacement of the HABA dye from the biotin-binding sites of avidin. The HABA-avidin complex has a distinct absorbance at 500 nm. Due to the exceptionally high affinity of biotin for avidin (Kd ≈ 10⁻¹⁵ M), which is significantly stronger than the HABA-avidin interaction (Kd ≈ 10⁻⁶ M), biotin will readily displace the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.

The general workflow for the HABA assay involves preparing a HABA-avidin solution and measuring the change in absorbance upon addition of the biotinylated sample.

HABA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HABA_Avidin Prepare HABA/Avidin Solution Measure_Initial_A500 Measure Initial Absorbance at 500 nm HABA_Avidin->Measure_Initial_A500 Add_Sample Add Biotinylated Sample Measure_Initial_A500->Add_Sample Incubate Incubate Add_Sample->Incubate Measure_Final_A500 Measure Final Absorbance at 500 nm Incubate->Measure_Final_A500 Calculate_Delta_A500 Calculate Change in Absorbance (ΔA500) Measure_Final_A500->Calculate_Delta_A500 Determine_Biotin Determine Biotin Concentration Calculate_Delta_A500->Determine_Biotin

Figure 1. HABA Assay Experimental Workflow.

Alternative Methods for Biotin Quantification

While the HABA assay is widely used, it has limitations, including relatively low sensitivity and potential interference from colored or turbid samples. Several alternative methods have been developed to address these shortcomings.

Fluorescence-based assays offer significantly higher sensitivity compared to the colorimetric HABA assay. These assays often employ a fluorescently labeled avidin or streptavidin. The principle can vary, with some kits using a fluorescence resonance energy transfer (FRET) system. In one common format, a quencher dye is pre-bound to a fluorescently labeled avidin. When a biotinylated sample is introduced, it displaces the quencher, leading to an increase in fluorescence that is proportional to the biotin concentration.

The QuantTag™ Biotin Kit from Vector Laboratories offers a distinct chemical approach that does not rely on the avidin-biotin interaction. This method involves a chemical reaction with the biotin molecule itself, resulting in a colored product that can be quantified spectrophotometrically. A key advantage of this method is its insensitivity to steric hindrance, which can be a problem in avidin-based assays when biotin is incorporated into sterically hindered positions within a large molecule.

Head-to-Head Comparison of Biotin Quantification Methods

The choice of a biotin quantification assay depends on several factors, including the required sensitivity, sample type, available equipment, and cost. The following table summarizes the key features of the HABA assay and its alternatives.

FeatureHABA AssayFluorescence-Based AssaysQuantTag™ Biotin Kit
Principle Colorimetric (Absorbance Decrease)Fluorometric (Fluorescence Increase)Colorimetric (Chemical Reaction)
Sensitivity Micromolar (µM) rangePicomolar (pM) to Nanomolar (nM) rangeNanomolar (nM) range
Throughput Moderate to High (Microplate compatible)High (Microplate compatible)High (Microplate compatible)
Speed Rapid (minutes)Rapid (minutes)Moderate
Ease of Use SimpleSimpleModerate
Interference Colored/turbid samples, potassium-containing buffersChromophoric proteins, albuminLess susceptible to steric hindrance
Cost LowModerate to HighModerate

Experimental Protocols

This protocol is adapted from commercially available kits.

  • Reagent Preparation:

    • Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in a phosphate buffer.

    • Prepare a series of biotin standards of known concentrations.

    • Ensure the biotinylated sample (e.g., protein labeled with this compound) is free of unconjugated biotin by dialysis or gel filtration.

  • Assay Procedure:

    • Pipette 180 µL of the HABA/Avidin working solution into each well of a 96-well microplate.

    • Add 20 µL of the biotin standards and the biotinylated samples to their respective wells. For a negative control, add 20 µL of the sample buffer.

    • Mix the contents of the wells by shaking on a plate shaker for 30-60 seconds.

  • Data Acquisition and Analysis:

    • Read the absorbance at 500 nm using a microplate reader.

    • Subtract the absorbance of the negative control from the absorbance of the standards and samples.

    • Create a standard curve by plotting the change in absorbance against the known biotin concentrations.

    • Determine the biotin concentration in the unknown samples by interpolating from the standard curve.

HABA_Protocol_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Reagents Prepare HABA/Avidin Solution and Biotin Standards Add_HABA_Avidin Add 180 µL HABA/Avidin to Microplate Wells Prep_Reagents->Add_HABA_Avidin Prep_Sample Prepare Biotinylated Sample (Remove Free Biotin) Add_Samples Add 20 µL Standards and Samples to Wells Prep_Sample->Add_Samples Add_HABA_Avidin->Add_Samples Mix Mix on Plate Shaker Add_Samples->Mix Read_A500 Read Absorbance at 500 nm Mix->Read_A500 Calc_Conc Calculate Biotin Concentration from Standard Curve Read_A500->Calc_Conc

Figure 2. HABA Assay Protocol Workflow.

This is a general protocol based on commercially available kits.

  • Reagent Preparation:

    • Prepare the fluorescent reporter solution (e.g., fluorescently labeled avidin with a quencher) as per the kit instructions.

    • Prepare a series of biotin standards.

    • Ensure the biotinylated sample is free of unconjugated biotin.

  • Assay Procedure:

    • Pipette 90 µL of the fluorescent reporter solution into each well of a black, opaque 96-well microplate.

    • Add 10 µL of the biotin standards and biotinylated samples to their respective wells.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).

    • Create a standard curve by plotting the fluorescence intensity against the known biotin concentrations.

    • Determine the biotin concentration in the unknown samples from the standard curve.

Conclusion

The quantification of biotin incorporation is a crucial step in ensuring the quality and consistency of biotinylated molecules. The HABA assay remains a popular choice due to its simplicity and low cost. However, for applications requiring higher sensitivity or for samples where steric hindrance may be a concern, fluorescence-based assays and the QuantTag™ Biotin Kit, respectively, present superior alternatives. By understanding the principles and protocols of these different methods, researchers can select the most appropriate assay to obtain accurate and reliable quantification of biotin incorporation for their specific experimental needs.

References

A Researcher's Guide to Biotin-PEG-Azide Linkers: A Comparative Analysis of Hydrophilicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The hydrophilicity of these linkers can significantly influence the solubility, stability, and in vivo performance of the final conjugate. This guide provides a detailed comparison of the hydrophilicity of different Biotin-PEG-Azide linkers, supported by experimental data and protocols, to facilitate informed decision-making in your research.

The incorporation of polyethylene glycol (PEG) spacers in biotin-azide linkers is a widely adopted strategy to enhance the water solubility of the linker and the resulting bioconjugate. The length of the PEG chain is directly proportional to the hydrophilicity of the linker; a longer PEG chain results in a more hydrophilic molecule. This increased hydrophilicity can mitigate issues of aggregation and rapid clearance often associated with hydrophobic payloads, thereby improving the pharmacokinetic profile of the conjugate.[1][2]

Quantitative Comparison of Biotin-PEG-Azide Linker Hydrophilicity

The following table summarizes the key hydrophilicity parameters for various Biotin-PEG-Azide linkers. The data for Biotin-PEG3-Azide is based on available information, while the trends for other linkers are extrapolated based on the established principle that hydrophilicity increases with PEG chain length.

LinkerMolecular Weight ( g/mol )Number of PEG UnitsWater Solubility (mg/mL)XLogP3Hydrophilicity Trend
Biotin-Azide 326.40Sparingly soluble[3]-Least Hydrophilic
Biotin-PEG3-Azide 444.55344.450.5More Hydrophilic
Biotin-PEG4-Azide 488.64> 44.45 (Expected)< 0.5 (Expected)Increasing Hydrophilicity
Biotin-dPEG®11-Azide -11Water-solubleLower (Expected)Very Hydrophilic
Biotin-PEG-Azide (MW 2000) ~2000~45Highly water-soluble (Expected)Significantly Lower (Expected)Most Hydrophilic

Experimental Protocols

To empirically determine and compare the hydrophilicity of different Biotin-PEG-Azide linkers, the following experimental protocols can be employed.

Determination of Aqueous Solubility

This protocol outlines a method to determine the maximum concentration of a Biotin-PEG-Azide linker that can be dissolved in an aqueous buffer.

Materials:

  • Biotin-PEG-Azide linkers (e.g., PEG3, PEG4, PEG11)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Add an excess amount of the Biotin-PEG-Azide linker to a pre-measured volume of PBS (e.g., 1 mL) in a microcentrifuge tube.

  • Vortex the tube vigorously for 2 minutes to facilitate dissolution.

  • Place the tube on a rotator and incubate at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at 14,000 x g for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at a predetermined wavelength (if the linker has a chromophore) or use a suitable assay (e.g., HABA assay for biotin) to determine the concentration.

  • Calculate the water solubility in mg/mL.

Comparative Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. A more hydrophilic molecule will have a shorter retention time on the HIC column.

Materials:

  • Biotin-PEG-Azide linkers

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dissolve each Biotin-PEG-Azide linker in Mobile Phase A to a final concentration of 1 mg/mL.

  • Inject a standard volume (e.g., 20 µL) of the sample onto the column.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Record the retention time for each linker. A shorter retention time indicates greater hydrophilicity.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Cell Surface Protein Labeling

The following diagram illustrates a common experimental workflow where Biotin-PEG-Azide linkers are used for cell surface protein labeling and subsequent affinity purification. The choice of PEG linker length can impact the efficiency of labeling and the solubility of the labeled proteins.

G cluster_0 Cell Culture and Metabolic Labeling cluster_1 Cell Surface Biotinylation cluster_2 Protein Extraction and Affinity Purification cluster_3 Downstream Analysis node_A 1. Culture cells with an alkyne-modified sugar node_B 2. Wash cells to remove unincorporated sugar node_A->node_B node_C 3. Incubate cells with Biotin-PEG-Azide linker node_B->node_C node_D 4. Click Chemistry Reaction: Azide reacts with Alkyne node_C->node_D node_E 5. Lyse cells to extract proteins node_D->node_E node_F 6. Incubate lysate with Streptavidin beads node_E->node_F node_G 7. Wash beads to remove non-specific binders node_F->node_G node_H 8. Elute biotinylated proteins node_G->node_H node_I 9. SDS-PAGE and Western Blot node_H->node_I node_J 10. Mass Spectrometry node_H->node_J

Caption: Workflow for cell surface protein labeling and analysis.

Relationship Between PEG Chain Length and Hydrophilicity

The following diagram illustrates the direct relationship between the length of the PEG chain in a Biotin-PEG-Azide linker and its resulting hydrophilicity, which in turn affects key properties of the bioconjugate.

G cluster_0 Linker Property cluster_1 Physicochemical Property cluster_2 Resulting Bioconjugate Properties node_A PEG Chain Length node_B Hydrophilicity node_A->node_B Increases node_C Increased Solubility node_B->node_C node_D Reduced Aggregation node_B->node_D node_E Improved Pharmacokinetics node_B->node_E

Caption: Impact of PEG chain length on linker hydrophilicity.

References

A Researcher's Guide to Functional Validation of Biotin-PEG11-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the functional integrity of a labeled protein is paramount. This guide provides an objective comparison of Biotin-PEG11-Azide for protein labeling with alternative methods, supported by experimental data and detailed protocols to ensure the retention of biological activity.

The covalent attachment of biotin to a protein, or biotinylation, is a cornerstone technique for protein detection, purification, and immobilization. The choice of biotinylation reagent is critical, as the labeling chemistry and the nature of the linker can significantly impact the protein's function. This compound, which utilizes "click chemistry" for conjugation, offers a high degree of specificity and control compared to traditional amine-reactive methods. This guide will delve into the functional validation of proteins labeled with this reagent and compare its performance against common alternatives.

Comparing Biotinylation Chemistries: A Head-to-Head Look

The selection of a biotinylation reagent should be guided by the specific application and the nature of the target protein. Here, we compare the key features of this compound, which relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the widely used N-hydroxysuccinimide (NHS)-ester-based biotinylation.

FeatureThis compound (via Click Chemistry)NHS-Ester Biotin
Reaction Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition. Requires the protein to have a bioorthogonal alkyne handle.Amine-reactive N-hydroxysuccinimide ester chemistry.
Target Residues Site-specific labeling on non-natural amino acids or specifically introduced alkyne groups.Primarily targets primary amines (lysine residues and N-terminus).
Specificity High. Labeling occurs only at the site of the alkyne handle.Lower. Can lead to heterogeneous labeling on multiple lysine residues.
Control over Labeling Precise control over the site and stoichiometry of biotinylation.Difficult to control the exact number and location of biotin labels.
Impact on Protein Function Generally minimal, as labeling is directed away from potentially critical lysine residues in active sites.Higher potential for functional disruption due to random labeling of lysine residues.
Workflow Complexity Two-step process: introduction of the alkyne handle followed by the click reaction.One-step reaction, generally simpler.
PEG Spacer The PEG11 spacer provides a long, flexible linker that minimizes steric hindrance for streptavidin binding and can improve solubility.Can be formulated with or without PEG spacers of varying lengths.

The Role of the PEG11 Spacer

The polyethylene glycol (PEG) spacer arm in this compound plays a crucial role in preserving protein function and ensuring efficient detection. The long and hydrophilic nature of the PEG11 spacer offers several advantages:

  • Reduced Steric Hindrance: The extended spacer arm physically separates the bulky streptavidin molecule from the surface of the labeled protein, minimizing the risk of steric clashes that could interfere with the protein's native interactions or conformation.

  • Enhanced Solubility: The hydrophilic PEG chain can help to prevent the aggregation of biotinylated proteins, which can be a concern with more hydrophobic linkers.[1]

  • Improved Avidin/Streptavidin Binding: The flexibility and length of the PEG spacer allow the biotin moiety to more readily access the binding pocket of avidin or streptavidin, leading to more efficient capture and detection.[2][3]

While longer PEG spacers are generally beneficial, the optimal length can be application-dependent. In some cases, excessively long spacers might lead to a decrease in binding efficiency to surface-immobilized streptavidin.[4]

Experimental Protocols for Functional Validation

Verifying that a biotinylated protein retains its biological activity is a critical step. Below are detailed protocols for common functional validation assays.

Protocol 1: Cell Surface Biotinylation using this compound (via Click Chemistry)

This protocol is designed for the specific labeling of a cell surface protein that has been metabolically engineered to incorporate an alkyne-containing unnatural amino acid.

Materials:

  • Cells expressing the alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Culture cells expressing the alkyne-modified protein to the desired confluency.

  • Wash the cells three times with ice-cold PBS to remove any residual media.

  • Prepare the click chemistry reaction cocktail. For a typical reaction, mix CuSO4 and THPTA in a 1:5 molar ratio, then add this compound. Finally, add freshly prepared sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature or 4°C to label the surface proteins.

  • Stop the reaction by washing the cells three times with the quenching solution.[5]

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • The cell lysate containing the biotinylated protein is now ready for downstream functional analysis, such as Western blotting or ELISA.

Protocol 2: Functional Validation by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to assess the binding activity of a biotinylated ligand to its receptor.

Materials:

  • Microplate pre-coated with the target receptor

  • Biotinylated ligand (e.g., produced using the protocol above)

  • Unlabeled ligand (for competition)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Wash the receptor-coated microplate twice with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Prepare serial dilutions of the unlabeled ligand to create a standard curve.

  • In separate wells, add the biotinylated ligand at a constant concentration, either alone or mixed with the different concentrations of the unlabeled ligand.

  • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate three to five times with wash buffer to remove unbound ligands.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Wash the plate again three to five times with wash buffer.

  • Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of unlabeled ligand, allowing for the determination of the biotinylated ligand's binding affinity.

Protocol 3: Functional Validation by Western Blotting

This protocol allows for the detection and characterization of the biotinylated protein.

Materials:

  • Cell lysate containing the biotinylated protein

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Primary antibody against the protein of interest (for comparison)

  • HRP-conjugated secondary antibody (if using a primary antibody)

Procedure:

  • Separate the proteins in the cell lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Incubate the membrane with Streptavidin-HRP (typically at a 1:1000 to 1:10,000 dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate.

  • Detect the signal using an appropriate imaging system.

  • For comparison, a parallel blot can be probed with a primary antibody against the protein of interest followed by an HRP-conjugated secondary antibody to confirm the protein's identity and assess any changes in electrophoretic mobility due to biotinylation.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. Below are examples of diagrams created using the DOT language for Graphviz.

Experimental Workflow: Cell Surface Protein Biotinylation and Analysis

G cluster_0 Cell Preparation cluster_1 Biotinylation (Click Chemistry) cluster_2 Functional Validation Cells with Alkyne-Modified Protein Cells with Alkyne-Modified Protein Click Reaction Cocktail Click Reaction Cocktail Cells with Alkyne-Modified Protein->Click Reaction Cocktail This compound This compound This compound->Click Reaction Cocktail Biotinylated Cells Biotinylated Cells Click Reaction Cocktail->Biotinylated Cells Cell Lysis Cell Lysis Biotinylated Cells->Cell Lysis ELISA ELISA Cell Lysis->ELISA Western Blot Western Blot Cell Lysis->Western Blot

Caption: Workflow for labeling and validating cell surface proteins.

Signaling Pathway: EGFR Activation and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in cancer. Cell surface biotinylation can be used to study the dynamics of EGFR and its interacting partners.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Recruitment PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activation Ras_GTP Ras_GTP Grb2_SOS->Ras_GTP Activation Raf_MEK_ERK Raf-MEK-ERK Cascade Ras_GTP->Raf_MEK_ERK Proliferation Proliferation Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: Simplified EGFR signaling cascade.

Logical Relationship: Proximity Labeling Principle

Proximity labeling techniques, such as those utilizing biotin ligases, are powerful tools for identifying protein-protein interactions in a cellular context.

G Bait Protein Bait Protein Proximity Ligase (e.g., APEX, TurboID) Proximity Ligase (e.g., APEX, TurboID) Bait Protein->Proximity Ligase (e.g., APEX, TurboID) Fusion Biotinylation Biotinylation Proximity Ligase (e.g., APEX, TurboID)->Biotinylation Biotin Substrate Biotin Substrate Biotin Substrate->Biotinylation Proximal Proteins Proximal Proteins Identification (Mass Spectrometry) Identification (Mass Spectrometry) Proximal Proteins->Identification (Mass Spectrometry) Biotinylation->Proximal Proteins Labels

Caption: The principle of proximity-dependent biotinylation.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG11-Azide: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Biotin-PEG11-Azide must adhere to strict disposal protocols to mitigate risks to both human health and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can lead to significant environmental contamination and potential health hazards. The following procedures are designed to address these concerns directly.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].

Ensure that an accessible safety shower and eye wash station are available in the immediate work area[1].

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and contaminated materials."
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Handling Spills:

  • In the event of a spill, prevent further leakage or spillage.
  • Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
  • Decontaminate surfaces and equipment by scrubbing with alcohol.
  • Collect all contaminated materials, including absorbent materials and cleaning supplies, and place them in the designated waste container[1].

3. Container Management:

  • Keep the waste container tightly sealed when not in use.
  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

4. Final Disposal:

  • All waste containing this compound, including empty containers, must be disposed of as hazardous waste.
  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.
  • The disposal must be carried out at an approved waste disposal plant.
  • Crucially, avoid release to the environment. Do not pour this chemical down the drain or dispose of it in regular trash.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Formula C₃₄H₆₄N₆O₁₃S
Molecular Weight 796.98 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, limited in water
Storage ≤4°C, protect from moisture

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Absorb with inert material and decontaminate surfaces C->D Yes E Place in labeled, sealed hazardous waste container C->E No D->E F Store container in a cool, well-ventilated area E->F G Contact EHS or licensed waste disposal service F->G H Dispose at an approved waste disposal plant G->H

This compound Disposal Workflow Diagram

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.